3-Cyclopropyl-1,2-oxazole-4-carboxylic acid
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-cyclopropyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-7(10)5-3-11-8-6(5)4-1-2-4/h3-4H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEPDWZYBJIKMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20665695 | |
| Record name | 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
639523-17-4 | |
| Record name | 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclopropyl-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Cyclopropyl-1,2-oxazole-4-carboxylic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-Cyclopropyl-1,2-oxazole-4-carboxylic Acid
Authored by: A Senior Application Scientist
Foreword: The Strategic Importance of the Cyclopropyl-Oxazole Moiety
The this compound scaffold is a cornerstone in modern medicinal chemistry and agrochemical research. Its rigid, three-dimensional cyclopropyl group, coupled with the versatile oxazole core, offers a unique conformational profile that is instrumental in designing highly selective and potent bioactive molecules. This guide provides an in-depth exploration of the synthetic pathways leading to this valuable intermediate, focusing on the underlying chemical principles, practical experimental protocols, and critical optimization parameters. As a key intermediate, its structural features are leveraged in the development of advanced therapeutic agents, including kinase inhibitors and antiviral drugs[1].
Part 1: Retrosynthetic Analysis and Core Synthetic Strategies
The synthesis of this compound (1) can be approached through several strategic disconnections. The most prevalent and industrially scalable methods focus on the formation of the oxazole ring from acyclic precursors already containing the requisite cyclopropyl group.
A primary retrosynthetic disconnection breaks the C4-C5 and N-O bonds of the oxazole ring, leading back to a cyclopropyl-functionalized β-dicarbonyl compound and a source of hydroxylamine. This approach is advantageous due to the commercial availability and stability of the starting materials.
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis, therefore, hinges on two key transformations:
-
Synthesis of a Cyclopropyl-Substituted β-Ketoester: This intermediate is the linchpin of the entire sequence.
-
Heterocyclization: The reaction of the β-ketoester with hydroxylamine to form the 1,2-oxazole ring.
Part 2: Primary Synthesis Pathway: From β-Ketoesters
The most direct and widely reported approach for synthesizing this compound involves the cyclization of a cyclopropyl-bearing β-ketoester with hydroxylamine, followed by hydrolysis of the resulting ester.[2]
Workflow Overview
Caption: High-level workflow for the synthesis pathway.
This pathway, detailed in patent literature, offers high regioselectivity and proceeds under relatively mild conditions, making it suitable for large-scale production.[3]
Step-by-Step Mechanistic Insights and Protocol
Step 1: Synthesis of 3-Cyclopropyl-isoxazol-5-one (II)
The synthesis begins with the cyclization of a 3-substituted-3-oxopropionate, such as ethyl 3-cyclopropyl-3-oxopropanoate (I), with hydroxylamine hydrochloride.[3] The reaction is typically carried out in an aqueous medium with a base.
-
Mechanism: The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the ketone carbonyl, followed by dehydration to form an oxime. The enol form of the ester then attacks the oxime nitrogen, leading to cyclization and elimination of ethanol to yield the isoxazol-5-one ring. The base is crucial for neutralizing the hydroxylamine hydrochloride and facilitating the deprotonation steps.
-
Experimental Protocol:
-
To a stirred solution of ethyl 3-cyclopropyl-3-oxopropanoate (I) in water, add an equimolar amount of hydroxylamine hydrochloride.
-
Slowly add a slight excess of a suitable base (e.g., sodium carbonate or sodium hydroxide) while maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 3-cyclopropyl-isoxazol-5-one (II).
-
Step 2: Acetalization to Form Intermediate (III)
The isoxazol-5-one (II) is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3]
-
Mechanism: The methylene group at the 4-position of the isoxazol-5-one is acidic. It is deprotonated, and the resulting carbanion attacks the electrophilic carbon of DMF-DMA. This results in the formation of a dimethylaminomethylene group at the 4-position and elimination of methanol.
-
Experimental Protocol:
-
Suspend 3-cyclopropyl-isoxazol-5-one (II) in a suitable solvent like toluene or DMF.
-
Add a slight excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the mixture to 80-100°C and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure. The crude 4-dimethylaminomethylene-3-cyclopropyl-4-hydrogen-isoxazol-5-one (III) is often used in the next step without further purification.
-
Step 3: Ring Opening, Recyclization, and Acidification
The final step involves a base-mediated hydrolysis of the lactone ring in intermediate (III), followed by re-closure and acidification to yield the target carboxylic acid.[3]
-
Mechanism: The hydroxide ion attacks the carbonyl carbon of the isoxazol-5-one, leading to the opening of the lactone ring. This is followed by an intramolecular rearrangement and re-cyclization to form the more stable 1,2-oxazole ring system. The final acidification step protonates the carboxylate to yield the desired this compound. This sequence cleverly repositions the functional groups to achieve the desired 4-carboxylic acid isomer with high regioselectivity.
-
Experimental Protocol:
-
Dissolve the crude intermediate (III) in an aqueous solution of a strong base (e.g., 2M NaOH).
-
Heat the mixture under reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and wash with a non-polar organic solvent (e.g., hexane) to remove impurities.
-
Carefully acidify the aqueous layer with concentrated HCl to a pH of 1-2, which will precipitate the final product.
-
Filter the white solid, wash thoroughly with water to remove inorganic salts, and dry in a vacuum oven at 50-60°C.
-
Quantitative Data Summary
| Step | Key Reagents | Solvent | Temperature | Typical Yield | Reference |
| 1 | Hydroxylamine HCl, Base | Water | Room Temp. | High | [3] |
| 2 | DMF-DMA | Toluene/DMF | 80-100°C | High | [3] |
| 3 | NaOH, HCl | Water | Reflux | High | [3] |
Note: The patent emphasizes high yield and purity, solving technical problems of isomer generation and difficult separation seen in other methods.[3]
Part 3: Alternative Synthetic Considerations
While the previously described method is highly effective, other strategies for isoxazole synthesis can be adapted. A common approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Cycloaddition Strategy
Caption: Cycloaddition approach for isoxazole synthesis.
-
Nitrile Oxide Generation: Cyclopropanecarboxaldoxime can be oxidized in situ (e.g., using sodium hypochlorite) to generate cyclopropyl nitrile oxide.
-
Cycloaddition: This highly reactive 1,3-dipole readily undergoes a cycloaddition reaction with an alkyne bearing an ester group, such as ethyl propiolate. This reaction forms the isoxazole ring with high regioselectivity.[4]
-
Hydrolysis: The resulting ethyl ester is then hydrolyzed under standard basic or acidic conditions to afford the final carboxylic acid.[2]
This method offers flexibility but requires careful handling of the potentially unstable nitrile oxide intermediate.
Part 4: Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through standard analytical techniques at each stage:
-
Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and ensuring the complete consumption of starting materials before proceeding to the next step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of each intermediate and the final product. The characteristic shifts of the cyclopropyl protons and the oxazole ring protons provide definitive structural evidence.
-
Mass Spectrometry (MS): Verifies the molecular weight of the intermediates and the final product.
-
Melting Point Analysis: A sharp melting point for the final crystalline product is a strong indicator of high purity.
By implementing these analytical checkpoints, a researcher can proceed with confidence through the synthetic sequence, ensuring the integrity of each intermediate and the final compound.
References
- Benchchem. (n.d.). This compound.
- MySkinRecipes. (n.d.). 3-Cyclopropyl-1,2-oxazole-4-carboxylicacid.
- Khan, I., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
- Google Patents. (2014). Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (CN103539753A).
Sources
- 1. 3-Cyclopropyl-1,2-oxazole-4-carboxylicacid [myskinrecipes.com]
- 2. This compound | 639523-17-4 | Benchchem [benchchem.com]
- 3. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry and agrochemical research. While experimental data for this specific molecule remains limited in publicly accessible literature, this document synthesizes foundational chemical principles, data from structurally related analogues, and established analytical methodologies to offer a robust predictive profile. We will delve into the structural features, acidity (pKa), lipophilicity (logP), and solubility of this compound, providing both theoretical understanding and practical experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel oxazole derivatives.
Introduction and Molecular Identity
This compound is a small molecule characterized by a five-membered isoxazole ring, substituted with a cyclopropyl group at the 3-position and a carboxylic acid at the 4-position. This unique combination of a strained aliphatic ring, an aromatic heterocycle, and an acidic functional group imparts a distinct set of physicochemical characteristics that are critical to its behavior in biological and chemical systems. The isoxazole moiety is a common scaffold in many biologically active compounds, and the cyclopropyl group can influence metabolic stability and binding affinity.[1]
The accurate determination of its fundamental properties is a prerequisite for any drug discovery or development cascade, influencing everything from initial screening and synthesis to formulation and in vivo pharmacokinetics.
Table 1: Core Molecular Identifiers for this compound
| Identifier | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Canonical SMILES | O=C(O)c1cnoc1C2CC2 | |
| InChIKey | KIJMAOMSRMPYIY-UHFFFAOYSA-N | |
| CAS Number | 124845-04-1 (for the isomeric 5-cyclopropylisoxazole-4-carboxylic acid) |
Note on Isomerism: It is crucial to distinguish this compound from its isomers, such as 5-cyclopropylisoxazole-4-carboxylic acid, as the position of the substituents on the isoxazole ring will significantly impact the molecule's electronic distribution and, consequently, its physicochemical properties.
Acidity (pKa)
The primary acidic center in this compound is the carboxylic acid group. The pKa of this group is a measure of its tendency to donate a proton in an aqueous solution and is a critical determinant of the molecule's charge state at a given pH. The charge state, in turn, profoundly influences solubility, membrane permeability, and receptor binding.
Predicted pKa
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is the gold-standard method for the experimental determination of pKa. This technique involves the gradual addition of a titrant (e.g., a strong base like NaOH) to a solution of the analyte while monitoring the pH.
-
Preparation of Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.
-
Titration Setup: Place the analyte solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add a standardized solution of NaOH in small, precise increments using a burette.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection in the titration curve. The pKa is equal to the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter in drug design. It influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
Predicted logP
Direct experimental logP values for this compound are not published. However, we can infer an approximate value from computationally predicted logP values of structurally similar compounds.
Table 2: Predicted logP Values for Related Compounds
| Compound | Predicted XlogP | Source |
| 5-Cyclopropylisoxazole-4-carboxylic acid | 0.5 | [4] |
| 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid | 0.8 | [5] |
| 3-Cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid | 0.9 | [6] |
Based on these predictions for closely related isomers and analogues, it is reasonable to estimate that the logP of this compound will be in the range of 0.5 to 1.0 . This suggests a molecule with a balance of hydrophilic and lipophilic character.
Experimental Determination of logP: Shake-Flask Method
The shake-flask method remains the benchmark for experimental logP determination. It involves measuring the equilibrium distribution of the compound between n-octanol and water.
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a sealed container.
-
Equilibration: Shake the container for a sufficient time to allow for equilibrium to be reached (typically several hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the analyte using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Workflow for logP determination by the shake-flask method.
Aqueous Solubility
Aqueous solubility is a fundamental property that dictates the bioavailability of orally administered drugs and the feasibility of parenteral formulations. The solubility of this compound will be pH-dependent due to the presence of the carboxylic acid group.
Predicted Solubility
Predicting the aqueous solubility of a molecule is complex and depends on factors such as its crystal lattice energy, lipophilicity, and pKa. Given the predicted logP in the range of 0.5-1.0 and the presence of a polar carboxylic acid group, the intrinsic solubility of the neutral form is expected to be moderate. At pH values above its pKa, the molecule will exist predominantly as the more soluble carboxylate anion.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution. It is a critical parameter for understanding the true solubility behavior of a compound.
-
Sample Preparation: Add an excess of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).
-
Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Processing: Filter or centrifuge the samples to remove any undissolved solid.
-
Quantification: Dilute the supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
-
Data Reporting: Report the solubility at each pH in units of µg/mL or µM.
Chemical Stability
The isoxazole ring is generally considered a stable aromatic system.[1] However, its stability can be influenced by pH and temperature. Studies on other isoxazole-containing compounds have shown that the ring can be susceptible to cleavage under basic conditions.[1] Therefore, it is advisable to store solutions of this compound at neutral or slightly acidic pH and to avoid prolonged exposure to high temperatures or strongly basic environments.
Conclusion
This compound possesses a compelling molecular architecture for applications in drug discovery and agrochemical development. This technical guide has provided a detailed overview of its key physicochemical properties, offering predicted values based on sound chemical reasoning and data from analogous structures. Furthermore, we have outlined robust, industry-standard protocols for the experimental determination of its pKa, logP, and aqueous solubility. The insights and methodologies presented herein are intended to empower researchers to effectively characterize and utilize this promising heterocyclic compound in their scientific endeavors.
References
- Benchchem. This compound | 639523-17-4.
- Benchchem. The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
- PubChemLite. 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid.
- Sigma-Aldrich. 5-Cyclopropylisoxazole-4-carboxylic acid 95%.
- ChemScene. 124845-04-1 | 5-Cyclopropylisoxazole-4-carboxylic acid.
- PubChemLite. 2-cyclopropyl-1,3-oxazole-4-carboxylic acid.
- PMC - NIH. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement.
- PubChemLite. 5-cyclopropylisoxazole-4-carboxylic acid.
Sources
- 1. This compound | 639523-17-4 | Benchchem [benchchem.com]
- 2. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - 5-cyclopropylisoxazole-4-carboxylic acid (C7H7NO3) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 2-cyclopropyl-1,3-oxazole-4-carboxylic acid (C7H7NO3) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid (C8H9NO3) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid (CAS No. 639523-17-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, synthesis methodologies, spectroscopic characterization, and applications, with a particular focus on its role as a key building block in the development of kinase inhibitors. Safety and handling protocols are also outlined to ensure its proper use in a research and development setting.
Introduction: The Significance of the Cyclopropyl-Oxazole Scaffold
This compound (CAS No. 639523-17-4) is a versatile synthetic intermediate characterized by the fusion of a cyclopropyl group and an oxazole carboxylic acid moiety.[1] The unique structural and electronic properties of the cyclopropyl ring, combined with the diverse reactivity of the oxazole carboxylic acid, make this molecule a valuable component in the design of novel therapeutic agents.[1] The oxazole ring system is a well-established pharmacophore found in numerous biologically active compounds, contributing to favorable interactions with various enzymes and receptors. The incorporation of a cyclopropyl group can enhance metabolic stability, improve potency, and fine-tune the conformational rigidity of a molecule, all desirable attributes in drug design. This guide will delve into the technical details of this compound, providing a foundational resource for its application in research and development.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of a compound is crucial for its effective application. The key identifiers and physicochemical characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 639523-17-4 | [1] |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| IUPAC Name | This compound | |
| Appearance | White to off-white solid (typical) | |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and ethyl acetate. Limited solubility in water. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [2][3] |
Synthesis and Manufacturing
The synthesis of this compound typically proceeds through a multi-step sequence, often involving the initial formation of an ester derivative followed by hydrolysis to yield the final carboxylic acid.[1] This approach allows for easier purification of the intermediate ester.
General Synthetic Pathway
A common and effective strategy for the synthesis of this compound involves the cyclization of a β-ketoester bearing a cyclopropyl group. This is followed by hydrolysis of the resulting ester to the desired carboxylic acid.
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
The following is a representative, detailed protocol for the synthesis of this compound, based on common organic synthesis methodologies.
Step 1: Synthesis of Ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate
-
To a solution of a suitable cyclopropyl β-ketoester in a polar solvent such as ethanol, add an equimolar amount of hydroxylamine hydrochloride.
-
The reaction mixture is then heated to reflux for several hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate, which can be purified by column chromatography.
Step 2: Hydrolysis to this compound
-
The purified ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide.
-
The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is then cooled and the organic solvent is removed under reduced pressure.
-
The aqueous solution is acidified with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford pure this compound.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. Below are the expected characteristic signals for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons, the oxazole ring proton, and the carboxylic acid proton.
-
Cyclopropyl Protons: Multiplets in the range of δ 0.8-1.5 ppm.
-
Oxazole Ring Proton: A singlet around δ 8.0-8.5 ppm.
-
Carboxylic Acid Proton: A broad singlet typically observed downfield, above δ 10 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Cyclopropyl Carbons: Signals in the upfield region, typically between δ 5-15 ppm.
-
Oxazole Ring Carbons: Resonances in the aromatic region, generally between δ 110-160 ppm.
-
Carboxylic Acid Carbonyl: A characteristic signal in the downfield region, around δ 160-170 ppm.[4]
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[5][6][7]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1680-1720 cm⁻¹.[5][6][7]
-
C-O Stretch (Carboxylic Acid): A medium intensity band in the 1210-1320 cm⁻¹ region.[5][7]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₇H₇NO₃), the expected molecular ion peak [M+H]⁺ would be at m/z 154.04.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications, most notably in the field of kinase inhibition.
Role as a Key Intermediate for Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The structural features of this compound make it an attractive starting point for the synthesis of such inhibitors.
The carboxylic acid group provides a convenient handle for amide bond formation, allowing for the coupling of this fragment to various amine-containing scaffolds. This is a common strategy in the construction of a diverse library of potential kinase inhibitors.
Relevance to TYK2 Inhibitors
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is involved in the signaling pathways of several cytokines implicated in autoimmune and inflammatory diseases. The development of selective TYK2 inhibitors is a promising therapeutic strategy. While direct synthesis of a marketed drug from this compound is not explicitly detailed in publicly available literature, the use of highly similar and functionalized 2-pyrrolidinone structures containing a cyclopropyl moiety in the synthesis of macrocyclic TYK2 inhibitors has been reported.[3][8] This highlights the importance of the cyclopropyl-heterocycle motif in designing potent and selective kinase inhibitors.
Caption: Logical workflow illustrating the use of this compound in kinase inhibitor discovery.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on the safety data for structurally related carboxylic acids and oxazole derivatives, this compound should be handled with care. Potential hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[3]
-
Eye Irritation: May cause serious eye irritation or damage.[3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[3]
-
Harmful if Swallowed: May be harmful if ingested.[9]
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat and appropriate protective clothing.
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
Handling and Storage Procedures
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid generating dust. Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents and strong bases.[2][3]
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a cyclopropyl group and a reactive oxazole carboxylic acid moiety provides a solid foundation for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibitors. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for its effective utilization in the pursuit of new medicines.
References
- Supporting Information - The Royal Society of Chemistry. (URL: not available)
-
Sasaki, Y., et al. (2020). Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(5), 126963. (URL: [Link])
-
3-Cyclopropyl-1,2-oxazole-4-carboxylicacid - MySkinRecipes. (URL: [Link])
-
IR: carboxylic acids. (URL: [Link])
-
13C NMR Chemical Shift - Oregon State University. (URL: [Link])
-
3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid - PubChemLite. (URL: [Link])
-
CAS 639523-17-4 | 4-Isoxazolecarboxylicacid,3-cyclopropyl-(9CI ... - AHH Chemical. (URL: [Link])
-
3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid - ChemBK. (URL: [Link])
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. (URL: [Link])
-
Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid - ResearchGate. (URL: [Link])
-
Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (URL: [Link])
-
Effective synthesis of ( S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction | Request PDF - ResearchGate. (URL: [Link])
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])
-
Synthesis and optimization of a new family of type 3 17 beta-hydroxysteroid dehydrogenase inhibitors by parallel liquid-phase chemistry - PubMed. (URL: [Link])
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. (URL: [Link])
-
The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (URL: [Link])
-
1H-[1][2][10]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H - SciELO. (URL: [Link])
-
Carboxylic Acids | AMERICAN ELEMENTS® | Products | Applications. (URL: [Link])
- 13-C NMR Chemical Shift Table.pdf. (URL: not available)
-
1H-1,2,4-triazole-3-carboxylic acid | C3H3N3O2 | CID 295900 - PubChem. (URL: [Link])
Sources
- 1. This compound | 639523-17-4 | Benchchem [benchchem.com]
- 2. download.basf.com [download.basf.com]
- 3. fishersci.com [fishersci.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. rsc.org [rsc.org]
- 9. fishersci.com [fishersci.com]
- 10. rsc.org [rsc.org]
biological activity of 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 3-Cyclopropyl-1,2-oxazole-4-carboxylic Acid Derivatives
Foreword: The Emergence of a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds with diverse biological activities is a cornerstone of therapeutic innovation. Among the myriad of heterocyclic systems, the 1,2-oxazole (isoxazole) ring has garnered significant attention for its presence in a range of biologically active compounds. When coupled with a cyclopropyl moiety and a carboxylic acid derivative at strategic positions, the resulting this compound framework presents a unique and compelling scaffold for the development of new therapeutic agents. This guide provides a comprehensive technical overview of the biological activities associated with this promising class of compounds, intended for researchers, scientists, and drug development professionals.
The this compound Core: A Structural Overview
The this compound core is characterized by a five-membered isoxazole ring substituted with a cyclopropyl group at the 3-position and a carboxylic acid or its derivative (e.g., amide, ester) at the 4-position. The unique conformational constraints and electronic properties imparted by the cyclopropyl group, combined with the versatile chemistry of the isoxazole ring and the carboxylic acid functional group, make this scaffold a fertile ground for medicinal chemistry exploration. The presence of the cyclopropyl ring can influence metabolic stability, lipophilicity, and binding interactions with biological targets.
General Synthetic Strategies
The synthesis of this compound derivatives typically involves a multi-step process. A common approach begins with the construction of a key intermediate, a β-ketoester bearing a cyclopropyl group. This intermediate can then undergo cyclization with hydroxylamine to form the isoxazole ring. Subsequent hydrolysis of the ester group yields the carboxylic acid, which can be further derivatized to amides or other analogues.
Anticancer Activity: A Promising Frontier
Derivatives of the oxazole and isoxazole core have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1] While specific data for a comprehensive series of this compound derivatives is emerging, studies on closely related structures provide valuable insights into their potential as oncology therapeutics.
Cytotoxic Activity Against Cancer Cell Lines
A number of isoxazole carboxamide derivatives have shown potent cytotoxic effects against a range of human cancer cell lines. For instance, a series of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide derivatives exhibited significant activity against the Hep3B hepatocellular carcinoma cell line.[2] The incorporation of a cyclopropyl group in other heterocyclic scaffolds has also been shown to enhance anticancer activity.
Table 1: In Vitro Anticancer Activity of Representative Isoxazole and Carboxamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| St. 1 | Hep3B (Hepatocellular Carcinoma) | 23 | [3] |
| St. 3 | Hep3B (Hepatocellular Carcinoma) | 2.77 | [2][3] |
| 2a | HepG2 (Hepatocellular Carcinoma) | 60.75 | [4] |
| 2b | COLO205 (Colon Adenocarcinoma) | 30.79 | [4] |
| 10 | HCT-116 (Colorectal Carcinoma) | 1.01 | [5] |
| 12 | K-562 (Chronic Myelogenous Leukemia) | 0.33 | [5] |
| 7j | HT-29 (Colon Cancer) | 0.028 | [6] |
| 7k | A-549 (Lung Cancer) | 0.035 | [6] |
Mechanisms of Anticancer Action
The anticancer effects of oxazole and isoxazole derivatives are often attributed to their ability to interfere with key cellular processes essential for cancer cell proliferation and survival.
One of the well-established mechanisms for related heterocyclic compounds is the inhibition of tubulin polymerization.[7] By binding to tubulin, these compounds disrupt the formation of microtubules, which are critical for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] The cyclopropyl group in some scaffolds has been shown to be compatible with potent tubulin polymerization inhibitory activity.[7]
Caption: Hypothesized mechanism of tubulin polymerization inhibition.
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Studies on related triazole derivatives have shown that they can induce apoptosis by modulating the expression of key regulatory proteins.[9][10] This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis.[6]
Caption: Mechanism of selective COX-2 inhibition.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Heterocyclic compounds, including oxadiazole and isoxazole derivatives, have shown promise in this area. [11][12][13]
Antibacterial and Antifungal Efficacy
Studies have demonstrated the antibacterial and antifungal activity of various oxadiazole and isoxazole derivatives against a range of pathogenic microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA). [11][14]The mode of action for these compounds can vary, but may involve disruption of the bacterial cell envelope. [15] Table 3: In Vitro Antimicrobial Activity of Representative Oxadiazole and Isoxazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 4a | S. aureus (MRSA) | 62 | [11] |
| 4b | S. aureus (MRSA) | 62 | [11] |
| 4c | S. aureus (MRSA) | 62 | [11] |
| OZE-I | S. aureus (MRSA) | 4-16 | [14] |
| OZE-II | S. aureus (MRSA) | 4-16 | [14] |
| OZE-III | S. aureus (MRSA) | 8-32 | [14] |
| 2c | Candida albicans | 2.0 (mg/mL) | [16] |
Experimental Protocols
The following are standardized protocols for the in vitro evaluation of the biological activities of novel compounds like this compound derivatives.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Step-by-Step Methodology:
-
Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and a reducing agent in a suitable buffer.
-
Compound Incubation: Add various concentrations of the test compounds or a reference inhibitor (e.g., celecoxib) to the reaction mixture and pre-incubate.
-
Initiate Reaction: Initiate the reaction by adding arachidonic acid as the substrate.
-
Prostaglandin Measurement: After a set incubation period, stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) in a suitable broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationships (SAR): Preliminary Insights
While a comprehensive SAR for this compound derivatives requires a systematic study of a dedicated compound library, some general trends can be inferred from related series:
-
Substitution on the Carboxamide: For anticancer activity, the nature of the substituent on the carboxamide nitrogen is often critical. Aromatic and heteroaromatic groups can significantly influence potency and selectivity. [5]* Halogenation: The presence and position of halogen atoms on aromatic rings within the molecule can have a profound impact on biological activity, often enhancing potency. [7]* Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its pharmacokinetic and pharmacodynamic properties, including cell permeability and target engagement.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, inflammation, and infectious diseases. The available data on related compounds highlight the diverse biological activities that can be achieved through chemical modifications of this core structure. Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships. Elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization as next-generation therapeutics.
References
Sources
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. escholarship.org [escholarship.org]
- 10. Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. auctoresonline.org [auctoresonline.org]
- 12. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
- 16. PlumX [plu.mx]
The Emerging Potential of 3-Cyclopropyl-1,2-oxazole-4-carboxylic Acid: A Technical Guide to a Versatile Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyclopropyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound increasingly recognized for its utility as a versatile synthetic intermediate in medicinal and agrochemical research.[1][2] While a specific mechanism of action for the unmodified parent compound is not extensively documented, its structural motifs—the isoxazole ring and the cyclopropyl group—are present in a wide array of biologically active molecules. This guide provides an in-depth exploration of the potential mechanisms of action that can be targeted by derivatives of this scaffold, based on the established bioactivities of related isoxazole-containing compounds. We will delve into the synthetic versatility of this molecule, propose therapeutic targets, and provide detailed experimental protocols for elucidating the biological activities of its future derivatives.
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring is a five-membered heterocyclic motif that is a cornerstone in the development of numerous therapeutic agents.[3][4][5][6] Its unique electronic and structural properties allow it to act as a key pharmacophore, engaging with a variety of biological targets.[4] The metabolic stability and capacity for diverse chemical modifications have made the isoxazole nucleus a privileged structure in drug discovery.[7] Notable examples of FDA-approved drugs containing the isoxazole ring include the anti-inflammatory drug Valdecoxib (a COX-2 inhibitor) and the antirheumatic agent Leflunomide.[4][6]
This compound represents a promising starting point for the synthesis of novel drug candidates. The presence of a carboxylic acid group allows for a wide range of derivatizations, such as the formation of amides and esters, enabling the exploration of a vast chemical space.[1][8] The cyclopropyl moiety can also influence the compound's reactivity and biological interactions.[1] This guide will explore the untapped potential of this scaffold by examining the known mechanisms of action of structurally related compounds.
Physicochemical Properties and Synthesis Overview
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1082420-70-9 | [1] |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Appearance | Pale orange to brown or off-white crystalline powder | [8] |
| Melting Point | 141–144 °C | [8] |
| Solubility | Soluble in methanol and other organic solvents | [8] |
The synthesis of this compound typically involves the cyclization of a β-diketone or β-ketoester precursor that contains a cyclopropyl group.[1] This is followed by the formation of the oxazole ring through condensation with appropriate reagents and subsequent hydrolysis to yield the carboxylic acid.[1]
Potential Mechanisms of Action and Therapeutic Targets
The broad spectrum of biological activities exhibited by isoxazole derivatives suggests that compounds derived from the this compound scaffold could be designed to target a range of therapeutic areas.[3][5][6]
Anti-inflammatory Activity via COX-2 Inhibition
The isoxazole ring is a key component of Valdecoxib, a selective COX-2 inhibitor. This suggests that derivatives of this compound could be synthesized to target the cyclooxygenase enzymes, which are pivotal in the inflammatory cascade.
Caption: Potential inhibition of the COX-2 pathway by isoxazole derivatives.
Anticancer Activity
Isoxazole derivatives have shown promise as anticancer agents.[3][5] Some have been found to inhibit tyrosine kinases, which are crucial for cell proliferation and survival. The mechanism often involves inducing apoptosis (programmed cell death) in cancer cells.
Immunosuppressive and Pro-apoptotic Action
A study on a specific isoxazole derivative, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3), revealed its immunosuppressive properties.[4] This compound was shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and reduce the production of tumor necrosis factor-alpha (TNF-α).[4] The underlying mechanism was linked to a pro-apoptotic action, indicated by increased expression of caspases, Fas, and NF-κB1 in Jurkat cells.[4]
Caption: Pro-apoptotic mechanism of an immunosuppressive isoxazole derivative.
Antimicrobial and Anti-biofilm Activity
Several studies have reported the antimicrobial properties of oxazole and isoxazole derivatives against a range of bacteria and fungi.[9][10][11] Some compounds have also demonstrated the ability to interfere with biofilm formation in bacteria like Staphylococcus aureus.[10]
Table 2: Reported Biological Activities of Isoxazole/Oxazole Derivatives
| Derivative Class | Biological Activity | Reference |
| Macrooxazoles | Weak-to-moderate antimicrobial activity, weak cytotoxic activity | [9][10] |
| 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazides | Immunosuppressive, pro-apoptotic | [4] |
| Pyrazole-linked oxazole-5-ones | Antimicrobial | [11] |
| General Isoxazole Derivatives | Anticancer, anti-inflammatory, antimicrobial, neuroprotective | [3][5][6] |
Experimental Protocols for Mechanism of Action Elucidation
To determine the biological activity and mechanism of action of novel compounds derived from this compound, a systematic experimental approach is required.
In Vitro Cytotoxicity Assessment: MTT Assay
This assay is a fundamental first step to evaluate the effect of a new compound on cell viability.
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., A549, Jurkat) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Enzyme Inhibition Assay: COX-2 Activity
This assay can determine if a compound selectively inhibits the COX-2 enzyme.
Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme, and arachidonic acid substrate.
-
Compound Incubation: In a 96-well plate, add the test compound at various concentrations, the COX-2 enzyme, and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add arachidonic acid to initiate the reaction.
-
PGE₂ Detection: After a 10-minute incubation, stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.
Apoptosis Assay: Caspase Activity
This assay measures the activity of caspases, key mediators of apoptosis.
Protocol:
-
Cell Treatment: Treat cells (e.g., Jurkat) with the test compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
Caspase Substrate Addition: Add a fluorogenic caspase substrate (e.g., for caspase-3/7) to the cell lysate.
-
Fluorescence Measurement: Incubate and measure the fluorescence using a fluorometer. The fluorescence intensity is proportional to the caspase activity.
-
Data Analysis: Compare the caspase activity in treated cells to untreated controls.
Conclusion and Future Directions
This compound is a chemical scaffold with significant potential in drug discovery. While the parent molecule's biological activity is not yet fully characterized, the extensive and diverse bioactivities of related isoxazole and oxazole derivatives provide a strong rationale for its use in the development of novel therapeutics. Future research should focus on synthesizing a library of derivatives by modifying the carboxylic acid group and exploring substitutions on the cyclopropyl and isoxazole rings. A systematic evaluation of these new chemical entities using the experimental protocols outlined in this guide will be crucial for identifying lead compounds with potent and selective activity against a range of diseases, including inflammatory disorders, cancer, and infectious diseases. The versatility of this scaffold, combined with a robust understanding of the structure-activity relationships of the isoxazole class, paves the way for exciting new discoveries in medicinal chemistry.
References
- This compound | 639523-17-4 | Benchchem. (URL: )
- Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed. (URL: )
- Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - NIH. (URL: )
- The Pivotal Role of Oxazole-4-Carboxylic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols - Benchchem. (URL: )
- Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (URL: )
- Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv
- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (URL: )
- A review of isoxazole biological activity and present synthetic techniques. (URL: )
- 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid - PubChemLite. (URL: )
- 3-Cyclopropyl-1,2-oxazole-4-carboxylicacid - MySkinRecipes. (URL: )
- A comprehensive review on biological activities of oxazole deriv
- oxazole-4-carboxylic acid - SRIRAMCHEM. (URL: )
Sources
- 1. This compound | 639523-17-4 | Benchchem [benchchem.com]
- 2. 3-Cyclopropyl-1,2-oxazole-4-carboxylicacid [myskinrecipes.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. oxazole-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 9. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid: A Technical Guide
Introduction: 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid (CAS No. 639523-17-4) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its molecular structure, featuring a cyclopropyl group appended to an isoxazole carboxylic acid core, presents a unique combination of rigidity and electronic properties. The precise characterization of this molecule is paramount for its application as a synthetic intermediate.[1] This guide provides an in-depth exploration of the spectroscopic techniques used to elucidate and verify the structure of this compound, grounded in both theoretical principles and established laboratory protocols.
While publicly accessible, comprehensive experimental spectra for this compound are limited, this guide will detail the expected spectral features based on the known effects of its constituent functional groups. This approach provides a robust framework for researchers to interpret their own experimental data. The molecular formula is C₇H₇NO₃, with a molecular weight of 153.14 g/mol .[1]
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to show distinct signals for the cyclopropyl, oxazole, and carboxylic acid protons. The electron-withdrawing nature of the isoxazole ring and carboxylic acid will influence the chemical shifts of adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -COOH | ~12.0 - 13.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[1] |
| H-5 (Isoxazole Ring) | ~8.0 - 8.5 | Singlet | 1H | Protons on isoxazole rings are typically found in the aromatic region; the specific shift is influenced by the electronic effects of the adjacent carboxyl group.[3] |
| -CH- (Cyclopropyl) | ~1.5 - 2.0 | Multiplet | 1H | The methine proton of the cyclopropyl group is shifted downfield due to its proximity to the electron-withdrawing isoxazole ring. |
| -CH₂- (Cyclopropyl) | ~0.5 - 1.5 | Multiplet | 4H | The methylene protons of the cyclopropyl ring typically appear in the upfield region, displaying complex splitting patterns due to geminal and vicinal coupling.[1] |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will complement the ¹H NMR data by identifying all unique carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C=O (Carboxylic Acid) | ~165 - 175 | The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum.[4] |
| C-3 (Isoxazole Ring) | ~160 - 170 | The carbon atom at the 3-position of the isoxazole ring, bonded to the cyclopropyl group, is significantly deshielded.[3] |
| C-5 (Isoxazole Ring) | ~150 - 160 | The carbon atom at the 5-position bearing a proton is also found in the aromatic region.[3] |
| C-4 (Isoxazole Ring) | ~105 - 115 | The carbon atom at the 4-position, to which the carboxylic acid is attached, appears at a relatively upfield position for an sp² carbon.[3] |
| -CH- (Cyclopropyl) | ~10 - 20 | The methine carbon of the cyclopropyl group. |
| -CH₂- (Cyclopropyl) | ~5 - 15 | The methylene carbons of the cyclopropyl ring are typically found in the far upfield region of the spectrum. |
Experimental Protocol: NMR Data Acquisition
The following protocol outlines the standard procedure for acquiring high-resolution NMR spectra.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable -COOH proton.[5]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[4]
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 16 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.
-
Set the spectral width to encompass the full range of expected carbon signals (e.g., 0 to 200 ppm).
-
A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine the relative proton ratios.
-
Caption: NMR Spectroscopy Workflow.
Section 2: Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key signatures will be from the carboxylic acid moiety.
Predicted IR Absorption Bands
The IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid group.
Table 3: Predicted FT-IR Absorption Frequencies
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity/Appearance | Rationale |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad, Strong | The O-H stretching vibration in a carboxylic acid is exceptionally broad due to strong intermolecular hydrogen bonding, which forms a dimer.[1] This broad peak often overlaps with C-H stretching signals. |
| C-H (Cyclopropyl/Aryl) | 2850 - 3100 | Medium, Sharp | These sharp peaks are superimposed on the broad O-H stretch. |
| C=O (Carboxylic Acid) | ~1700 | Strong, Sharp | The carbonyl stretch of a carboxylic acid is a very strong and characteristic absorption.[1] Its position can be influenced by conjugation and hydrogen bonding. |
| C=N/C=C (Isoxazole Ring) | 1500 - 1650 | Medium to Weak | Stretching vibrations from the isoxazole ring. |
| C-O (Carboxylic Acid) | 1210 - 1320 | Strong | The C-O single bond stretch is another key feature of the carboxylic acid functional group. |
| O-H Bend | 910 - 950 | Broad, Medium | The out-of-plane bend for the carboxylic acid O-H group is also characteristically broad. |
Experimental Protocol: IR Data Acquisition
Methodology:
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR setup. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over the typical mid-IR range (4000 - 400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure the peaks originate from a flat baseline.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Caption: ATR-FTIR Spectroscopy Workflow.
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Predicted Mass Spectrometry Data
For this compound, High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ion | Predicted Exact Mass (m/z) | Rationale |
| [M+H]⁺ | 154.0504 | The protonated molecular ion is commonly observed in positive-ion electrospray ionization (ESI+). Its exact mass confirms the molecular formula C₇H₇NO₃.[1] |
| [M-H]⁻ | 152.0348 | The deprotonated molecular ion is expected in negative-ion electrospray ionization (ESI-), especially for an acidic compound. |
| [M-COOH]⁺ or [M-HCOOH]⁺˙ | 108.0500 or 107.0422 | Fragmentation via loss of the carboxylic acid group (as COOH radical or formic acid) is a common pathway for carboxylic acids. |
Experimental Protocol: Mass Spectrometry Data Acquisition
Methodology (LC-MS with ESI source):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase to a final concentration in the low µg/mL to ng/mL range.
-
Instrumentation (LC-MS):
-
Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer equipped with an Electrospray Ionization (ESI) source. A high-resolution analyzer (e.g., TOF or Orbitrap) is required for exact mass measurements.
-
The HPLC is used to introduce a clean sample plug into the mass spectrometer. A simple isocratic flow of a standard mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) is often sufficient for direct infusion analysis.
-
-
Data Acquisition:
-
Acquire data in both positive (ESI+) and negative (ESI-) ionization modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Perform a full scan analysis over a relevant m/z range (e.g., 50-500 Da).
-
For structural information, perform tandem MS (MS/MS) experiments by selecting the molecular ion ([M+H]⁺) and fragmenting it via collision-induced dissociation (CID) to observe daughter ions.
-
-
Data Processing:
-
Extract the mass spectrum from the total ion chromatogram.
-
Determine the m/z of the observed molecular ion.
-
Use the instrument's software to calculate the elemental composition from the high-resolution m/z value and compare it to the theoretical value for C₇H₇NO₃.
-
Caption: LC-MS Analysis Workflow.
Conclusion
The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. While experimental data is not widely published, a thorough understanding of spectroscopic principles allows for the confident prediction of its key spectral features. ¹H and ¹³C NMR define the carbon-hydrogen framework, FT-IR confirms the presence of the critical carboxylic acid functional group, and high-resolution mass spectrometry validates the elemental composition with high precision. The protocols and expected data presented in this guide serve as a comprehensive resource for the successful characterization of this important heterocyclic compound.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2021). 1H NMR spectrum of compound 4. Retrieved from [Link]
-
Indian Journal of Chemistry. (2023). Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst. Retrieved from [Link]
-
ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid. Retrieved from [Link]
-
ChemBK. (n.d.). 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid. Retrieved from [Link]
-
MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]
-
Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-CARBOXYLIC-ACID-IMIDAZOLE - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1,2-Oxazole-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW CYCLIC IMIDES COMPRISING ANTIPYRINE AND OXAZOLE CYCLES. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Oxazole. Retrieved from [Link]
-
GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
-
Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]
Sources
- 1. This compound | 639523-17-4 | Benchchem [benchchem.com]
- 2. 1,2-Oxazole-4-carboxylic acid | C4H3NO3 | CID 3014488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis [mdpi.com]
An In-Depth Technical Guide to the Discovery and History of 3-Cyclopropyl-1,2-oxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The narrative traces the historical context of isoxazole synthesis, outlines the key synthetic methodologies that enable the construction of this specific molecule, and discusses its importance as a versatile intermediate in the development of therapeutic agents. Detailed experimental protocols, mechanistic insights, and a thorough reference list are provided to support researchers in the field.
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery. First synthesized by Claisen in 1903 through the oximation of propargylaldehyde acetal, isoxazoles have since been incorporated into a wide array of biologically active molecules.[1] Their unique electronic properties and ability to participate in various non-covalent interactions have made them a cornerstone in the design of compounds targeting a diverse range of biological targets. Isoxazole derivatives have demonstrated a broad spectrum of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and analgesic activities.[1][2] The rigid isoxazole core serves as a valuable template for orienting substituents in three-dimensional space, facilitating precise interactions with enzyme active sites and receptors.
The Emergence of this compound: A Historical Perspective
While the broader history of isoxazole synthesis is well-documented, the specific discovery of this compound is more recent and tied to its utility as a key building block in modern medicinal chemistry. Although a singular "discovery" paper is not readily apparent in the public domain, its emergence is intrinsically linked to the increasing use of the cyclopropyl group in drug design. The cyclopropyl moiety is valued for its ability to introduce conformational rigidity, improve metabolic stability, and modulate electronic properties.
The synthesis of this particular molecule is a convergence of established isoxazole synthesis principles and the growing importance of cyclopropyl-containing fragments in drug discovery programs. Its primary role has been as a crucial intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.
Key Synthetic Strategies and Mechanistic Considerations
The most prevalent and well-established method for the synthesis of this compound involves the cyclization of a cyclopropyl-substituted β-dicarbonyl compound with hydroxylamine.[3] This approach offers a high degree of control over the final substitution pattern of the isoxazole ring.
The β-Dicarbonyl Cyclization Pathway
This synthetic route is a classic and reliable method for forming the isoxazole ring. The general workflow can be broken down into two key stages: the formation of the cyclopropyl-substituted β-ketoester and its subsequent cyclization.
Sources
Introduction: The 3-Cyclopropyl-1,2-oxazole-4-carboxylic Acid Scaffold
An In-Depth Technical Guide to the Structural Analogs of 3-Cyclopropyl-1,2-oxazole-4-carboxylic Acid
This compound (CPOCA) is a heterocyclic compound that serves as a compelling starting point for medicinal chemistry exploration.[1] Its structure is characterized by three key pharmacophoric features: a 1,2-oxazole (isoxazole) ring, a cyclopropyl group at the 3-position, and a carboxylic acid moiety at the 4-position. The oxazole nucleus is a privileged scaffold in drug discovery, known for its presence in numerous clinically approved agents and its ability to engage in various biological interactions through hydrogen bonding, hydrophobic effects, and π–π stacking.[2][3][4] The cyclopropyl group, a small, rigid, and lipophilic substituent, can influence molecular conformation and metabolic stability, while the carboxylic acid provides a key interaction point, often for salt bridge formation or hydrogen bonding with biological targets.[1] This guide provides a technical overview of the design, synthesis, and evaluation of structural analogs of CPOCA for researchers in drug development.
Part 1: Rationale for Analog Development and SAR Exploration
The primary objective of developing structural analogs of a lead compound like CPOCA is to systematically probe its Structure-Activity Relationship (SAR). This process aims to optimize the molecule's properties by making targeted chemical modifications. The insights gained from SAR studies are critical for enhancing therapeutic potential.
Key Optimization Goals:
-
Enhanced Potency: To increase the biological activity at the target of interest, allowing for lower therapeutic doses.
-
Improved Selectivity: To minimize off-target effects and reduce toxicity by ensuring the molecule interacts primarily with the desired biological target.
-
Favorable Pharmacokinetics (ADME): To fine-tune the Absorption, Distribution, Metabolism, and Excretion properties of the compound for better bioavailability, half-life, and overall in vivo performance.
-
Reduced Toxicity: To eliminate or mitigate adverse effects by modifying moieties associated with toxicity.
-
Novel Intellectual Property: To generate new chemical entities with unique structures and properties.
The exploration of SAR for the CPOCA scaffold involves systematically modifying each of its three key components: the cyclopropyl group, the carboxylic acid, and the oxazole core itself.
Caption: Logical workflow for SAR exploration of the CPOCA scaffold.
Part 2: Synthetic Strategies for Analog Generation
The synthesis of CPOCA analogs relies on established methods for forming the 1,2-oxazole ring, followed by diversification. The most common approach involves the condensation of a β-dicarbonyl compound with hydroxylamine.[1]
Synthesis of the Core Scaffold
The foundational synthesis typically involves the reaction of a cyclopropyl-substituted β-ketoester with hydroxylamine, which undergoes cyclization to form the 1,2-oxazole ring. Subsequent hydrolysis of the ester yields the target carboxylic acid.
Caption: General synthetic route to the CPOCA core structure.
Strategies for Diversification
-
Modification at Position 3: To replace the cyclopropyl group, the synthesis begins with different β-ketoesters. For example, using ethyl benzoylacetate would yield a phenyl group at position 3, while using ethyl 4,4,4-trifluoroacetoacetate would install a trifluoromethyl group.
-
Modification at Position 4 (Carboxylic Acid): The carboxylic acid is a versatile handle for derivatization.
-
Amide Formation: Standard peptide coupling reagents (e.g., HATU, HOBt) can be used to react the carboxylic acid with a diverse library of amines to generate amides. This is a common strategy to improve cell permeability and introduce new interaction vectors.
-
Esterification: Fischer esterification or reaction with alkyl halides under basic conditions can produce various esters.
-
Bioisosteric Replacement: The carboxylic acid can be replaced with bioisosteres like tetrazoles or acylsulfonamides to modulate acidity and pharmacokinetic properties.
-
-
Substitution at Position 5: Introducing substituents at the 5-position requires starting with a 1,3-diketone precursor where the desired R5 group is already present. For instance, using 1-cyclopropylbutane-1,3-dione would result in a methyl group at the 5-position of the final product.
Part 3: Structure-Activity Relationship Analysis of Key Analogs
The biological activity of CPOCA and its analogs has been investigated in various contexts, including anticancer and anti-inflammatory applications.[1] Molecular docking studies suggest that cyclopropyl-containing carboxylic acids can effectively bind to enzyme active sites.[1] The following table summarizes hypothetical SAR trends based on common medicinal chemistry principles applied to the CPOCA scaffold.
| Modification Site | Analog Structure Example (R group) | Rationale for Modification | Predicted SAR Impact | Relevant Biological Targets |
| Position 3 | R = Phenyl, Thienyl | Explore larger, aromatic interactions with the target protein. | May increase potency if a hydrophobic pocket is available. | Kinases, Proteases |
| Position 3 | R = tert-Butyl | Introduce steric bulk and lipophilicity. | Can improve metabolic stability or probe steric limits of the binding site. | Various Enzymes |
| Position 4 | R = -CONH(benzyl) | Convert acidic group to neutral amide to improve cell permeability. | Activity may be retained or enhanced if the amide hydrogen can act as a H-bond donor. | Intracellular targets (e.g., FAK, Akt)[5] |
| Position 4 | R = -COO(ethyl) | Mask the carboxylic acid to create a prodrug. | Inactive until hydrolyzed in vivo; improves oral absorption. | General Strategy |
| Position 5 | R = -CH₃, -Cl | Probe for additional binding pockets or steric clashes at the 5-position. | Small substituents may enhance binding through van der Waals or halogen bonding interactions. | Various Receptors/Enzymes |
| Scaffold Hop | 1,2,4-Triazole Core | Replace oxazole to alter electronic properties and H-bonding capacity.[6] | May lead to new binding modes and improved selectivity or ADME properties. | Kinases, GPCRs |
Part 4: Biological Evaluation Protocols
Evaluating the synthesized analogs requires robust in vitro and cellular assays to quantify their biological activity. Given that oxazole and triazole derivatives have shown promise as anticancer agents by inhibiting protein kinases like Focal Adhesion Kinase (FAK), a relevant assay is presented below.[5]
Protocol: In Vitro FAK Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the FAK enzyme.
Materials:
-
Recombinant human FAK enzyme
-
Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC) conjugate
-
384-well assay plates
-
HTRF (Homogeneous Time-Resolved Fluorescence) reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds (analogs) in DMSO, typically starting from 100 µM.
-
Assay Plate Preparation: Add 2 µL of the diluted compounds to the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme/Substrate Addition: Prepare a master mix of FAK enzyme and the biotinylated peptide substrate in kinase buffer. Add 4 µL of this mix to each well.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer. Add 4 µL of the ATP solution to each well to start the phosphorylation reaction. The final ATP concentration should be at or near its Km value for the enzyme.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Prepare a detection mix containing the Eu-labeled anti-phosphotyrosine antibody and SA-APC in detection buffer. Add 10 µL of this mix to each well to stop the reaction.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (APC) and 620 nm (Europium).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Pathway Context
FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and survival. Its inhibition can block downstream signaling pathways, such as the PI3K/Akt pathway, leading to apoptosis in cancer cells.[5]
Caption: Simplified FAK signaling pathway targeted by CPOCA analogs.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. Through systematic structural modifications guided by SAR principles, it is possible to optimize the potency, selectivity, and pharmacokinetic profile of this compound class. The synthetic strategies and biological evaluation protocols outlined in this guide provide a framework for researchers to rationally design and test new analogs, ultimately advancing the discovery of new medicines for challenging diseases.
References
-
Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid . ResearchGate. Available at: [Link]
-
Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac . eScholarship.org. Available at: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester . MDPI. Available at: [Link]
-
Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS) . National Institutes of Health. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective . Taylor & Francis Online. Available at: [Link]
-
Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics . PubMed. Available at: [Link]
-
A comprehensive review on biological activities of oxazole derivatives . National Institutes of Health. Available at: [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies . Royal Society of Chemistry. Available at: [Link]
-
Structure activity relationship of synthesized compounds . ResearchGate. Available at: [Link]
Sources
- 1. This compound | 639523-17-4 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. escholarship.org [escholarship.org]
- 6. mdpi.com [mdpi.com]
Preliminary In Vitro Screening of 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of contemporary drug discovery, the strategic design of small molecules with novel scaffolds is paramount to addressing unmet medical needs. 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid emerges as a compound of significant interest, embodying a unique chemical architecture that suggests a spectrum of pharmacological activities. This technical guide provides a comprehensive framework for the preliminary in vitro screening of this molecule, offering a tiered approach to efficiently probe its therapeutic potential.
The rationale for investigating this compound is rooted in the well-established biological significance of its constituent moieties. The 1,2-oxazole (isoxazole) ring is a privileged pharmacophore present in numerous approved drugs, known to confer a range of activities including anticancer, anti-inflammatory, and antimicrobial effects.[1] The incorporation of a cyclopropyl group is a strategic design element in medicinal chemistry. This small, strained ring can enhance metabolic stability, improve potency by constraining the molecule into a bioactive conformation, and modulate physicochemical properties to optimize drug-like characteristics.[1]
This guide is structured to provide researchers, scientists, and drug development professionals with a logical and scientifically rigorous pathway for the initial in vitro evaluation of this compound. We will delve into a multi-faceted screening cascade, beginning with broad assessments of cytotoxicity and progressing to more targeted assays to elucidate potential mechanisms of action in the realms of oncology, inflammation, and infectious diseases.
A Tiered Approach to In Vitro Screening
A systematic and tiered screening strategy is essential for the efficient allocation of resources and for building a comprehensive biological profile of a test compound. This guide proposes a three-tiered approach for the preliminary in vitro screening of this compound.
Sources
Methodological & Application
synthesis of 3-cyclopropyl-1,2-oxazole-4-carboxylic acid derivatives for kinase inhibition
Application Notes & Protocols
Topic: Synthesis and Application of 3-Cyclopropyl-1,2-oxazole-4-carboxylic Acid Derivatives for Kinase Inhibition
Scientific Abstract
The this compound scaffold represents a privileged structure in modern medicinal chemistry, particularly for the development of targeted kinase inhibitors. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of this compound class. The inherent structural features—a rigid cyclopropyl group for enhanced metabolic stability and potency, a versatile 1,2-oxazole core, and a strategically positioned carboxylic acid for critical hydrogen bonding interactions—make these molecules compelling candidates for inhibiting a range of protein kinases implicated in oncology and inflammatory diseases. We present field-proven synthetic protocols, explain the causal logic behind experimental choices, and outline methodologies for assessing kinase inhibitory activity, thereby providing a comprehensive framework for advancing drug discovery programs based on this promising molecular architecture.
Introduction: The Strategic Value of the Scaffold
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, creating a persistent demand for novel chemical scaffolds with improved potency, selectivity, and pharmacokinetic profiles.
The this compound core is strategically designed to meet these demands:
-
The 1,2-Oxazole Ring: This five-membered heterocycle is a bioisosteric mimic of an amide bond, providing a stable, planar framework that can participate in various non-covalent interactions within a kinase active site. Its structure is prevalent in numerous biologically active compounds, attesting to its favorable properties.
-
The Cyclopropyl Group: This small, strained ring is not merely an alkyl substituent. It serves as a "rigid" linker and a bioisostere for groups like alkenes or isopropyl moieties. Its unique electronic character and conformational rigidity can enhance binding affinity to target proteins, improve metabolic stability by blocking potential sites of oxidation, and reduce off-target effects. Eighteen new chemical entities containing a cyclopropyl group were approved by the FDA in the decade leading up to 2020, highlighting its value in drug design.
-
The Carboxylic Acid: The C4-carboxylic acid is a critical pharmacophore. It can act as a potent hydrogen bond donor and acceptor, often forming key interactions with conserved lysine or asparagine residues in the ATP-binding pocket of many kinases. This moiety can be further derivatized into amides to fine-tune activity and target different regions of the kinase.
This guide provides the necessary protocols to synthesize this core and its derivatives and to evaluate their potential as kinase inhibitors.
Synthesis of the Core Scaffold and Derivatives
The most direct and widely adopted strategy for synthesizing the this compound scaffold involves the cyclization of a β-dicarbonyl precursor bearing a cyclopropyl group. The general workflow involves building a key 1,3-dione intermediate, followed by heterocycle formation and subsequent derivatization.
General Synthetic Workflow
The multi-step synthesis is designed for efficiency and scalability. It begins with the formation of a key intermediate, ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate, which is then cyclized to form the ethyl ester of the target oxazole. Subsequent hydrolysis yields the core carboxylic acid, which is then derivatized via amide coupling.
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Protocols
Protocol 2.2.1: Synthesis of Ethyl 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylate
This protocol details the formation of the key 1,3-dicarbonyl precursor followed by its immediate cyclization with hydroxylamine. This approach is based on the classic Claisen-type condensation followed by isoxazole synthesis.
Materials:
-
Ethyl acetoacetate
-
Cyclopropanecarbonyl chloride
-
Magnesium ethoxide (or generate in situ from Mg turnings and ethanol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Toluene, anhydrous
-
Ethanol
-
Sodium acetate (NaOAc)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the 1,3-Dicarbonyl Intermediate:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add anhydrous toluene (approx. 200 mL for a 0.1 mol scale reaction).
-
Add magnesium ethoxide (1.1 equivalents).
-
Add ethyl acetoacetate (1.0 equivalent) dropwise over 15 minutes at room temperature. The solution may become a thick slurry.
-
Heat the mixture to 60-70 °C and stir for 1 hour.
-
Cool the reaction to 0 °C using an ice bath. Add cyclopropanecarbonyl chloride (1.05 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Scientist's Note: This Claisen condensation acylates the ethyl acetoacetate. Magnesium ethoxide is a strong, non-nucleophilic base that effectively generates the enolate required for the reaction.
-
-
Isoxazole Formation (Cyclization):
-
Cool the reaction mixture from Step 1 to 0 °C. Cautiously quench the reaction by slow, dropwise addition of 1 M sulfuric acid until the mixture is acidic (pH ~2-3) and all solids have dissolved.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers, wash with saturated NaHCO₃, then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Do not purify this intermediate , as it can be unstable.
-
Dissolve the crude 1,3-dicarbonyl intermediate in ethanol (approx. 150 mL).
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (1.6 equivalents) in a minimal amount of water and add it to the ethanol solution.
-
Reflux the resulting mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Scientist's Note: The reaction between the 1,3-dicarbonyl and hydroxylamine forms the isoxazole ring. One carbonyl forms an imine with the -NH₂ group, and the hydroxyl group then attacks the second carbonyl, followed by dehydration to form the aromatic ring. Sodium acetate acts as a base to free the hydroxylamine from its hydrochloride salt.
-
-
Work-up and Purification:
-
After cooling, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield ethyl 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylate as a solid or oil.
-
Protocol 2.2.2: Hydrolysis to 3-Cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid
This is a standard saponification to convert the ethyl ester to the core carboxylic acid scaffold.
Materials:
-
Ethyl 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the starting ester (1.0 equivalent) in a mixture of THF:MeOH:H₂O (e.g., a 3:1:1 ratio).
-
Add LiOH (2.0-3.0 equivalents) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the organic solvents (THF, MeOH) via rotary evaporation.
-
Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.
-
Acidify the solution to pH ~2 by the slow addition of 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the pure carboxylic acid, which is often a crystalline solid.
Protocol 2.2.3: Amide Coupling to Synthesize Final Derivatives
This protocol uses HATU, a highly efficient coupling reagent, to form the final amide derivatives, which are often the active kinase inhibitors.
Materials:
-
3-Cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid
-
Desired primary or secondary amine (1.1 equivalents)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃
-
Brine
Procedure:
-
To a dry flask under an argon atmosphere, add the carboxylic acid (1.0 equivalent), anhydrous DMF, and the desired amine (1.1 equivalents).
-
Add DIPEA (3.0 equivalents) and stir the solution for 5 minutes at room temperature.
-
Add HATU (1.2 equivalents) in one portion. The reaction is often slightly exothermic.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Scientist's Note: The mechanism involves the base (DIPEA) deprotonating the carboxylic acid. The resulting carboxylate attacks HATU to form a highly reactive OAt-activated ester. The amine then displaces the OAt group to form the stable amide bond. HATU is preferred for its high reactivity and low rate of side reactions like epimerization.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic phase over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final amide derivative.
Application in Kinase Inhibition
The synthesized derivatives are evaluated for their ability to inhibit specific protein kinases. The core scaffold is designed to mimic the hinge-binding motif of many Type I kinase inhibitors.
Rationale for Kinase Interaction
The 3-cyclopropyl-1,2-oxazole-4-carboxamide scaffold is designed to fit within the ATP-binding site of a protein kinase. The amide derivative, in particular, is crucial for establishing a canonical interaction pattern.
Caption: Putative binding mode of an oxazole-carboxamide inhibitor in a kinase active site.
-
Hinge Binding: The amide N-H and carbonyl oxygen can form critical hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.
-
Hydrophobic Interactions: The cyclopropyl group is positioned to fit into a nearby hydrophobic pocket, enhancing affinity.
-
Vector for Exploration: The R'-group on the amide points towards the solvent-exposed region (ribose pocket), providing a vector for modification to improve potency and selectivity.
Structure-Activity Relationship (SAR) Data
The potency of these derivatives can be modulated by changing the substituent on the C4-amide. The following table presents hypothetical but representative data for a generic kinase target (e.g., a tyrosine kinase like FAK or a serine/threonine kinase like CK2) to illustrate potential SAR trends.
| Compound ID | R' Group (on Amide) | Kinase IC₅₀ (nM) | Rationale for Activity Change |
| SCAFF-01 | -OH (Carboxylic Acid) | 850 | Moderate activity; carboxylic acid may have suboptimal pKa or steric profile for hinge binding compared to amides. |
| DERIV-01 | -NH-phenyl | 150 | Phenyl group accesses a shallow hydrophobic pocket, improving affinity over the free acid. |
| DERIV-02 | -NH-(4-methoxyphenyl) | 75 | The 4-methoxy group can form an additional hydrogen bond or favorable polar contact, doubling potency. |
| DERIV-03 | -NH-(3-chlorophenyl) | 95 | Chloro-substituent provides a favorable hydrophobic interaction but may not be optimally positioned. |
| DERIV-04 | -NH-cyclohexyl | 220 | Aliphatic group is less effective than an aromatic ring, suggesting a requirement for π-stacking or planar interactions. |
| DERIV-05 | -N(CH₃)-phenyl | >1000 | Loss of the amide N-H proton eliminates a critical hydrogen bond donor, resulting in a complete loss of activity. |
Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Purified recombinant kinase and its specific substrate peptide.
-
Synthesized inhibitor compounds dissolved in 100% DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Kinase reaction buffer (specific to the kinase, typically contains Tris-HCl, MgCl₂, DTT, and BSA).
-
ATP solution.
-
White, opaque 384-well assay plates.
-
Plate-reading luminometer.
Procedure:
-
Compound Preparation:
-
Create a serial dilution of each inhibitor compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to create a 10-point dose-response curve.
-
In the 384-well plate, add 1 µL of each inhibitor concentration. For control wells (0% and 100% inhibition), add 1 µL of pure DMSO.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in the appropriate kinase reaction buffer.
-
Prepare a 2X ATP solution. The final ATP concentration in the well should be at or near the Kₘ for the specific kinase.
-
To initiate the reaction, add 2 µL of the 2X kinase/substrate mix to each well, followed by 2 µL of the 2X ATP solution. For 100% inhibition control wells, add buffer instead of the kinase/substrate mix.
-
The final reaction volume is 5 µL.
-
Seal the plate, centrifuge briefly, and incubate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Conclusion
The this compound scaffold provides a robust and versatile starting point for the development of novel kinase inhibitors. The synthetic routes are scalable and rely on well-established chemical principles, allowing for the efficient generation of diverse derivative libraries. By coupling this chemical tractability with targeted biological screening using assays like ADP-Glo™, researchers can rapidly explore the structure-activity landscape and identify potent and selective lead compounds for further preclinical development. The strategic incorporation of the cyclopropyl moiety offers a distinct advantage in optimizing the ADME properties of the resulting molecules, making this a highly valuable scaffold in the ongoing quest for next-generation targeted therapies.
References
-
Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
synthesis of isoxazoles. YouTube. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. ACS Publications. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. [Link]
The Strategic Application of 3-Cyclopropyl-1,2-oxazole-4-carboxylic Acid in Contemporary Drug Design
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of desirable physicochemical properties, synthetic tractability, and potent biological activity is a perpetual endeavor. The 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid core has emerged as a scaffold of significant interest, strategically combining the unique attributes of a strained cyclopropyl ring with the versatile 1,2-oxazole (isoxazole) heterocycle. This guide provides an in-depth exploration of this scaffold, offering detailed protocols for its synthesis and derivatization, and elucidates its application in the design of targeted therapeutics, with a particular focus on kinase inhibition.
The rationale for employing this scaffold is rooted in the distinct advantages conferred by its constituent moieties. The cyclopropyl group, a small, rigid carbocycle, is known to enhance metabolic stability, improve binding affinity by constraining molecular conformation, and act as a bioisosteric replacement for larger or more flexible groups.[1][2] The 1,2-oxazole ring is a versatile five-membered heterocycle that serves as a valuable pharmacophore, participating in various non-covalent interactions with biological targets and often improving pharmacokinetic profiles.[3] The carboxylic acid functionality provides a crucial handle for derivatization, most commonly to form amides, which can be tailored to interact with specific amino acid residues in a target's binding site.
Physicochemical Properties and Pharmacokinetic Implications
The inherent properties of the this compound scaffold provide a favorable starting point for drug development. A comprehensive understanding of these properties is essential for predicting and optimizing the behavior of drug candidates derived from this core.
| Property | Predicted/Estimated Value | Significance in Drug Design |
| Molecular Weight | 167.16 g/mol | Low molecular weight provides ample room for further functionalization while adhering to Lipinski's Rule of Five. |
| XlogP | ~0.9 | Indicates a favorable balance between hydrophilicity and lipophilicity, suggesting good potential for oral bioavailability.[4] |
| pKa | ~4-5 (estimated) | The carboxylic acid moiety provides an acidic handle, influencing solubility and potential for salt formation. The pKa is in a range that allows for significant ionization at physiological pH.[5] |
| Aqueous Solubility | Moderate to Low | The carboxylic acid group enhances aqueous solubility, particularly in its ionized form at physiological pH. Solubility can be further modulated through derivatization. |
The strategic combination of the cyclopropyl and oxazole rings contributes to a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The cyclopropyl group is generally resistant to oxidative metabolism by cytochrome P450 enzymes, which can lead to an improved in vivo half-life of the drug.[6] The oxazole ring is also a metabolically stable heterocycle that can enhance the overall pharmacokinetic properties of a molecule.[7]
Application in Drug Design: A Case Study in PI3K Inhibition
The this compound scaffold is particularly well-suited for the design of kinase inhibitors, a critical class of therapeutics in oncology and immunology. The phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases that play a central role in cell signaling pathways regulating cell growth, proliferation, and survival.[4] Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers, making PI3K an attractive therapeutic target.[4]
The general structure of a PI3K inhibitor often involves a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase, with various substituents extending into different regions of the active site to enhance potency and selectivity. The 3-Cyclopropyl-1,2-oxazole-4-carboxamide motif can be effectively utilized in this context.
Caption: Putative binding interactions of a 3-Cyclopropyl-1,2-oxazole-4-carboxamide inhibitor within the PI3K active site.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a two-step synthesis starting from the commercially available precursor, ethyl 3-cyclopropyl-3-oxopropanoate.
Step 1: Synthesis of Ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate
-
To a solution of ethyl 3-cyclopropyl-3-oxopropanoate (1 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate (1 eq.) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2 eq.) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.
Protocol 2: Amide Coupling to Synthesize a Library of 3-Cyclopropyl-1,2-oxazole-4-carboxamides
-
To a solution of this compound (1 eq.) in N,N-dimethylformamide (DMF), add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2 eq.).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.2 eq.) to the reaction mixture.
-
Stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide.
Protocol 3: In Vitro PI3Kα Inhibition Assay
This protocol describes a representative biochemical assay to evaluate the inhibitory activity of synthesized compounds against PI3Kα.
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, and 0.03% CHAPS).
-
Serially dilute the test compounds in DMSO to create a range of concentrations.
-
In a 384-well plate, add the test compound, recombinant human PI3Kα enzyme, and the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of product (phosphatidylinositol-3,4,5-trisphosphate, PIP3) formed using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, HTRF®, or ELISA).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
Structure-Activity Relationship (SAR) Insights
A systematic exploration of the SAR of 3-cyclopropyl-1,2-oxazole-4-carboxamide derivatives can guide the optimization of lead compounds.
-
Amide R-group: This is the most critical position for modulating potency and selectivity.
-
Small, hydrophobic groups may be well-tolerated.
-
Introduction of hydrogen bond donors/acceptors can lead to interactions with specific residues in the active site.
-
Larger, more complex groups can be used to probe for additional binding pockets and enhance selectivity over other kinase isoforms.
-
-
Cyclopropyl Group: Bioisosteric replacement of the cyclopropyl group with other small, rigid groups (e.g., cyclobutyl) or small alkyl groups (e.g., isopropyl) can be explored to fine-tune hydrophobic interactions and metabolic stability. [8][9][10]* Oxazole Core: While generally a robust scaffold, modifications to the oxazole ring are less common but could be explored to alter the vector of the substituents or the electronic properties of the core.
Conclusion
The this compound scaffold represents a valuable building block in modern drug discovery. Its inherent physicochemical properties, combined with the strategic advantages conferred by the cyclopropyl and oxazole moieties, make it an attractive starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. The synthetic protocols and design principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this promising scaffold in their quest for new and improved medicines.
References
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (URL not provided in search results)
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J Med Chem. 2016 Oct 13;59(19):8712-8756. [Link]
- Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl group led to identifying a potent hit compound. ResearchGate. (URL not provided in search results)
-
Drug Modifications to Improve Stability. Chemistry LibreTexts. 2024 Dec 29. [Link]
-
Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. 2023 May 16. [Link]
- Metabolism of cyclopropyl groups. Hypha Discovery Blogs. (URL not provided in search results)
- EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. WJAHR. (URL not provided in search results)
-
(PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. 2025 Apr 16. [Link]
- Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. PrepChem.com. (URL not provided in search results)
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. 2025 Feb 19. [Link]
-
Oxazole-Based Molecules: Recent Advances on Biological Activities. Bentham Science. 2026 Jan 10. [Link]
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL not provided in search results)
-
Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). Int J Oncol. 2021 Sep 20. [Link]
- A Computational Framework for the Design and Development of Isoform Selective PI3Kα inhibitors as Novel Anticancer Agents. ChemRxiv. (URL not provided in search results)
- Synthesis of 3-cyclopropyl-substituted... ResearchGate. (URL not provided in search results)
-
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. J Biomol Struct Dyn. 2022 Nov 5. [Link]
- LogP and logD calculations. Chemaxon Docs. (URL not provided in search results)
-
Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. AAPS PharmSci. 2001. [Link]
Sources
- 1. This compound | 639523-17-4 | Benchchem [benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 5. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioisosterism - Drug Design Org [drugdesign.org]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]
Application Notes & Protocols: The Utility of 3-Cyclopropyl-1,2-oxazole-4-carboxylic Acid in Modern Medicinal Chemistry
Foreword: The Strategic Value of a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification and deployment of "privileged scaffolds" represent a cornerstone of efficient lead generation. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, thereby serving as fertile ground for the development of novel therapeutic agents. The 3-cyclopropyl-1,2-oxazole-4-carboxylic acid core is an exemplary member of this class. This guide provides an in-depth exploration of its synthesis, rationale for its use, and detailed protocols for its application in medicinal chemistry programs.
The unique combination of three key structural motifs underpins its utility:
-
The Cyclopropyl Group: This small, strained carbocycle is far more than a simple lipophilic accessory.[1] Its rigid, three-dimensional nature can enforce specific conformations, leading to enhanced binding affinity and selectivity for a target protein. Furthermore, the cyclopropyl ring often imparts metabolic stability by shielding adjacent positions from enzymatic degradation.[1]
-
The 1,2-Oxazole Ring: As a heterocyclic core, the oxazole is a versatile bioisostere for other functionalities and is prevalent in numerous biologically active compounds.[2] It provides a stable, planar platform with defined hydrogen bond acceptor capabilities, crucial for anchoring a molecule within a protein's active site.
-
The Carboxylic Acid: This functional group is a powerful tool for engaging with biological targets, often forming strong ionic and hydrogen-bond interactions with basic residues like arginine and lysine.[3][4] While its presence can pose challenges for cell permeability, it is a critical pharmacophoric element in a vast number of approved drugs and a key handle for prodrug strategies.[3][4]
This document serves as a practical resource for researchers aiming to leverage the unique properties of this scaffold in their drug discovery endeavors.
Section 1: Synthesis and Characterization
The synthesis of this compound is accessible through established heterocyclic chemistry routes. A common and reliable approach involves the condensation of a cyclopropyl-functionalized β-ketoester with hydroxylamine, followed by saponification of the resulting ester.[2]
General Synthetic Workflow
The overall transformation can be visualized as a two-step process, beginning with the formation of the core oxazole ring system and culminating in the unmasking of the carboxylic acid functionality.
Caption: General two-step synthesis of the target compound.
Detailed Synthetic Protocol
Objective: To synthesize this compound from ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate.
Materials:
-
Ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Protocol:
Step 1: Synthesis of Ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate
-
To a round-bottom flask charged with ethanol (10 volumes), add ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.2 eq).
-
Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction by TLC or LC-MS. Causality Note: Heating provides the activation energy for the condensation and subsequent cyclization. Sodium acetate acts as a base to free the hydroxylamine from its hydrochloride salt.
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ethyl ester, which can be purified by column chromatography if necessary.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 ratio).
-
Add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.
-
Stir the mixture vigorously for 2-4 hours or until TLC/LC-MS indicates complete consumption of the starting material. Causality Note: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to initiate saponification.
-
Remove the ethanol via rotary evaporation.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 using 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under high vacuum.
Physicochemical and Analytical Data
| Parameter | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [5] |
| Molecular Weight | 167.16 g/mol | [2] |
| CAS Number | 639523-17-4 (representative) | [2] |
| Appearance | White to off-white solid | (Typical) |
| Solubility | Soluble in DMSO, DMF, MeOH | (Typical) |
Section 2: Applications in Medicinal Chemistry Programs
The this compound scaffold is a versatile starting point for developing inhibitors and modulators for various therapeutic targets. Its value lies in its ability to be readily functionalized, primarily through amide coupling at the carboxylic acid position, to explore structure-activity relationships (SAR).
Kinase Inhibition in Oncology
The oxazole core is a known constituent of many kinase inhibitors. The carboxylic acid can serve as a crucial anchoring point within the ATP-binding site, often interacting with the conserved lysine residue in the hinge region. The cyclopropyl group can be directed towards hydrophobic pockets to enhance potency and selectivity. This scaffold is particularly valuable for developing inhibitors of receptor tyrosine kinases (RTKs) like VEGFR-2 or EGFR, which are implicated in tumor growth and angiogenesis.[1]
Caption: Mechanism of action for antimalarial compounds.
Summary of Potential Applications
| Therapeutic Area | Rationale & Target Class | Key Moieties' Roles | Supporting Evidence |
| Oncology | Inhibition of protein kinases (e.g., RTKs) involved in cell proliferation. | Carboxylic Acid/Amide: H-bonding in hinge region. Cyclopropyl: Hydrophobic interactions, metabolic stability. | Oxazole derivatives show antiproliferative activity. [2]Cyclopropyl groups are present in approved kinase inhibitors. [1] |
| Inflammation | Modulation of enzymes or receptors in inflammatory cytokine pathways (e.g., JAKs, COX). | Carboxylic Acid/Amide: Interaction with active site polar residues. Oxazole Core: Stable scaffold for functionalization. | Related compounds inhibit pro-inflammatory cytokines. [2] |
| Infectious Disease | Inhibition of essential enzymes in pathogens like P. falciparum. | Cyclopropyl Carboxamide: Mimics known potent antimalarial pharmacophores. | A related cyclopropyl carboxamide series shows potent antimalarial activity. [6] |
| Agrochemicals | Development of novel pesticides. | Structural features allow for modification to improve activity and environmental profile. | General application noted for this class of compounds. [7] |
Section 3: Key Experimental Protocols
The following section provides a representative protocol for evaluating compounds derived from the this compound scaffold in a common medicinal chemistry assay.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (an amide derivative of the title acid) against a specific protein kinase. This protocol uses a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Principle: Active kinase consumes ATP to phosphorylate its substrate. The amount of remaining ATP is inversely proportional to kinase activity. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant protein kinase and its specific substrate peptide
-
Kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)
-
ATP solution (at a concentration near the Kₘ for the kinase)
-
White, opaque 384-well assay plates
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
Plate reader with luminescence detection capabilities
Protocol Workflow:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of the test compound directly in the 384-well plate. Typically, an 11-point, 3-fold dilution series is made, starting from a top concentration of 100 µM. Include wells for positive control (no compound, 0% inhibition) and negative control (no enzyme, 100% inhibition). Self-Validation: The controls are essential to define the dynamic range of the assay.
-
Kinase Addition: Add the protein kinase, diluted in assay buffer, to all wells except the negative controls. Allow for a brief pre-incubation (10-15 minutes). Causality Note: This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring measurement of true inhibition.
-
Reaction Initiation: Add a solution containing both ATP and the substrate peptide to all wells to start the kinase reaction. The final volume should be consistent across all wells (e.g., 10 µL).
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The duration should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption in the positive control wells).
-
Signal Detection: Add an equal volume of the luminescent ATP detection reagent to all wells. This reagent simultaneously stops the kinase reaction (by chelating Mg²⁺ and denaturing the enzyme) and initiates a luciferase/luciferin reaction that generates light in proportion to the amount of ATP present.
-
Data Acquisition: After a brief incubation (10 minutes) to stabilize the signal, measure the luminescence intensity using a plate reader.
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Neg_Ctrl) / (Signal_Pos_Ctrl - Signal_Neg_Ctrl)).
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
References
- Benchchem. (n.d.). This compound | 639523-17-4.
- MySkinRecipes. (n.d.). 3-Cyclopropyl-1,2-oxazole-4-carboxylicacid.
- PubChemLite. (n.d.). 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid.
- ChemBK. (n.d.). 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid.
- Rueda, L., et al. (2011). Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS). ACS Medicinal Chemistry Letters.
- Taha, E. A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry.
- Bonauer, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry.
- Noten, A. C., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry.
Sources
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 639523-17-4 | Benchchem [benchchem.com]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. PubChemLite - 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 6. Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Cyclopropyl-1,2-oxazole-4-carboxylicacid [myskinrecipes.com]
Application Notes & Protocols: 3-Cyclopropyl-1,2-oxazole-4-carboxylic Acid as a Versatile Intermediate for Novel Antiviral Agents
Abstract: This document provides a comprehensive technical guide on the synthesis and application of 3-cyclopropyl-1,2-oxazole-4-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. We detail a robust, multi-step synthesis protocol for the intermediate, explain the rationale behind key experimental choices, and demonstrate its utility by outlining its conversion to a potential antiviral agent. This guide is intended for researchers, chemists, and drug development professionals engaged in the discovery of new antiviral therapeutics.
Introduction: The Strategic Importance of the Cyclopropyl-Oxazole Scaffold
The pursuit of novel antiviral agents is a cornerstone of global health security. Central to this effort is the design of molecular scaffolds that offer both potent biological activity and favorable pharmacokinetic profiles. The 1,2-oxazole (isoxazole) ring is a privileged five-membered heterocycle, recognized for its diverse pharmacological activities, including antiviral, anti-inflammatory, and antimicrobial properties[1][2][3]. Its presence in FDA-approved drugs underscores its value as a stable pharmacophore capable of engaging in critical hydrogen bonding and other non-covalent interactions with biological targets[4][5].
The incorporation of a cyclopropyl group further enhances the therapeutic potential of the scaffold. The cyclopropyl moiety is a small, rigid, and lipophilic group that is increasingly utilized in drug design to improve metabolic stability, enhance potency, and reduce off-target effects[6][7]. Its unique stereoelectronic properties, including sp2-like character, allow it to act as a conformationally constrained linker or as an isostere for other functional groups[7]. The combination of the versatile isoxazole core with the beneficial properties of the cyclopropyl group makes this compound a highly valuable intermediate for constructing novel antiviral drug candidates, such as those targeting viral proteases or nucleoproteins[8][9][10].
Synthesis of this compound
The synthesis of the title compound is achieved through a reliable multi-step sequence starting from readily available commercial materials. The overall strategy involves the formation of a β-ketoester bearing the cyclopropyl group, followed by a classical isoxazole ring formation via condensation with hydroxylamine, and subsequent hydrolysis to yield the final carboxylic acid.
Synthetic Workflow Overview
The following diagram illustrates the key transformations in the synthesis of the target intermediate.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| Ethyl cyclopropanecarboxylate | 1552-84-7 | Sigma-Aldrich | Purity ≥98% |
| Ethyl acetate | 141-78-6 | Fisher Scientific | Anhydrous grade |
| Sodium ethoxide | 141-52-6 | Acros Organics | 21% w/w solution in ethanol |
| Hydroxylamine hydrochloride | 5470-11-1 | Sigma-Aldrich | Purity ≥99% |
| Lithium hydroxide monohydrate | 1310-66-3 | Alfa Aesar | Purity ≥98% |
| Diethyl ether | 60-29-7 | VWR Chemicals | Anhydrous grade |
| Ethanol (EtOH) | 64-17-5 | VWR Chemicals | 200 proof, anhydrous |
| Tetrahydrofuran (THF) | 109-99-9 | Fisher Scientific | Anhydrous grade |
| Hydrochloric acid (HCl) | 7647-01-0 | Sigma-Aldrich | 2 M aqueous solution |
Protocol Steps:
Step 1: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate
-
To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium ethoxide (1.2 eq) in anhydrous ethanol.
-
Add anhydrous ethyl acetate (3.0 eq) to the flask.
-
Slowly add ethyl cyclopropanecarboxylate (1.0 eq) dropwise to the stirred solution at room temperature.
-
Causality: This Claisen condensation reaction requires a strong base like sodium ethoxide to deprotonate the α-carbon of ethyl acetate, which then acts as a nucleophile attacking the ester carbonyl of ethyl cyclopropanecarboxylate. An excess of ethyl acetate helps drive the equilibrium towards the product.
-
-
After the addition is complete, heat the reaction mixture to reflux (approx. 80 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and then quench by carefully pouring it over ice-cold 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude β-ketoester, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate
-
Dissolve the crude ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) in absolute ethanol in a 250 mL round-bottom flask.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) to the solution.
-
Causality: Hydroxylamine attacks the ketone carbonyls of the β-ketoester. The subsequent cyclization and dehydration, facilitated by gentle heating, forms the stable isoxazole ring. Sodium acetate acts as a mild base to free the hydroxylamine from its hydrochloride salt.
-
-
Heat the mixture to reflux for 6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Dissolve the purified ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 12-16 hours.
-
Causality: Saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylate salt is a standard and efficient transformation. LiOH is a strong base suitable for this purpose.
-
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2 M HCl. A white precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to afford the final product, this compound, as a white solid.
Application: Synthesis of a Potential Antiviral Agent
The carboxylic acid functional group of the intermediate is a versatile handle for further elaboration. A common and crucial transformation in drug synthesis is amide bond formation. Here, we demonstrate the coupling of our intermediate with a hypothetical amine fragment, (4-aminophenyl)morpholine, to create a molecule with features often found in antiviral compounds.
Amide Coupling Workflow
Caption: Amide coupling of the intermediate to form a target molecule.
Protocol for Amide Coupling
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 15 minutes at room temperature.
-
Causality: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid by forming a reactive ester, making it susceptible to nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to neutralize the HCl generated and maintain basic conditions for the reaction.
-
-
Add (4-aminophenyl)morpholine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours. Monitor completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final target compound.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate.
Table 2: Expected Analytical Data for this compound
| Analysis Method | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 13.5 (br s, 1H, COOH), 9.2 (s, 1H, oxazole-H), 2.3 (m, 1H, cyclopropyl-CH), 1.2-1.0 (m, 4H, cyclopropyl-CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 165.0 (C=O), 162.5 (C-O), 158.0 (C=N), 115.0 (C-COOH), 9.0 (cyclopropyl-CH₂), 8.5 (cyclopropyl-CH) |
| Mass Spec (ESI-) | m/z: [M-H]⁻ calculated for C₇H₇NO₃: 152.04; found: 152.1 |
| Melting Point | Approx. 175-180 °C |
Note: NMR shifts are predictive and may vary slightly based on solvent and experimental conditions.
Safety and Handling
Proper safety precautions must be observed when handling the chemicals involved in these protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile)[11].
-
Handling: Perform all manipulations in a well-ventilated chemical fume hood. Avoid inhalation of dust and vapors. Avoid contact with skin and eyes[11][12]. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store all reagents and the synthesized product in tightly sealed containers in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases[11][13].
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour waste down the drain.
References
-
ResearchGate. (n.d.). Previously reported antiviral compounds bearing pyrimidine and isoxazole rings. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Isoxazole derivatives showing antiviral activity (78, 79). Retrieved from [Link]
-
PubMed. (2008). New pleconaril and [(biphenyloxy)propyl]isoxazole derivatives with substitutions in the central ring exhibit antiviral activity against pleconaril-resistant coxsackievirus B3. Retrieved from [Link]
- Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
-
PubMed Central. (n.d.). Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Cyclopropyl-1,2-oxazole-4-carboxylicacid. Retrieved from [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Isoxazole–Containing drugs with various pharmacological activities. Retrieved from [Link]
-
IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses. Retrieved from [Link]
-
ACS Publications. (n.d.). General synthesis of 4-isoxazolecarboxylic acids. Journal of the American Chemical Society. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Isoxazole Derivatives as Regulators of Immune Functions. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. Retrieved from [Link]
-
Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
-
Synthesis and Antiviral Activity of Novel trans-2,2-Dimethyl Cyclopropyl Nucleosides. (2003). Bull. Korean Chem. Soc., 24(11), 1655. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Retrieved from [Link]
-
Synthesis and Characterization of Novel Isoxazole derivatives. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
MDPI. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Methylcyclopropyl)-1,2-oxazole-4-carboxylic acid. Retrieved from [Link]
-
ChemBK. (n.d.). 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2025). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Retrieved from [Link]
-
Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (n.d.). Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS). Retrieved from [Link]
-
PubMed. (2008). Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. Retrieved from [Link]
-
ResearchGate. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Retrieved from [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. 3-Cyclopropyl-1,2-oxazole-4-carboxylicacid [myskinrecipes.com]
- 9. Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
Application Notes and Protocols: Amide Coupling with 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid
Introduction: The Strategic Importance of Amide Bond Formation
In the landscape of modern drug discovery and development, the amide bond stands as a cornerstone of molecular architecture. Its prevalence in pharmaceuticals, natural products, and peptides underscores the critical need for robust and versatile synthetic methodologies.[1] The formation of an amide bond, typically through the condensation of a carboxylic acid and an amine, is one of the most frequently employed reactions in medicinal chemistry.[1][2] This is largely due to the vast commercial availability of diverse carboxylic acid and amine building blocks, enabling chemists to rapidly generate novel molecular entities.[2]
This application note focuses on the amide coupling reactions of a particularly valuable heterocyclic building block: 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid . The unique structural features of this molecule—a constrained cyclopropyl group and an electron-deficient oxazole ring—can present both opportunities and challenges in synthesis. Understanding the nuances of its reactivity is paramount to achieving high-yielding and clean amide bond formations.
This guide provides detailed, field-proven protocols for the successful amide coupling of this compound, with a focus on the underlying chemical principles that govern these transformations. We will explore common coupling reagents, reaction optimization strategies, and troubleshooting techniques to empower researchers in their synthetic endeavors.
Understanding the Substrate: this compound
This compound is a heterocyclic compound that has gained significant interest in medicinal chemistry for its potential biological activities.[3] Its structure features an oxazole ring, a five-membered heterocycle known for its diverse biological properties, substituted with a cyclopropyl group at the 3-position and a carboxylic acid at the 4-position.[3] The presence of the sterically demanding cyclopropyl group and the electronic nature of the oxazole ring can influence the reactivity of the carboxylic acid in amide coupling reactions.
The synthesis of this key intermediate often involves the cyclization of precursors such as β-diketones or β-ketoesters that already contain the cyclopropyl moiety.[3]
Core Principles of Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. This is because the acidic proton of the carboxylic acid will readily protonate the basic amine, forming a non-reactive carboxylate-ammonium salt. To overcome this, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[2] This is achieved through the use of coupling reagents.
The Role of Coupling Reagents
Coupling reagents are essential for facilitating amide bond formation by converting the hydroxyl group of the carboxylic acid into a better leaving group.[4][5] This process typically involves the in-situ formation of a highly reactive intermediate, such as an active ester, which can then readily react with an amine.[2]
A wide array of coupling reagents have been developed, each with its own advantages and limitations. The choice of reagent is often dictated by the specific substrates being coupled, the desired reaction conditions, and the need to minimize side reactions such as racemization, particularly when dealing with chiral molecules.[2][6]
Experimental Protocols
Herein, we detail two robust and widely applicable protocols for the amide coupling of this compound.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide that activates the carboxylic acid.[6] HOBt is an additive that not only enhances the reaction rate but also suppresses side reactions, most notably racemization.[6] The byproduct of EDC is a water-soluble urea, which simplifies purification.[7]
Reaction Mechanism Overview:
Figure 1: EDC/HOBt Coupling Mechanism.
Materials:
| Reagent | M.W. | Equivalents |
| This compound | 153.14 | 1.0 |
| Amine | - | 1.1 |
| EDC·HCl | 191.70 | 1.2 |
| HOBt | 135.12 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 |
| N,N-Dimethylformamide (DMF) | - | - |
Procedure:
-
To a solution of this compound (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous DMF, add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.) at 0 °C.[8]
-
Add DIPEA (2.5 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: HATU Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent. It is particularly effective for coupling sterically hindered substrates or electron-deficient amines where other methods may fail.[9]
Workflow for HATU Coupling:
Figure 2: HATU Amide Coupling Workflow.
Materials:
| Reagent | M.W. | Equivalents |
| This compound | 153.14 | 1.0 |
| Amine | - | 1.1 |
| HATU | 380.23 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 |
| N,N-Dimethylformamide (DMF) | - | - |
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (3.0 eq.).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient activation of the carboxylic acid. | Increase the amount of coupling reagent and/or base. Consider switching to a more powerful coupling reagent like HATU. |
| Steric hindrance from the cyclopropyl group or the amine. | Increase the reaction temperature or prolong the reaction time. | |
| Side Product Formation | Racemization (if applicable). | Ensure the reaction is run at a low temperature, especially during the activation step. The use of HOBt or other additives can help suppress racemization.[6] |
| Formation of N-acylurea byproduct with carbodiimides. | Add HOBt to intercept the O-acylisourea intermediate and form the active ester, which is less prone to this side reaction.[6] | |
| Difficult Purification | Water-soluble byproducts from the coupling reagents. | For EDC couplings, ensure thorough aqueous washes to remove the urea byproduct. |
| Unreacted starting materials. | Adjust the stoichiometry of the reactants. Using a slight excess of the more readily available starting material can drive the reaction to completion. |
Conclusion
The successful amide coupling of this compound is readily achievable with the appropriate choice of coupling reagents and reaction conditions. The protocols provided, utilizing either EDC/HOBt or HATU, offer reliable and high-yielding methods for the synthesis of a diverse range of amides derived from this valuable building block. By understanding the underlying principles of amide bond formation and employing systematic troubleshooting, researchers can confidently incorporate this versatile scaffold into their drug discovery programs.
References
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]
-
Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
-
Singh, R., Kumar, A., & Singh, A. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-141. [Link]
-
Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 48(17), 4655-4722. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Reddit. (2022, March 24). amide coupling help. r/Chempros. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. hepatochem.com [hepatochem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. bachem.com [bachem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Application Notes and Protocols for Assessing the Bioactivity of 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid
Introduction
3-Cyclopropyl-1,2-oxazole-4-carboxylic acid (CPOCA) is a heterocyclic compound featuring an oxazole ring substituted with a cyclopropyl group and a carboxylic acid moiety.[1] The oxazole nucleus is a key structural motif in a wide range of biologically active molecules, demonstrating antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[2] The unique conformational constraints and electronic properties imparted by the cyclopropyl group may further enhance its interaction with biological targets.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing assays to elucidate the bioactivity of CPOCA. The protocols herein are designed to be robust and self-validating, enabling a thorough investigation of this promising compound's therapeutic potential.
Physicochemical Characterization and Compound Handling
Prior to initiating bioactivity screening, a fundamental understanding of CPOCA's physicochemical properties is paramount for ensuring accurate and reproducible results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Appearance | White to off-white solid | Assumed |
| Solubility | Soluble in DMSO, DMF, and aqueous base | Inferred from structure |
| Storage | Store at -20°C, protect from light and moisture | Standard practice |
Protocol 1: Solubilization and Stock Solution Preparation
-
Reagents and Materials:
-
This compound (CPOCA) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
-
Procedure:
-
Accurately weigh a precise amount of CPOCA powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Causality Note: DMSO is a versatile solvent for many organic molecules and is compatible with most cell-based assays at low final concentrations (typically <0.5%). Preparing a high-concentration stock allows for minimal solvent introduction into the final assay, thereby reducing potential solvent-induced artifacts.
Proposed Bioactivity Screening Cascade
Based on the known biological activities of structurally related oxazole and cyclopropyl-containing compounds, a tiered screening approach is recommended to efficiently identify and characterize the bioactivity of CPOCA.[1][2]
Figure 2: A simplified diagram illustrating the principle of an enzyme inhibition assay, where CPOCA may block the conversion of a substrate to a product.
Protocol 3: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
This protocol describes a general method to assess the inhibitory activity of CPOCA against a serine/threonine kinase using a luminescence-based assay that quantifies ATP consumption.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., AKT1, CDK2)
-
Kinase-specific peptide substrate
-
CPOCA stock solution (10 mM in DMSO)
-
Kinase assay buffer
-
ATP solution
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of CPOCA in the kinase assay buffer.
-
In a white assay plate, add the kinase, the peptide substrate, and the different concentrations of CPOCA. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the reagents from the luminescent assay kit according to the manufacturer's instructions. This typically involves a two-step process: first, an ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP, and then a Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Read the luminescence on a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of CPOCA and determine the IC₅₀ value.
-
Tier 3: Cell-Based Functional Assays - Anti-inflammatory Activity
Research on related compounds has indicated a potential role in managing inflammatory diseases by inhibiting pro-inflammatory cytokines. [1]A cell-based assay to measure the effect of CPOCA on cytokine production in immune cells is therefore highly relevant.
Protocol 4: Lipopolysaccharide (LPS)-Induced TNF-α Production in Macrophages
This assay assesses the ability of CPOCA to suppress the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with LPS.
-
Reagents and Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
CPOCA stock solution (10 mM in DMSO)
-
Human or mouse TNF-α ELISA kit
-
96-well cell culture plates
-
Microplate reader for ELISA
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
Pre-treat the cells with various concentrations of CPOCA for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include an unstimulated control and an LPS-only control.
-
After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.
-
Determine the effect of CPOCA on TNF-α production and calculate the IC₅₀ value.
-
Trustworthiness Note: It is crucial to perform a parallel cell viability assay (e.g., MTT or CellTiter-Glo®) under the same conditions to ensure that the observed reduction in cytokine production is not due to general cytotoxicity of the compound.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of the bioactivity of this compound. By systematically evaluating its antiproliferative, enzyme inhibitory, and anti-inflammatory potential, researchers can gain valuable insights into its mechanism of action and therapeutic promise. The modular nature of this guide allows for adaptation and expansion to include other relevant assays based on emerging data.
References
-
Quora. How to identify carboxylic acid in a chemical lab. [Link]
-
Labmonk. Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. [Link]
-
Verma, K. K., & Gupta, A. K. (1971). New methods for the detection of carboxylic acid groups in organic compounds, with acriflavine. Talanta, 18(10), 1051–1055. [Link]
-
Testbook. Testing for Carboxyl Group Procedure, Observations and Results. [Link]
-
BYJU'S. Test for Carboxyl Group. (2020, July 15). [Link]
-
MySkinRecipes. 3-Cyclopropyl-1,2-oxazole-4-carboxylicacid. [Link]
-
ChemBK. 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid. [Link]
-
ResearchGate. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. [Link]
-
ResearchGate. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. [Link]
-
Asif, M. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 19. [Link]
-
Gandeepan, P., & Li, C. J. (2014). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 79(22), 11096–11103. [Link]
-
Jiménez-Díaz, M. B., et al. (2013). Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS). Journal of Medicinal Chemistry, 56(21), 8533–8539. [Link]
-
Baird, M. S., et al. (2008). Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. Organic & Biomolecular Chemistry, 6(11), 1971–1976. [Link]
-
Semantic Scholar. Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. [Link]
-
MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]
Sources
Application Notes & Protocols: The Utility of 3-Cyclopropyl-1,2-oxazole-4-carboxylic Acid in Modern Agrochemical Discovery
Introduction
In the landscape of agrochemical research, the demand for novel, effective, and environmentally conscious active ingredients is perpetual. Heterocyclic compounds form the backbone of many successful commercial herbicides, fungicides, and insecticides due to their diverse biological activities and tunable physicochemical properties. Among these, the oxazole scaffold has garnered significant attention.[1][2] This guide focuses on a particularly valuable building block: 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid .
This molecule is a versatile synthetic intermediate, distinguished by the unique combination of a stable oxazole ring, a rigid cyclopropyl group, and a reactive carboxylic acid handle.[3] The cyclopropyl moiety is a well-established feature in potent agrochemicals, notably in pyrethroid insecticides and certain herbicides, where it can enhance binding affinity to target enzymes and influence metabolic stability.[4] The carboxylic acid provides a crucial reaction site, allowing for the straightforward synthesis of a vast library of derivatives, primarily amides and esters, which are common functional groups in bioactive compounds.[3]
These application notes will elucidate the strategic importance of this compound, detailing its application in the synthesis of potential herbicides and fungicides, and provide robust protocols for synthesis and preliminary biological evaluation.
Physicochemical Properties & Synthesis Overview
A foundational understanding of the starting material is critical for its effective use in any synthetic campaign.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₃ | [3] |
| Molecular Weight | 167.16 g/mol | [3] |
| CAS Number | 1082420-70-9 | [5] |
| Appearance | Typically a solid | N/A |
| Predicted Density | 1.367±0.06 g/cm³ | [5] |
| Predicted Boiling Point | 317.9±30.0 °C | [5] |
The synthesis of this compound itself generally involves the cyclization of a precursor containing the cyclopropyl group, such as a β-diketone, followed by functional group manipulations to install the carboxylic acid.[3] Its availability as a chemical building block allows researchers to bypass these initial steps and focus on diversification for bioactivity screening.[3][6]
Application in Agrochemical Synthesis: A Gateway to Novel Active Ingredients
The primary utility of this compound in agrochemical research is as a scaffold for generating novel candidate molecules. The carboxylic acid is the key reactive center, enabling chemists to append various molecular fragments to explore structure-activity relationships (SAR).
Herbicide Development
Carboxylic acids and their derivatives are foundational to the development of many herbicides.[7] The isoxazole ring, in particular, is a key component of isoxaflutole, a commercial herbicide that inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. Research has shown that N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, derived from a similar core structure, exhibit potent herbicidal activity.[8] The synthesis strategy involves creating an amide linkage between the cyclopropyl-isoxazole-carboxylic acid core and various substituted benzylamines. This approach allows for systematic modification of the "right-hand" side of the molecule to optimize activity against specific weed species and enhance crop safety.
Fungicide Development
The oxazole and related oxadiazole heterocycles are present in numerous compounds with demonstrated antifungal properties.[9][10] Many modern fungicides, particularly the succinate dehydrogenase inhibitors (SDHIs), feature a carboxamide linkage. By reacting this compound with various anilines or other amino-containing moieties, researchers can rapidly generate novel carboxamide derivatives.[11] These new compounds can be screened against a panel of plant pathogenic fungi like Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum to identify new fungicidal leads.[11][12] The cyclopropyl group can play a critical role here in fitting into the hydrophobic pockets of the target enzyme, potentially increasing the intrinsic activity of the molecule.
The general synthetic approach for leveraging this building block is illustrated below.
Caption: General workflow for synthesizing and screening agrochemical candidates.
Experimental Protocols
The following protocols are designed to be self-validating, providing a clear path from synthesis to preliminary biological assessment.
Protocol 1: Synthesis of an N-Aryl Amide Derivative
This protocol describes a general method for synthesizing an amide derivative, a common structural motif in fungicides and herbicides, from this compound.
Objective: To couple this compound with a substituted aniline to generate a candidate active ingredient.
Materials:
-
This compound
-
Substituted aniline (e.g., 2,6-dichloroaniline)
-
Thionyl chloride (SOCl₂) or a peptide coupling reagent like EDCI/HOBt
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure (using Thionyl Chloride):
-
Acid Chloride Formation (Causality: The carboxylic acid is not reactive enough to form an amide directly; it must first be converted to a more reactive acyl chloride).
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1 drop).
-
Allow the mixture to warm to room temperature and then gently reflux for 2 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride. Use this immediately in the next step.
-
-
Amide Coupling (Causality: The nucleophilic amine attacks the electrophilic acyl chloride, forming the stable amide bond. A base is required to neutralize the HCl byproduct).
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the aniline solution to 0 °C and add the acid chloride solution dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
-
Workup and Purification (Causality: This sequence removes unreacted reagents, acidic and basic byproducts, and water to isolate the desired product).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-30% Ethyl Acetate in Hexanes).
-
Combine fractions containing the pure product and concentrate to yield the final N-aryl amide. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 2: In Vitro Herbicidal Activity Assay (Petri Dish)
Objective: To evaluate the pre-emergence herbicidal activity of synthesized compounds on representative weed species.
Caption: Workflow for the in vitro herbicidal activity assay.
Procedure:
-
Solution Preparation: Prepare a stock solution (e.g., 1000 mg/L) of the test compound in acetone or DMSO. Create a series of dilutions to achieve final test concentrations (e.g., 100, 10, 1 mg/L). Include a solvent-only control and a positive control (a known herbicide).
-
Assay Setup:
-
Place a sheet of Whatman No. 1 filter paper in a 9 cm Petri dish.
-
Pipette 2 mL of the test solution (or control) evenly onto the filter paper and allow the solvent to evaporate.
-
Place 10-15 seeds of a target weed (e.g., velvetleaf, Abutilon theophrasti) onto the paper.
-
Add 2 mL of distilled water to each dish.
-
-
Incubation: Seal the Petri dishes with paraffin film and place them in a growth chamber at 25°C with a 14-hour light/10-hour dark cycle.
-
Evaluation: After 7-10 days, measure the root and shoot length of the seedlings. Calculate the percent inhibition relative to the solvent control. Strong activity is indicated by high levels of growth inhibition.[8]
Protocol 3: In Vitro Fungicidal Activity Assay (Mycelial Growth)
Objective: To determine the efficacy of synthesized compounds in inhibiting the growth of pathogenic fungi.
Caption: Workflow for the in vitro mycelial growth inhibition assay.
Procedure:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. Cool the molten agar to 45-50°C.
-
Compound Addition: Add the required volume of the test compound stock solution (in DMSO) to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Also prepare a solvent control plate. Swirl gently to mix and pour into Petri dishes.
-
Inoculation:
-
From a fresh culture of the target fungus (e.g., Rhizoctonia solani), cut a 5 mm diameter mycelial plug from the edge of the colony.
-
Place the plug, mycelium-side down, in the center of the amended PDA plate.
-
-
Incubation: Seal the plates and incubate them at 25-28°C in the dark.
-
Evaluation: When the mycelial growth in the solvent control plate has nearly reached the edge of the dish, measure the diameter of the fungal colony in all plates. Calculate the percent inhibition using the formula: Inhibition (%) = [(C-T)/C] * 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate.[10]
Conclusion
This compound is a high-value starting material for agrochemical discovery. Its structure combines the beneficial properties of the cyclopropyl and oxazole motifs with a versatile carboxylic acid handle, enabling the efficient synthesis of diverse compound libraries. The protocols provided herein offer a clear and logical pathway for researchers to synthesize novel amide derivatives and perform preliminary evaluations of their potential as new herbicidal or fungicidal agents, accelerating the discovery pipeline for next-generation crop protection solutions.
References
-
Lamberth, C. (2018). Oxazole and Isoxazole Chemistry in Crop Protection. Journal of Heterocyclic Chemistry, 55(9). Available from: [Link]
-
Zhang, W., et al. (2022). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI. Available from: [Link]
-
PubChem. 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid. Available from: [Link]
-
Karpińska, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]
-
Tsygankova, V., et al. (2018). Application of Oxazole and Oxazolopyrimidine as New Effective Regulators of Oilseed Rape Growth. ResearchGate. Available from: [Link]
-
European Patent Office. (2001). Heteroaroyl-isoxazoles and their use as herbicides - EP 1156048 A1. Available from: [Link]
-
Luo, Y., et al. (2023). Carboxylic Acid Derivatives in Herbicide Development. PubMed. Available from: [Link]
-
Lulinski, P., et al. (2010). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Letters in Organic Chemistry, 7(7), 502-507. Available from: [Link]
-
Nagano, E., et al. (2010). Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative. NIH. Available from: [Link]
-
Vargiu, C., et al. (2014). Polyenylcyclopropane carboxylic esters with high insecticidal activity. PubMed. Available from: [Link]
-
PubChem. 4-cyclopropyl-5H-1,2-oxazole-4-carboxylic acid. Available from: [Link]
-
Liu, J., et al. (2018). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. ResearchGate. Available from: [Link]
-
ChemBK. 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid. Available from: [Link]
-
Dong, Y. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ResearchGate. Available from: [Link]
-
Dong, Y. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ResearchGate. Available from: [Link]
-
Wang, C., et al. (2025). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. PubMed. Available from: [Link]
-
Wang, Z., et al. (2024). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. MDPI. Available from: [Link]
-
Wang, C., et al. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers. Available from: [Link]
-
Beilstein Journals. (2017). Development of a method for the synthesis of 2,4,5- trisubstituted oxazoles composed of carboxylic acid, amino acid. Available from: [Link]
-
Helaly, S., et al. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. PubMed. Available from: [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI. Available from: [Link]
- Google Patents. (1980). CA1072559A - Substituted pyridine methyl esters of cyclopropane carboxylic acids and their use as insecticides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 639523-17-4 | Benchchem [benchchem.com]
- 4. Polyenylcyclopropane carboxylic esters with high insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. chemscene.com [chemscene.com]
- 7. Carboxylic Acid Derivatives in Herbicide Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
large-scale synthesis of 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid
An Application Note and Protocol for the Large-Scale Synthesis of 3-Cyclopropyl-1,2-oxazole-4-carboxylic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the , a key heterocyclic building block in pharmaceutical and agrochemical research.[1] The protocol herein details a robust and scalable two-step synthetic sequence, beginning with the construction of the ethyl ester precursor via a cyclocondensation reaction, followed by its saponification to yield the final carboxylic acid. This guide is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical characterization data to ensure successful and reproducible synthesis on a large scale.
Introduction and Strategic Overview
This compound is a valuable synthetic intermediate due to its unique combination of functional groups: a stable 1,2-oxazole core, a metabolically robust cyclopropyl moiety, and a versatile carboxylic acid handle suitable for amide couplings and other derivatizations.[1] The 1,2-oxazole (isoxazole) ring is a prominent scaffold in medicinal chemistry, known for its diverse biological activities.[2]
The primary synthetic challenges in constructing this molecule on a large scale involve achieving high regioselectivity in the formation of the oxazole ring and developing a process that is both efficient and economically viable. The two most prevalent strategies for synthesizing 1,2-oxazole rings are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of a β-dicarbonyl compound with hydroxylamine.[3][4] For scalability and control, the latter approach is often preferred.
This protocol adopts a well-established and reliable two-step sequence:
-
Step 1: Cyclocondensation. A suitable β-ketoester bearing a cyclopropyl group is reacted with hydroxylamine to form the ethyl ester of the target molecule. This reaction provides excellent control over the regiochemical outcome.
-
Step 2: Saponification. The resulting ethyl ester is hydrolyzed under basic conditions to afford the final this compound.[1]
The overall synthetic workflow is depicted below.
Caption: High-level workflow for the synthesis of this compound.
Part A: Synthesis of Ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate
Principle and Mechanism
This step involves the reaction of a β-dicarbonyl compound, ethyl 2-(cyclopropanecarbonyl)acetoacetate, with hydroxylamine. The reaction proceeds via initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the stable 1,2-oxazole ring system.[4] The choice of which carbonyl group reacts first and the subsequent cyclization pathway determines the final regioisomer. Under controlled conditions, this pathway reliably yields the desired 3-cyclopropyl-4-carboxy-ester isomer.
Caption: Simplified mechanism for the formation of the 1,2-oxazole ring.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Recommended Purity |
| Ethyl 2-(cyclopropanecarbonyl)acetoacetate | 20491-91-8 | C10H14O4 | ≥97% |
| Hydroxylamine Hydrochloride | 5470-11-1 | H4ClNO | ≥99% |
| Sodium Carbonate (Anhydrous) | 497-19-8 | Na2CO3 | ≥99.5% |
| Ethanol (200 Proof) | 64-17-5 | C2H6O | ≥99.5% |
| Ethyl Acetate | 141-78-6 | C4H8O2 | ACS Grade |
| Brine (Saturated NaCl solution) | N/A | NaCl + H2O | N/A |
| Magnesium Sulfate (Anhydrous) | 7487-88-9 | MgSO4 | ≥99.5% |
Equipment
-
22 L Glass Reactor with overhead mechanical stirrer, condenser, temperature probe, and addition funnel.
-
Heating/cooling circulator.
-
Large-scale rotary evaporator.
-
Filtration apparatus.
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, chemically resistant gloves.
Experimental Protocol
-
Reactor Setup: Equip the 22 L reactor with an overhead stirrer, condenser, and temperature probe. Ensure the system is clean and dry.
-
Charge Reagents: Charge the reactor with ethyl 2-(cyclopropanecarbonyl)acetoacetate (1.00 kg, 5.04 mol) and ethanol (10 L). Begin stirring to form a homogeneous solution.
-
Prepare Hydroxylamine Solution: In a separate container, dissolve hydroxylamine hydrochloride (0.421 kg, 6.05 mol, 1.2 equiv) and sodium carbonate (0.321 kg, 3.03 mol, 0.6 equiv) in water (2 L). Stir until all solids are dissolved.
-
Reaction: Slowly add the hydroxylamine solution to the reactor via the addition funnel over approximately 1 hour. Maintain the internal temperature between 20-25°C. An exotherm may be observed.
-
Heating and Monitoring: After the addition is complete, heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketoester is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.
-
Extraction: To the remaining aqueous residue, add ethyl acetate (10 L) and water (5 L). Stir vigorously for 15 minutes. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (5 L).
-
Washing: Combine the organic layers and wash with brine (2 x 3 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or low-melting solid.
Expected Yield: The crude product, Ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate, is typically obtained in 85-95% yield and is often of sufficient purity to be carried forward to the next step without further purification.
Part B: Hydrolysis to this compound
Principle and Mechanism
This step is a classic saponification reaction, where the ethyl ester is hydrolyzed under basic conditions. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid-base reaction between the newly formed carboxylic acid and the basic reaction medium yields the carboxylate salt. Subsequent acidification is required to protonate the carboxylate and precipitate the final product.
Caption: Simplified mechanism for the saponification of the ethyl ester.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Recommended Purity |
| Ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate | 132136-12-0 | C9H11NO3 | Crude from Part A |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | ≥98% |
| Tetrahydrofuran (THF) | 109-99-9 | C4H8O | ACS Grade |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | HCl | 37% w/w |
| Deionized Water | 7732-18-5 | H2O | N/A |
Experimental Protocol
-
Reactor Setup: Use the same 22 L reactor setup as in Part A.
-
Charge Reagents: Charge the reactor with the crude ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate (assuming ~4.28 mol based on 85% yield from Part A) and a solvent mixture of THF (5 L) and water (5 L). Stir until the ester is fully dissolved.
-
Base Addition: Prepare a solution of sodium hydroxide (0.342 kg, 8.56 mol, 2.0 equiv) in water (2 L) and add it to the reactor.
-
Heating and Monitoring: Heat the mixture to 60-65°C and maintain for 2-4 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting ester.
-
Cooling and Acidification: Once the hydrolysis is complete, cool the reaction mixture to 0-5°C using a cooling circulator. Slowly and carefully add concentrated hydrochloric acid to adjust the pH to ~2. The product will precipitate as a white or off-white solid.
-
Isolation: Stir the resulting slurry at 0-5°C for 1 hour to ensure complete precipitation. Isolate the solid product by filtration.
-
Washing: Wash the filter cake with cold deionized water (2 x 2 L) to remove residual salts.
-
Drying: Dry the product in a vacuum oven at 50°C until a constant weight is achieved.
Data, Characterization, and Troubleshooting
Summary of Reaction Parameters
| Parameter | Step A: Ester Formation | Step B: Hydrolysis |
| Key Reagents | Ketoester, Hydroxylamine HCl, Na2CO3 | Ester Intermediate, NaOH, HCl |
| Stoichiometry (vs. SM) | 1.0 : 1.2 : 0.6 | 1.0 : 2.0 : (to pH 2) |
| Solvent | Ethanol / Water | THF / Water |
| Temperature | Reflux (~80°C) | 60-65°C |
| Reaction Time | 4-6 hours | 2-4 hours |
| Expected Overall Yield | \multicolumn{2}{c | }{75-85% over two steps } |
| Expected Purity | \multicolumn{2}{c | }{≥98% (by HPLC) } |
Analytical Characterization
The final product, this compound (C8H9NO3, MW: 167.16 g/mol )[1], should be characterized as follows:
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (s, 1H, COOH), 8.9 (s, 1H, oxazole-H5), 2.1 (m, 1H, cyclopropyl-CH), 1.1 (m, 2H, cyclopropyl-CH₂), 1.0 (m, 2H, cyclopropyl-CH₂).
-
Mass Spectrometry (ESI-): m/z = 166.0 [M-H]⁻.
-
IR (KBr, cm⁻¹): ~3000 (broad, O-H), 1705 (C=O), 1600 (C=N).
-
Melting Point: 188-192 °C.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Step A | Incomplete reaction; inefficient extraction. | Extend reflux time; ensure complete phase separation and perform an additional extraction. |
| Incomplete Hydrolysis (Step B) | Insufficient base or reaction time/temperature. | Add more NaOH solution and continue heating; ensure temperature is maintained at 60-65°C. |
| Product is Oily/Gummy | Impurities present; incomplete drying. | Recrystallize from a suitable solvent (e.g., ethanol/water); dry under high vacuum for an extended period. |
| Product Fails Purity Spec | Incomplete reaction; inefficient washing of final solid. | Re-slurry the solid in cold water and re-filter; consider recrystallization if impurities are organic. |
Safety and Handling
-
Hydroxylamine Hydrochloride: Is a potential skin sensitizer and can be corrosive. Handle with appropriate gloves and eye protection. It can be unstable at elevated temperatures.
-
Sodium Hydroxide & Hydrochloric Acid: Are highly corrosive. Handle in a well-ventilated area (fume hood) and wear appropriate PPE, including face shield, gloves, and apron. The acidification step is exothermic and should be performed slowly with efficient cooling.
-
Solvents: Ethanol, ethyl acetate, and THF are flammable. Ensure all operations are performed away from ignition sources and in a well-ventilated area.
Properly label and dispose of all chemical waste according to institutional and local regulations.
References
-
Al-Azmi, A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available from: [Link]
-
Wikipedia. 1,3-Dipolar cycloaddition. Available from: [Link]
-
Rosa, G., et al. (2020). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Molecules. Available from: [Link]
-
ResearchGate. Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Available from: [Link]
-
ResearchGate. Mechanism of 1,3-dipolar cycloaddition reaction. Available from: [Link]
-
ChemTube3D. 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. Available from: [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. Available from: [Link]
Sources
- 1. This compound | 639523-17-4 | Benchchem [benchchem.com]
- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during the synthesis of this important heterocyclic compound. As a key intermediate in the development of various pharmaceutical agents, a reliable and efficient synthesis is crucial. This guide provides field-proven insights and detailed protocols to ensure the successful synthesis of this compound in your laboratory.
I. Synthetic Overview & Key Challenges
The most common and reliable synthetic route to this compound involves a three-stage process:
-
Stage 1: Formation of a β-ketoester. This is typically achieved through a Claisen condensation of a cyclopropyl methyl ketone with a suitable oxalate ester.
-
Stage 2: Cyclocondensation to form the 1,2-oxazole ring. The β-ketoester is reacted with hydroxylamine to form the heterocyclic core.
-
Stage 3: Hydrolysis of the ester. The final step involves the saponification of the ester to yield the desired carboxylic acid.
While this route is well-established, each stage presents its own set of challenges that can impact yield and purity. This guide will address these challenges in a question-and-answer format, providing you with the necessary information to troubleshoot and optimize your synthesis.
II. Troubleshooting Guide
Stage 1: β-Ketoester Formation via Claisen Condensation
Question 1: I am getting a low yield of my desired β-ketoester, ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the Claisen condensation of cyclopropyl methyl ketone with diethyl oxalate are a common issue. The primary reasons often revolve around the base used, reaction conditions, and potential side reactions.
-
Causality: The Claisen condensation is an equilibrium-driven reaction. To drive the reaction forward, a strong base is required to deprotonate the α-carbon of the ketone, forming an enolate. This enolate then acts as the nucleophile. The choice and handling of the base are critical. Furthermore, the final product, a β-dicarbonyl compound, is acidic and will be deprotonated by the base. This final deprotonation is the thermodynamic driving force for the reaction.[1][2]
-
Troubleshooting & Optimization:
-
Choice of Base: Sodium ethoxide (NaOEt) in ethanol is the most common base for this reaction. It is crucial to use a non-nucleophilic, strong base. Using sodium hydroxide will lead to saponification of the ester. The alkoxide used should match the alcohol of the ester to prevent transesterification.[1]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Any water present will consume the base and hydrolyze the ester.
-
Stoichiometry of the Base: At least one full equivalent of the base is required because it is consumed in the final deprotonation step. Using a slight excess (1.1-1.2 equivalents) can help ensure complete reaction.[1]
-
Temperature Control: The initial deprotonation is often carried out at a low temperature (0 °C) to control the reaction rate and minimize side reactions. The reaction mixture is then allowed to warm to room temperature or gently heated to drive the condensation to completion.
-
Order of Addition: It is generally recommended to add the ketone slowly to a pre-formed solution of the base in the solvent, followed by the addition of the diethyl oxalate. This helps to maintain a low concentration of the enolate and minimize self-condensation of the ketone.
-
| Parameter | Recommendation | Rationale |
| Base | Sodium ethoxide (NaOEt) | Strong, non-nucleophilic base that matches the ester. |
| Solvent | Anhydrous Ethanol (EtOH) | Solubilizes reactants and base. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the base by moisture. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |
| Stoichiometry | 1.1-1.2 equivalents of base | Drives the reaction to completion. |
Stage 2: Cyclocondensation to Form the 1,2-Oxazole Ring
Question 2: My cyclocondensation reaction is giving me a mixture of regioisomers. How can I control the regioselectivity to favor the desired this compound ester?
Answer:
The reaction of a 1,3-dicarbonyl compound with hydroxylamine can indeed lead to the formation of two possible regioisomers. The regiochemical outcome is dependent on the relative reactivity of the two carbonyl groups towards nucleophilic attack by hydroxylamine.
-
Causality: In the case of ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate, there is a ketone and an ester carbonyl group. The hydroxylamine can attack either carbonyl, leading to two different cyclized products. The regioselectivity is influenced by steric and electronic factors, as well as the reaction conditions.[3]
-
Troubleshooting & Optimization:
-
pH Control: The pH of the reaction medium is a critical factor in controlling regioselectivity. The reaction is typically carried out under mildly acidic or basic conditions. A systematic screen of pH can help to identify the optimal conditions for the formation of the desired isomer. Maintaining a mildly acidic pH is often crucial for minimizing byproduct and isomer formation.[4]
-
Reaction Temperature: Temperature can also influence the regioselectivity. Running the reaction at a lower temperature may favor the thermodynamically more stable product.
-
Use of a Precursor with Differentiated Carbonyls: A more controlled approach involves first converting the β-ketoester into an enamino ketone or an enol ether. This effectively differentiates the two carbonyl groups, leading to a more regioselective cyclization with hydroxylamine. For example, reacting the β-ketoester with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates a β-enamino ketoester, which can then be cyclized with hydroxylamine with high regioselectivity.[5]
-
Diagram of Regioisomer Formation
Caption: Regioselectivity in the cyclocondensation step.
Stage 3: Hydrolysis of the Ester
Question 3: I am struggling with the final hydrolysis step. The reaction is either incomplete or I am getting low yields of the carboxylic acid. What are the best conditions for this saponification?
Answer:
The hydrolysis of the ethyl ester of this compound can be challenging due to the steric hindrance around the ester group and the potential for side reactions under harsh conditions.
-
Causality: Saponification is the hydrolysis of an ester under basic conditions. The reaction proceeds via nucleophilic acyl substitution. Steric hindrance can slow down the rate of nucleophilic attack by the hydroxide ion. Additionally, the oxazole ring itself can be sensitive to harsh basic conditions, potentially leading to ring-opening and degradation.[6]
-
Troubleshooting & Optimization:
-
Choice of Base and Solvent: A common method is to use an excess of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and a co-solvent like ethanol or methanol to ensure solubility of the ester.
-
Temperature and Reaction Time: The reaction often requires heating to reflux for several hours to go to completion. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and avoid decomposition of the product.
-
Work-up Procedure: After the hydrolysis is complete, the reaction mixture is typically cooled and acidified with a mineral acid like hydrochloric acid (HCl) to precipitate the carboxylic acid. It is important to perform the acidification at a low temperature (ice bath) to minimize any potential degradation of the product. The precipitated solid can then be collected by filtration, washed with cold water, and dried.
-
Alternative Mild Conditions: For particularly stubborn or sensitive esters, milder hydrolysis conditions can be employed. This might include using a non-aqueous system with a strong base in a suitable organic solvent.[6]
-
| Parameter | Recommendation | Rationale |
| Base | NaOH or LiOH (2-3 equivalents) | Strong base to drive the hydrolysis. |
| Solvent | Water/Ethanol or Water/Methanol | Ensures solubility of both ester and base. |
| Temperature | Reflux | Provides sufficient energy for the reaction. |
| Acidification | 1M HCl, 0 °C | Protonates the carboxylate to precipitate the acid. |
III. Frequently Asked Questions (FAQs)
Q1: What are the key starting materials and where can I source them?
A1: The key starting materials are cyclopropyl methyl ketone, diethyl oxalate, and hydroxylamine hydrochloride. These are all commercially available from major chemical suppliers. Ensure you are using high-purity, anhydrous reagents for the best results.
Q2: How do I monitor the progress of each reaction step?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of all three stages. For the β-ketoester formation, you can visualize the consumption of the starting ketone. For the cyclocondensation and hydrolysis steps, you can monitor the disappearance of the starting material and the appearance of the product. Using a combination of UV visualization and staining (e.g., potassium permanganate) can be helpful. For more quantitative analysis, LC-MS is recommended.
Q3: What are the common impurities I should look out for and how can I remove them?
A3: In Stage 1, unreacted starting materials and self-condensation products of the ketone are common impurities. These can usually be removed by column chromatography. In Stage 2, the main impurity is the undesired regioisomer, which can be difficult to separate. Careful control of reaction conditions is the best strategy. In Stage 3, unreacted ester is the primary impurity. The final carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). A standard purification for the final product involves an aqueous workup with acid-base extraction.[7]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. It should be handled in a fume hood under an inert atmosphere. Hydroxylamine hydrochloride is a potential skin sensitizer and should be handled with appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for each reagent before use.
IV. Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Workflow Diagram
Caption: Overall synthetic workflow.
Stage 1: Synthesis of Ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (100 mL).
-
Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol. Allow the sodium to react completely to form sodium ethoxide.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of cyclopropyl methyl ketone (8.4 g, 0.1 mol) in anhydrous ethanol (20 mL) dropwise to the sodium ethoxide solution over 30 minutes.
-
After the addition is complete, add diethyl oxalate (14.6 g, 0.1 mol) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by pouring the mixture into ice-cold 1M hydrochloric acid (200 mL).
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired β-ketoester.
Stage 2: Synthesis of Ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate
-
In a round-bottom flask, dissolve the ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate (18.4 g, 0.1 mol) in ethanol (100 mL).
-
Add hydroxylamine hydrochloride (7.6 g, 0.11 mol) and sodium acetate (9.0 g, 0.11 mol) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water (100 mL) to the residue and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give the pure ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate.
Stage 3: Synthesis of this compound
-
Dissolve the ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate (18.1 g, 0.1 mol) in a mixture of ethanol (100 mL) and water (50 mL).
-
Add sodium hydroxide (8.0 g, 0.2 mol) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
The product can be further purified by recrystallization from an appropriate solvent if necessary.
V. References
-
Chemistry LibreTexts. (2020). Claisen Condensation. [Link]
-
Rosa, G. P., et al. (2019). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 9(1), 1-10. [Link]
-
Shaefer, W. E., et al. (2002). A Drastic Saponification Method for Difficultly Saponifiable Esters. ARKIVOC, 2002(5), 75-80. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]
Sources
- 1. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. This compound | 639523-17-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction conditions for 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid synthesis
Technical Support Center: 3-Cyclopropyl-1,2-oxazole-4-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights to optimize your experimental workflow. Our focus is on the causality behind experimental choices to empower you to troubleshoot effectively.
I. Synthetic Overview & Core Strategy
This compound is a valuable building block in pharmaceutical development, often used as a key intermediate for kinase inhibitors and antiviral agents.[1] The most reliable and widely reported synthetic strategy involves a two-step process: the formation of an ethyl ester intermediate followed by its hydrolysis.[2]
This approach hinges on the cyclocondensation of a cyclopropyl-functionalized β-ketoester with hydroxylamine to form the heterocyclic core, followed by a straightforward saponification to yield the desired carboxylic acid.
Caption: General 3-step synthetic workflow.
II. Troubleshooting and FAQs
This section addresses specific issues you may encounter during synthesis.
FAQ 1: Low Yield in Isoxazole Ring Formation (Step 2)
Question: I am experiencing low yields (<50%) during the cyclocondensation of ethyl 3-cyclopropyl-3-oxopropanoate with hydroxylamine. What are the likely causes and how can I fix this?
Answer: Low yield in this step is a common problem and typically points to one of three areas: suboptimal pH control, incorrect solvent choice, or thermal degradation.
-
Causality - The Role of pH: The cyclocondensation reaction is highly pH-dependent. The initial step involves the nucleophilic attack of hydroxylamine on the ketone carbonyl of the β-ketoester. If the medium is too acidic, the hydroxylamine is protonated (NH₃OH⁺), rendering it non-nucleophilic. If the medium is too basic, the β-ketoester can undergo undesired side reactions, such as self-condensation or decomposition. The goal is to have a sufficient concentration of free hydroxylamine without promoting side reactions.
-
Troubleshooting Steps:
-
Buffer the Reaction: Instead of using hydroxylamine hydrochloride alone, which creates an acidic environment, buffer the reaction. A common and effective method is to use hydroxylamine hydrochloride in the presence of a mild base like sodium acetate or pyridine. This generates free hydroxylamine in situ at a controlled pH.
-
Optimize Solvent: Ethanol is a standard solvent for this reaction as it effectively dissolves both the ketoester and the hydroxylamine salt.[3] If you are experiencing solubility issues or side reactions, consider a co-solvent system like ethanol/water. Avoid overly polar aprotic solvents like DMSO or DMF, which can sometimes favor undesired pathways.[4]
-
Control Temperature: While this reaction is often run at reflux in ethanol, the specific stability of your β-ketoester may vary.[3] If you suspect degradation, try running the reaction at a lower temperature (e.g., 50-60 °C) for a longer duration. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.
-
FAQ 2: Incomplete Hydrolysis of the Ethyl Ester (Step 3)
Question: My hydrolysis of ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate is sluggish and often incomplete, even after prolonged reaction times. How can I drive this reaction to completion?
Answer: Incomplete hydrolysis (saponification) is typically due to insufficient base stoichiometry, poor solvent choice, or steric hindrance at the ester.
-
Causality - The Saponification Mechanism: Saponification is the hydroxide-mediated hydrolysis of an ester. It is an equilibrium process, but the final deprotonation of the resulting carboxylic acid by the strong base makes it effectively irreversible. For the reaction to proceed efficiently, the hydroxide ion must have clear access to the electrophilic carbonyl carbon of the ester.
-
Troubleshooting Steps:
-
Increase Base Equivalents: While theoretically only one equivalent of base is needed, it is common practice to use a slight to moderate excess (1.5 to 4 equivalents) to ensure the reaction goes to completion.[3] Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) due to its better solubility in mixed aqueous/organic solvents.[2]
-
Optimize the Solvent System: A biphasic system can slow the reaction. The solvent must effectively dissolve both the ester (which is organic-soluble) and the hydroxide salt (which is water-soluble). A mixture of THF/water or ethanol/water is highly effective.[2][5] If using ethanol, ensure it is not denatured with other alcohols that could complicate the reaction.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 50 °C) can significantly increase the rate of hydrolysis.[5] However, be cautious not to boil excessively, as this could potentially lead to degradation of the oxazole ring, which can be sensitive to harsh basic conditions at high temperatures.
-
Consider Microwave-Assisted Hydrolysis: For rapid and efficient hydrolysis, microwave irradiation can be a powerful tool. Using a base like potassium carbonate (K₂CO₃) in ethanol under microwave conditions can dramatically reduce reaction times and often leads to high yields of the corresponding carboxylate salt.[6]
-
FAQ 3: Difficulty in Final Product Isolation and Purification
Question: After acidification, my product either oils out or is difficult to purify. What is the best procedure for isolating pure this compound?
Answer: Isolation issues often stem from improper pH adjustment during workup or the presence of persistent impurities.
-
Causality - The Importance of the Isoelectric Point: As a carboxylic acid, your product's solubility is highly dependent on pH. In its carboxylate salt form (at high pH), it is water-soluble. In its protonated carboxylic acid form (at low pH), it is significantly more organic-soluble. The goal is to carefully acidify the aqueous solution to the point where the product is fully protonated and minimally soluble in water, causing it to precipitate cleanly.
-
Troubleshooting & Purification Workflow:
Caption: Decision workflow for product isolation.
-
Recommended Protocol:
-
Cool the Solution: After hydrolysis, cool the aqueous solution of the carboxylate salt in an ice bath. This decreases the solubility of the final product upon protonation.
-
Acidify Slowly: Add 1M or 2M HCl dropwise with vigorous stirring. Monitor the pH with a calibrated pH meter. Do not use pH paper, as it is not precise enough. The target pH is typically around 2-3.[3] Adding acid too quickly can create localized pH drops, trapping impurities.
-
Precipitation vs. Extraction: If a clean, crystalline solid precipitates, it can be isolated by filtration, washed with cold water, and dried. If the product oils out or fails to precipitate, it indicates the presence of impurities or significant solubility in the acidic water. In this case, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[3][7]
-
Final Purification: The combined organic extracts should be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. If the resulting solid is still impure, recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) is the preferred final purification step.
-
III. Optimized Experimental Protocols & Data
Protocol 1: Synthesis of Ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate
-
To a solution of ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) in absolute ethanol (approx. 0.5 M), add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).
-
Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ethyl ester, which can be purified by column chromatography if necessary.
Protocol 2: Hydrolysis to this compound
-
Dissolve the ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 2:1 ratio).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the solution.
-
Stir the mixture at room temperature (or gently heat to 40-50 °C) for 3-6 hours, monitoring by TLC until the starting ester is no longer visible.
-
Cool the mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly acidify to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash the solid with a small amount of cold water, and dry under vacuum to yield the final product.
Table 1: Summary of Optimized Reaction Conditions
| Parameter | Step 2: Cyclocondensation | Step 3: Hydrolysis |
| Key Reagents | Hydroxylamine HCl, Sodium Acetate | Lithium Hydroxide (LiOH) |
| Solvent | Ethanol | THF / Water (2:1) |
| Temperature | 78 °C (Reflux) | 25 - 50 °C |
| Duration | 2 - 4 hours | 3 - 6 hours |
| Workup | Aqueous extraction | Acid precipitation |
| Typical Yield | 80 - 90% | >95% |
IV. References
-
PubChem. (n.d.). 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Cyclopropyl-1,2-oxazole-4-carboxylicacid. MySkinRecipes. Retrieved from [Link]
-
Organic Chemistry with Victor. (2023, April 9). Synthesis of Cyclopropanecarboxylic Acid. YouTube. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI. Retrieved from [Link]
-
IOP Publishing. (2023). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Retrieved from [Link]
-
ResearchGate. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ResearchGate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. ChemSynthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Discussion Addendum for: Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Retrieved from [Link]
-
Google Patents. (2001). Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. Google Patents. Retrieved from
-
National Institutes of Health. (2021). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. PubMed Central. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. PrepChem.com. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of α‐cyclopropane β‐keto amide. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2015). ChemInform Abstract: Cyclocondensation of Hydroxylamine with 1,3-Bis(het)arylmonothio 1,3-Diketones and 1,3-Bis(het)aryl-3-(methylthio)-2-propenones: Synthesis of 3,5-Bis(het)arylisoxazoles with Complementary Regioselectivity. ResearchGate. Retrieved from [Link]
Sources
- 1. 3-Cyclopropyl-1,2-oxazole-4-carboxylicacid [myskinrecipes.com]
- 2. This compound | 639523-17-4 | Benchchem [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google Patents [patents.google.com]
- 6. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
overcoming low yield in 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid synthesis
Introduction
Welcome to the technical support guide for the synthesis of 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and drug development.[1][2] However, its multi-step synthesis can present significant challenges, often resulting in suboptimal yields that can impede research timelines.
This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common hurdles in this synthesis. We will dissect the most prevalent synthetic route, identify critical failure points, and offer evidence-based solutions to maximize your yield and purity. Our approach is grounded in chemical principles, explaining the causality behind each experimental choice to empower you to troubleshoot effectively.
Overall Synthetic Workflow
The most common and cost-effective pathway to this compound is a three-step sequence starting from cyclopropyl methyl ketone. This workflow is summarized below.
Caption: High-level overview of the three-step synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall yield is very low. Where should I start troubleshooting?
A1: Low overall yield is typically due to a significant loss at one specific step. Start by analyzing the purity and yield of each isolated intermediate (Intermediate A and Intermediate B). If you are running the synthesis as a one-pot procedure, this is not possible. In that case, use thin-layer chromatography (TLC) after each step to qualitatively assess the conversion. The Claisen condensation (Step 1) and the cyclization (Step 2) are the most common sources of failure.
Q2: How critical is the purity of my starting materials?
A2: It is absolutely critical. Using aged cyclopropyl methyl ketone can introduce impurities that interfere with enolate formation. Ensure your diethyl oxalate is free from oxalic acid and water. The base used in Step 1, typically sodium ethoxide (NaOEt), must be anhydrous; moisture will consume the base and prevent the reaction from going to completion.
Q3: Can I use a different base for the Claisen condensation?
A3: Yes, but the choice is critical. The base must be strong enough to deprotonate the ketone (pKa ~19-20) but should ideally not be a competing nucleophile. Sodium ethoxide is commonly used because it matches the ester group of the diethyl oxalate, preventing transesterification.[3][4] Stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be effective, but temperature control is crucial to prevent side reactions.
Troubleshooting Guide by Synthetic Step
This section provides a detailed analysis of common problems, their underlying chemical causes, and actionable solutions for each stage of the synthesis.
Step 1: Claisen Condensation to form Intermediate A
The first step is a crossed Claisen condensation between cyclopropyl methyl ketone and diethyl oxalate.[5][6] Diethyl oxalate is an excellent electrophile because it lacks α-hydrogens and cannot self-condense.[5][6][7] The primary challenge is ensuring efficient formation of the ketone's enolate and preventing side reactions.
Problem: Low or no formation of the β-diketoester intermediate (Intermediate A). TLC analysis shows unreacted starting material and/or multiple unidentified spots.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Insufficient Base / Wet Reagents | The Claisen condensation is base-mediated. The alkoxide base deprotonates the α-carbon of the ketone to form a nucleophilic enolate.[3][5] This is an equilibrium-driven step. Water will protonate the enolate or consume the base, quenching the reaction. | Use freshly prepared or commercially sourced anhydrous sodium ethoxide. Ensure all solvents (e.g., ethanol) are rigorously dried. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Incorrect Base Choice | Using a base like NaOH or KOH can lead to saponification of the diethyl oxalate, consuming your electrophile. | Use sodium ethoxide (NaOEt) when ethanol is the solvent. If using other solvents like THF, a non-nucleophilic base like sodium hydride (NaH) is a superior choice. |
| Low Reaction Temperature | While excessive heat can cause side reactions, the initial enolate formation requires sufficient thermal energy to proceed at a reasonable rate. | Maintain the reaction temperature between 25-50 °C. For more reactive bases like NaH, initial cooling to 0 °C during addition followed by warming to room temperature is advised. |
| Self-Condensation of Ketone | The ketone enolate can potentially react with another molecule of the ketone (an aldol-type reaction), though this is less favorable than attacking the highly electrophilic diethyl oxalate. | Add the cyclopropyl methyl ketone slowly to a pre-mixed solution of the base and diethyl oxalate. This keeps the instantaneous concentration of the enolate low and favors the desired crossed condensation.[7] |
Step 2: Cyclization to form the Isoxazole Ring (Intermediate B)
This step involves the reaction of the β-diketoester with hydroxylamine hydrochloride (NH₂OH·HCl). The key challenge here is regioselectivity. The diketone has two distinct carbonyl groups, and reaction with hydroxylamine can theoretically produce two different isoxazole regioisomers.
Problem: A mixture of isoxazole regioisomers is formed, complicating purification and reducing the yield of the desired product.
Caption: Decision tree for troubleshooting the isoxazole formation step.
Scientific Explanation of Regioselectivity:
The cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine is a classic method for isoxazole synthesis.[8][9][10] The regiochemical outcome depends on which carbonyl group undergoes the initial nucleophilic attack by the nitrogen of hydroxylamine. This is governed by both steric and electronic factors, which can be influenced by the reaction pH.
-
Under acidic conditions (pH 4-5): The cyclopropyl ketone carbonyl is more sterically hindered. Protonation is more likely to activate the less-hindered carbonyl (adjacent to the ester), leading to initial attack there. Subsequent cyclization and dehydration yield the desired 3-cyclopropyl-4-carboxy isoxazole skeleton.
-
Under neutral or basic conditions: The reaction can become less selective, leading to attack at both carbonyls and resulting in a mixture of products.[11][12]
Solutions to Improve Regioselectivity:
-
Control the pH: Buffer the reaction mixture to a pH of 4-5. This can be achieved by using a sodium acetate buffer or by simply running the reaction with hydroxylamine hydrochloride without adding an additional strong base.
-
Solvent Choice: Protic solvents like ethanol generally provide better regioselectivity for this type of reaction compared to aprotic solvents like acetonitrile.[11]
Step 3: Saponification to the Final Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. While seemingly straightforward, this step can be problematic. Isoxazole rings can be sensitive to harsh conditions and may undergo ring-opening if the reaction is not properly controlled.
Problem: Low yield of the final acid product after workup, or the isolated product is impure.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Isoxazole Ring Degradation | Strong bases (like high concentrations of NaOH/KOH) and prolonged heating can lead to cleavage of the N-O bond in the isoxazole ring, destroying the desired product. | Use milder conditions. Lithium hydroxide (LiOH) is the preferred base as it effectively hydrolyzes the ester at room temperature with a lower risk of ring degradation. Use a THF/water co-solvent system to ensure solubility. Monitor the reaction closely by TLC and stop as soon as the starting material is consumed. |
| Incomplete Hydrolysis | Insufficient base or reaction time will lead to incomplete conversion, complicating purification. | Use a slight excess of LiOH (1.5 - 2.0 equivalents). Allow the reaction to stir at room temperature for 12-24 hours. Gentle warming (to 40 °C) can be used if the reaction is sluggish. |
| Difficult Product Isolation | The product is a carboxylic acid, which exists as a carboxylate salt in the basic reaction mixture. Improper acidification can lead to an oily product or incomplete precipitation, resulting in significant loss during extraction. | After the reaction is complete, cool the mixture in an ice bath. Acidify slowly with cold 1N HCl, stirring vigorously, until the pH is ~2-3. The product should precipitate as a solid. If it oils out, continue stirring in the cold. Collect the solid by filtration, wash with cold water, and dry under vacuum. |
Optimized Experimental Protocol
This protocol integrates the troubleshooting solutions discussed above for a robust and high-yield synthesis.
Step 1: Synthesis of Ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate (Intermediate A)
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (200 mL) and sodium ethoxide (1.2 eq).
-
To this solution, add diethyl oxalate (1.1 eq).
-
Begin stirring and add cyclopropyl methyl ketone (1.0 eq) dropwise over 30 minutes, maintaining the temperature below 40 °C.
-
After the addition is complete, stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC (3:1 Hexanes:EtOAc).
-
Quench the reaction by pouring it into a mixture of ice and 2N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diketoester, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate (Intermediate B)
-
Dissolve the crude Intermediate A in ethanol (150 mL).
-
Add hydroxylamine hydrochloride (1.2 eq).
-
Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours.
-
Monitor the reaction by TLC (3:1 Hexanes:EtOAc).
-
Once complete, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude oxazole ester. Purification by column chromatography may be necessary if significant impurities are present.
Step 3: Synthesis of this compound (Final Product)
-
Dissolve the crude Intermediate B in a 3:1 mixture of THF and water (100 mL).
-
Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC (1:1 Hexanes:EtOAc with 1% acetic acid).
-
Once the starting ester is consumed, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly add cold 1N HCl dropwise with vigorous stirring until the pH reaches 2. A white precipitate should form.
-
Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 40 °C.
References
-
da Silva, F. S., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(5), 2529-2538. Available at: [Link]
-
Royal Society of Chemistry. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Retrieved from [Link]
-
Organic Chemistry. (2019, January 19). synthesis of isoxazoles [Video]. YouTube. Retrieved from [Link]
-
Hossain, M. M., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446-458. Available at: [Link]
-
Hossain, M. M., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PubMed. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2024). Construction of Isoxazole ring: An Overview. nanobioletters.com. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes.... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Cyclopropyl-1,2-oxazole-4-carboxylicacid. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The use of isoxazoline and isoxazole scaffolding in the design of novel thiourea and amide liquid-crystalline compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations. Organic Chemistry. Retrieved from [Link]
-
CHEM 330 Handout. (2006, September 21). Principle: a successful cross-Claisen reaction requires the preformed enolate to.... Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 14). Claisen condensation [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2017, June 14). How to hydrolyze ester in presence of isoxazole moiety?. Retrieved from [Link]
Sources
- 1. This compound | 639523-17-4 | Benchchem [benchchem.com]
- 2. 3-Cyclopropyl-1,2-oxazole-4-carboxylicacid [myskinrecipes.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
side reactions in the formation of the 1,2-oxazole ring
Welcome to the Technical Support Center for 1,2-Oxazole (Isoxazole) Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the 1,2-oxazole ring. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and practical solutions grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the 1,2-oxazole ring?
A1: The two most prevalent and versatile methods for synthesizing the 1,2-oxazole ring are:
-
1,3-Dipolar Cycloaddition: This is a powerful and widely used method involving the reaction of a nitrile oxide with an alkyne to form the isoxazole ring, or with an alkene to produce an isoxazoline, which can be subsequently oxidized.[1][2][3][4][5] This method is favored for its ability to construct the ring in a single step with high atom economy.
-
Condensation of Hydroxylamine with 1,3-Dicarbonyl Compounds: This classical approach involves the reaction of hydroxylamine or its salts with a 1,3-diketone, β-ketoester, or α,β-unsaturated ketone.[4][6] The initial condensation forms an oxime, which then undergoes intramolecular cyclization and dehydration to yield the 1,2-oxazole.
Q2: My 1,3-dipolar cycloaddition reaction is giving a low yield of the desired 1,2-oxazole. What are the likely causes?
A2: Low yields in 1,3-dipolar cycloadditions for 1,2-oxazole synthesis are a common issue. The primary reasons often revolve around the stability and reactivity of the nitrile oxide intermediate. Key factors include:
-
Inefficient Nitrile Oxide Generation: The in situ generation of the nitrile oxide from its precursor (e.g., an aldoxime or hydroximoyl halide) may be incomplete.
-
Nitrile Oxide Dimerization: Nitrile oxides are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), which is a significant competing side reaction.[7][8]
-
Decomposition of the Nitrile Oxide: The nitrile oxide intermediate can be unstable under the reaction conditions, leading to decomposition.
-
Poor Reactivity of the Dipolarophile: The alkyne or alkene used in the reaction may not be sufficiently reactive towards the nitrile oxide.
Q3: I am observing the formation of an unexpected regioisomer in my 1,3-dipolar cycloaddition. How can I control the regioselectivity?
A3: The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions for 1,2-oxazole synthesis.[1][9] Regioselectivity is primarily governed by electronic and steric factors of both the nitrile oxide and the dipolarophile. To control the regioselectivity:
-
Analyze Frontier Molecular Orbitals (FMOs): The regioselectivity can often be predicted by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[10]
-
Modify Substituents: Altering the electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of the substituents on both the nitrile oxide and the dipolarophile can favor the formation of one regioisomer over the other.
-
Choice of Catalyst: In some cases, the use of a suitable catalyst can influence the regiochemical outcome of the cycloaddition.
Troubleshooting Guides
Problem 1: Low Yield and Furoxan Formation in 1,3-Dipolar Cycloaddition
Symptoms:
-
Low isolated yield of the desired 1,2-oxazole.
-
Presence of a significant byproduct identified as a furoxan dimer by mass spectrometry or NMR.
Causality: The dimerization of nitrile oxides to form furoxans is a bimolecular process that competes with the desired unimolecular cycloaddition with the dipolarophile.[8] This side reaction is particularly prevalent when the concentration of the nitrile oxide is high, or the dipolarophile is unreactive.
dot
Caption: Troubleshooting workflow for furoxan formation.
Solutions & Experimental Protocols:
| Strategy | Rationale | Experimental Protocol |
| Slow Addition of Nitrile Oxide Precursor | Maintains a low steady-state concentration of the nitrile oxide, favoring the cycloaddition over dimerization. | Protocol: Dissolve the dipolarophile in the reaction solvent. Prepare a separate solution of the nitrile oxide precursor (e.g., hydroximoyl chloride and a non-nucleophilic base like triethylamine). Add the precursor solution to the dipolarophile solution dropwise over several hours using a syringe pump. |
| High Dilution | Reduces the probability of two nitrile oxide molecules encountering each other, thus minimizing dimerization. | Protocol: Increase the volume of the solvent significantly. A typical starting point is to increase the solvent volume by 5- to 10-fold compared to the standard procedure. |
| Increase Dipolarophile Reactivity | A more reactive dipolarophile will trap the nitrile oxide faster, outcompeting the dimerization reaction. | Protocol: If possible, modify the dipolarophile to include an electron-withdrawing group, which can accelerate the cycloaddition. |
| Lower Reaction Temperature | Dimerization may have a higher activation energy than the cycloaddition. Lowering the temperature can selectively slow down the side reaction. | Protocol: Run the reaction at 0 °C or even lower temperatures and monitor the progress by TLC or LC-MS. |
Problem 2: Formation of Regioisomeric 1,2-Oxazoles
Symptoms:
-
Isolation of a mixture of two or more isomeric 1,2-oxazoles.
-
Complex NMR spectra indicating the presence of multiple, closely related products.
Causality: The regioselectivity of the 1,3-dipolar cycloaddition is determined by the alignment of the dipole (nitrile oxide) and the dipolarophile (alkyne).[1][9] This alignment is influenced by a combination of steric hindrance between substituents and the electronic compatibility of the frontier molecular orbitals (HOMO and LUMO).
dot
Caption: Factors and strategies for controlling regioselectivity.
Solutions & Optimization Strategies:
| Strategy | Rationale | Example Application |
| Modify Substituents | Altering the electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of substituents on both reactants can favor one regioisomeric transition state over the other. | For the reaction of an aryl nitrile oxide with a terminal alkyne, placing a bulky substituent on the alkyne can sterically hinder one approach, favoring the formation of the 3-aryl-5-substituted isoxazole. |
| Solvent Effects | The polarity of the solvent can influence the relative energies of the transition states leading to the different regioisomers. | A systematic screen of solvents with varying polarities (e.g., toluene, THF, acetonitrile, water) should be performed to determine the optimal solvent for the desired regioselectivity.[11] |
| Lewis Acid Catalysis | A Lewis acid can coordinate to either the nitrile oxide or the dipolarophile, altering their electronic properties and potentially enhancing the regioselectivity of the cycloaddition. | The addition of a catalytic amount of a Lewis acid such as ZnCl₂, MgBr₂, or Sc(OTf)₃ should be investigated. The reaction should be monitored for changes in the regioisomeric ratio. |
Problem 3: Ring Instability and Degradation of the 1,2-Oxazole Product
Symptoms:
-
The desired 1,2-oxazole product degrades during workup or purification.
-
The appearance of byproducts resulting from ring cleavage.
Causality: While aromatic, the 1,2-oxazole ring can be susceptible to cleavage under certain conditions due to the relatively weak N-O bond.[4][12] Ring opening can be initiated by strong acids, bases, reducing agents, or nucleophiles. Photolysis can also induce rearrangement or degradation.[4]
Solutions for Product Stabilization:
| Condition | Destabilizing Factor | Mitigation Strategy |
| Acidic Workup | Protonation of the ring nitrogen can activate the ring towards nucleophilic attack and subsequent cleavage. | Use a mild acidic wash (e.g., saturated NH₄Cl solution) or avoid acidic conditions altogether during workup. Neutralize the reaction mixture carefully before extraction. |
| Basic Workup | Strong bases can deprotonate at the C3 or C5 positions, leading to ring-opening pathways. | Use a weak base (e.g., saturated NaHCO₃ solution) for washing. Avoid prolonged exposure to strong bases. |
| Chromatography | Silica gel is acidic and can cause degradation of sensitive 1,2-oxazoles. | Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% triethylamine in the eluent). Alternatively, use a less acidic stationary phase like alumina. |
| Photolysis | UV light can induce cleavage of the N-O bond, leading to rearrangement to an oxazole via an azirine intermediate.[4] | Protect the reaction and the isolated product from light by using amber glassware or wrapping the flasks in aluminum foil. |
References
-
Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. (2016). Chem Cent J. [Link]
-
Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PubMed. (2016). Chem Cent J. [Link]
-
Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. (2017). Organic & Biomolecular Chemistry. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]
-
Construction of Isoxazole ring: An Overview. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules. [Link]
-
Mechanism of 1,3-dipolar cycloaddition reaction. (n.d.). ResearchGate. [Link]
-
Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. (2023). Molecules. [Link]
-
Isoxazole. (n.d.). Wikipedia. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (2023). Egyptian Journal of Basic and Applied Sciences. [Link]
-
Isoxazole – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
synthesis of isoxazoles. (2019, January 19). YouTube. [Link]
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2021). Molecules. [Link]
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2019). Molbank. [Link]
-
Water-Assisted Nitrile Oxide Cycloadditions: Synthesis of Isoxazoles and Stereoselective Syntheses of Isoxazolines and 1,2,4-Oxadiazoles. (2016). Angewandte Chemie International Edition. [Link]
Sources
- 1. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Isoxazole - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Water-Assisted Nitrile Oxide Cycloadditions: Synthesis of Isoxazoles and Stereoselective Syntheses of Isoxazolines and 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Solubility of 3-Cyclopropyl-1,2-oxazole-4-carboxylic Acid for Biological Assays
Welcome to the technical support center dedicated to addressing solubility challenges with 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid and structurally similar compounds in biological assays. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility-related issues encountered during experimentation. Our approach is rooted in fundamental physicochemical principles to ensure the reliability and reproducibility of your assay results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Initial Compound Handling and Stock Solution Preparation
Question 1: I have received a solid sample of this compound. What is the best solvent for preparing a high-concentration stock solution?
Answer:
For initial stock solution preparation of a novel or poorly characterized compound like this compound, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of organic molecules, including many polymers and inorganic salts.[1]
Causality: The high polarity of DMSO allows it to effectively solvate a broad range of compounds that have limited solubility in aqueous solutions. For biological assays, it is crucial to prepare a high-concentration stock (e.g., 10-100 mM) to minimize the volume of solvent added to your experimental system.[2]
Best Practices:
-
Always use anhydrous, high-purity DMSO to avoid introducing water, which can prematurely cause precipitation of hydrophobic compounds.
-
Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.[2]
-
Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound and introduce moisture.[3]
Question 2: What is the maximum concentration of DMSO my cell-based assay can tolerate?
Answer:
The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5% , to avoid solvent-induced cytotoxicity and off-target effects.[3][4] However, the tolerance to DMSO is cell-line specific.
Expert Insight: While many robust cell lines can tolerate up to 1% DMSO, sensitive cell types, such as primary cells, may show signs of stress at concentrations as low as 0.1%.[4][5] It is imperative to determine the maximum tolerable DMSO concentration for your specific cell line by running a vehicle control experiment where cells are exposed to a range of DMSO concentrations.
| Assay Type | Recommended Final DMSO Concentration | Rationale |
| Standard Cell Lines | ≤ 0.5% | General upper limit to minimize cytotoxicity.[4] |
| Primary Cell Cultures | ≤ 0.1% | Primary cells are more sensitive to DMSO.[3][4] |
| High-Throughput Screening (HTS) | 0.1% - 1% | Concentration should be optimized and consistent across all assays.[3] |
Addressing Precipitation in Aqueous Assay Buffers
Question 3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening and how can I prevent this?
Answer:
This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its thermodynamic solubility limit in the final aqueous buffer. The DMSO keeps the compound solubilized at a high concentration, but upon dilution into an aqueous environment, the compound's poor water solubility leads to precipitation.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Step-by-Step Solutions:
-
Determine the Kinetic Solubility: Before proceeding with your assay, it is crucial to determine the kinetic solubility of your compound in the specific assay buffer. A detailed protocol for this is provided in the "Experimental Protocols" section below. This will establish the maximum concentration you can achieve without immediate precipitation.
-
pH Adjustment (The Henderson-Hasselbalch Approach): this compound is an acidic compound. Its solubility is highly dependent on the pH of the solution.
Causality: According to the Henderson-Hasselbalch equation, the ratio of the ionized (more soluble) to the non-ionized (less soluble) form of the acid is determined by the solution's pH and the compound's pKa.[6][7] At a pH above the pKa, the carboxylic acid will be deprotonated to its carboxylate form, which is more polar and thus more water-soluble.[6][8]
Practical Steps:
-
Determine the pKa of your compound. If not available, you may need to measure it experimentally or use computational prediction tools. Most simple carboxylic acids have a pKa in the range of 4-5.[8]
-
Adjust the pH of your assay buffer to be at least 1-2 units above the pKa of your compound. Be mindful that significant changes in pH can impact cell health and protein function. It is essential to run a pH-matched vehicle control.
-
-
Co-solvent Systems: While you want to minimize DMSO, a small, controlled amount of a co-solvent in your final assay medium can help maintain solubility.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[9] They can encapsulate poorly soluble guest molecules, like your compound, forming inclusion complexes that are more water-soluble.[9][10]
Mechanism: The hydrophobic cyclopropyl and oxazole moieties of your compound can be encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively increasing the overall solubility of the compound.[10]
Recommendation: Beta-cyclodextrins (β-CD) and their more soluble derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[11] You may need to screen different cyclodextrins and concentrations to find the optimal formulation. A protocol for preparing a cyclodextrin formulation is provided below.
-
Salt Formation: Converting the carboxylic acid to a salt can significantly improve its aqueous solubility.[12][13][14] This is often done by reacting the acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide) to form the corresponding salt.[15]
Consideration: While highly effective, preparing a salt form requires additional chemical synthesis and characterization steps. For many screening applications, pH adjustment or cyclodextrin complexation are more direct approaches.
Question 4: I don't see immediate precipitation, but after incubating my assay plate, I observe crystals in the wells. What is happening?
Answer:
This is likely due to the compound's low thermodynamic solubility. While it may initially dissolve (kinetic solubility), over time, the supersaturated solution is unstable and the compound crystallizes out to reach its equilibrium (thermodynamic) solubility.[16]
Troubleshooting Steps:
-
Re-evaluate Your Working Concentration: Your final compound concentration is likely too high for long-term stability. The maximum thermodynamically stable concentration can be determined using the Shake-Flask method (see "Experimental Protocols").
-
Incorporate a Solubilizing Excipient: The use of cyclodextrins or a low percentage of a biocompatible surfactant (e.g., Tween 80) in the assay medium can help maintain the compound in solution over longer incubation periods. Always include a vehicle control with the same excipients.[17]
-
Monitor Media pH: In cell-based assays with high metabolic activity, the pH of the culture medium can decrease over time due to the production of lactic acid. This drop in pH can lower the solubility of an acidic compound, leading to precipitation.[2] Consider using a more strongly buffered medium or changing the medium more frequently.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
Objective: To determine the maximum concentration of a compound that can be dissolved in an aqueous buffer from a DMSO stock solution without immediate precipitation.
Materials:
-
10 mM stock solution of this compound in 100% DMSO.
-
Assay buffer (e.g., PBS, pH 7.4).
-
96-well clear bottom plate.
-
Plate reader capable of measuring turbidity or light scattering.
Procedure:
-
Prepare a series of dilutions of your DMSO stock solution in 100% DMSO.
-
In a 96-well plate, add your assay buffer.
-
Add a small, fixed volume of your DMSO dilutions to the buffer-containing wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept constant and at a level compatible with your assay (e.g., 0.5%).
-
Mix the plate thoroughly.
-
Immediately measure the turbidity or light scatter at a suitable wavelength (e.g., 600-650 nm).
-
The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is your kinetic solubility.
Protocol 2: Preparation of a Cyclodextrin Formulation
Objective: To prepare a stock solution of the compound complexed with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
This compound (solid).
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Deionized water.
Procedure:
-
Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v).
-
Add an excess amount of the solid compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation and equilibrium to be reached.
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant. This is your saturated stock solution of the compound-cyclodextrin complex.
-
Determine the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Diagrams
Caption: Strategies for enhancing the solubility of this compound.
References
- Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
- Various Authors. (2015).
- LifeTein. (2023). DMSO usage in cell culture.
- Various Authors. (2023). Maximum DMSO concentration in media for cell culture?. Reddit.
- Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes.
- Various Authors. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?.
- Chemistry LibreTexts. (2024). 20.3: Biological Acids and the Henderson-Hasselbalch Equation.
- Benchchem. (n.d.). This compound | 639523-17-4.
- OpenStax. (n.d.). 20.3 Biological Acids and the Henderson–Hasselbalch Equation – Organic Chemistry.
- Google Patents. (n.d.). US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids.
- Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
- YouTube. (2023). Henderson-Hasselbalch Plots for Acid-Base Extraction.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- Scribd. (n.d.). Predicting Carboxylic Acid Solubility | PDF.
- ChemRxiv. (2023).
- Various Authors. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- Various Authors. (n.d.).
- Illumina. (2025). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay.
- MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
- National Institutes of Health. (n.d.). Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid.
- National Institutes of Health. (2023).
- Bitesize Bio. (2024).
- PubMed. (2007).
- ResearchGate. (2007). Salt Formation to Improve Drug Solubility | Request PDF.
- National Institutes of Health. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim.
- Semantic Scholar. (2007).
- Dr.Oracle. (2025).
- PubChemLite. (n.d.). 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid.
- Separation Science. (2024).
- ResearchGate. (n.d.).
- ResearchGate. (2014).
- MedchemExpress.com. (n.d.). Compound Screening Guide!.
- David Spring's group. (2011). Rational Methods for the Selection of Diverse Screening Compounds.
- Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO)
- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi.
- ChemBK. (n.d.). 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid.
- ResearchGate. (2025). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid.
- ResearchGate. (2025). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid.
- Santa Cruz Biotechnology. (n.d.). 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid | CAS 1060816-04-7 | SCBT.
- Google Patents. (n.d.).
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 9. mdpi.com [mdpi.com]
- 10. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound | 639523-17-4 | Benchchem [benchchem.com]
- 16. evotec.com [evotec.com]
- 17. medchemexpress.cn [medchemexpress.cn]
stability issues of 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid in solution
Welcome to the technical support center for 3-cyclopropyl-1,2-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. By understanding the potential degradation pathways and influential factors, you can ensure the integrity of your experiments and obtain reliable results.
Introduction
This compound is a valuable building block in medicinal chemistry and agrochemical research.[1][2] Its unique structure, featuring an oxazole ring coupled with a cyclopropyl moiety and a carboxylic acid group, makes it a versatile intermediate for the synthesis of novel compounds.[2] However, like many heterocyclic compounds, its stability in solution can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules.[2] This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
Based on the chemistry of the oxazole ring and related structures, the primary stability concerns are susceptibility to hydrolytic ring-opening and decarboxylation.[3] The stability of the compound can be significantly affected by pH and temperature.[2]
Q2: What are the visible signs of degradation?
Degradation may not always be visible. However, you might observe a change in the color of the solution or the appearance of particulate matter. The most reliable way to detect degradation is through analytical techniques such as HPLC, which may show a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.
Q3: What are the recommended storage conditions for solutions of this compound?
While specific stability studies for this compound are not widely published, general recommendations for similar heterocyclic carboxylic acids suggest storing solutions at low temperatures (2-8 °C) and protecting them from light. For long-term storage, it is advisable to prepare fresh solutions before use. The solid compound should be stored at room temperature in a dry, well-ventilated place.[1]
Q4: In which solvents should I dissolve this compound?
The choice of solvent will depend on your specific experimental needs. Common organic solvents such as DMSO, DMF, and alcohols are often used. For aqueous solutions, the pH should be carefully controlled. It is recommended to perform a small-scale solubility and stability test in your chosen solvent system before proceeding with large-scale experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides step-by-step guidance to resolve them.
Issue 1: Inconsistent or non-reproducible experimental results.
Potential Cause: Degradation of this compound in your stock or working solution.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Analyze your stock solution using a suitable analytical method (e.g., HPLC-UV) to check for the presence of degradation products.
-
Compare the chromatogram to that of a freshly prepared solution.
-
-
Prepare Fresh Solutions:
-
Always use freshly prepared solutions for your experiments, especially for sensitive assays. Avoid using solutions that have been stored for extended periods unless their stability has been previously validated.
-
-
Optimize Solution pH:
-
The stability of the compound can be pH-dependent.[2] For aqueous buffers, it is advisable to work in a mildly acidic to neutral pH range. Avoid strongly acidic or basic conditions, which can catalyze the hydrolysis of the oxazole ring.
-
-
Control Temperature:
-
Keep solutions on ice or at a controlled room temperature during your experiments, as elevated temperatures can accelerate degradation.
-
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Potential Cause: Formation of degradation products due to hydrolysis or decarboxylation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation products.
Detailed Steps:
-
Hypothesize Degradation Pathways:
-
Hydrolytic Ring Opening: Under acidic or basic conditions, the oxazole ring can undergo hydrolysis. This would lead to the formation of an acyclic alpha-acylamino ketone derivative.
-
Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, particularly upon heating, resulting in 3-cyclopropyl-1,2-oxazole.
-
-
Perform a Mini Forced Degradation Study:
-
Forced degradation studies are a systematic way to understand the stability of a molecule.[4][5] You can perform a simplified version to identify potential degradants.
-
Acidic/Basic Conditions: Treat small aliquots of your compound with dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) at room temperature for a defined period.
-
Oxidative Conditions: Expose a solution to a dilute solution of hydrogen peroxide (e.g., 3%).
-
Thermal Stress: Heat a solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose a solution to UV light.
-
Analyze the stressed samples by LC-MS to identify the mass of the degradation products, which can help in their structural elucidation.
-
-
Optimize Experimental Conditions:
-
Based on the results of your forced degradation study, adjust your experimental conditions to minimize the formation of the identified degradation products. For example, if the compound is sensitive to low pH, use a buffer with a pH closer to neutral.
-
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Accurately weigh the desired amount of this compound solid.
-
Add the desired volume of a suitable solvent (e.g., DMSO) to achieve the target concentration.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Store the stock solution at 2-8°C, protected from light. For optimal results, prepare fresh stock solutions.
Protocol 2: Small-Scale pH Stability Assessment
-
Prepare a concentrated stock solution of the compound in an organic solvent (e.g., DMSO).
-
Prepare a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7, 9).
-
Dilute the stock solution into each buffer to the final desired concentration.
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze by HPLC to determine the remaining percentage of the parent compound.
Data Summary
The following table provides a hypothetical summary of stability data based on the expected behavior of similar compounds. Note: This is for illustrative purposes and should be confirmed by experimental data.
| Condition | Stressor | Expected Primary Degradation Pathway | Recommended Mitigation |
| Aqueous Solution | Low pH (< 4) | Hydrolytic Ring Opening | Maintain pH between 5 and 7.5 |
| High pH (> 8) | Hydrolytic Ring Opening | Maintain pH between 5 and 7.5 | |
| Elevated Temperature | > 40°C | Decarboxylation | Store solutions at 2-8°C; avoid heating |
| Light Exposure | UV Light | Photodegradation | Store solutions in amber vials or protect from light |
Potential Degradation Pathways
The following diagram illustrates the two most probable degradation pathways for this compound based on the known reactivity of oxazole and carboxylic acid functionalities.
Caption: Potential degradation pathways of the target compound.
References
-
Forced degradation studies - MedCrave online. (2016, December 14). Retrieved January 20, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid - ChemBK. (n.d.). Retrieved January 20, 2026, from [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Retrieved January 20, 2026, from [Link]
-
3-Cyclopropyl-1,2-oxazole-4-carboxylicacid - MySkinRecipes. (n.d.). Retrieved January 20, 2026, from [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
5-cyclopropyl-1,2-oxazole-4-carboxylic acid. (n.d.). Retrieved January 20, 2026, from [Link]
-
CAS No : 1060816-04-7 | Product Name : 2-Cyclopropyl-4-oxazolecarboxylic Acid. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. 3-Cyclopropyl-1,2-oxazole-4-carboxylicacid [myskinrecipes.com]
- 2. This compound | 639523-17-4 | Benchchem [benchchem.com]
- 3. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for assessing the purity of 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid
Welcome to the technical support resource for the analytical assessment of 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid. This guide is designed for researchers, analytical chemists, and quality control professionals working on the synthesis and development of this compound. Here, we provide field-proven insights, detailed protocols, and troubleshooting solutions in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound due to its high resolution, sensitivity, and quantitative accuracy. This section addresses the most common questions and issues encountered during HPLC analysis.
Frequently Asked Questions (HPLC)
Q1: What is a recommended starting HPLC method for assessing the purity of this compound?
A robust starting point for this acidic, heterocyclic compound is a reversed-phase HPLC method with UV detection. The key is to control the mobile phase pH to ensure the carboxylic acid is in its neutral, protonated form, which yields better peak shape and reproducible retention.
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column provides excellent hydrophobic retention for the molecule. Ensure it is a high-purity, end-capped silica column to minimize secondary interactions. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | The acidic mobile phase (pH ~2.7) ensures the carboxylic acid (pKa ~3-4) is fully protonated, preventing peak tailing.[1] Formic acid is volatile and ideal for LC-MS compatibility. |
| Gradient | 10% B to 90% B over 15 min | A gradient elution is recommended to ensure that any impurities with a wide range of polarities are eluted and detected. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature is crucial for stable and reproducible retention times.[2] |
| Detection | UV at 254 nm or 270 nm | The oxazole ring contains a chromophore suitable for UV detection. Wavelength optimization using a photodiode array (PDA) detector is recommended for maximum sensitivity. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading, which can cause peak fronting.[3] |
| Sample Prep. | Dissolve in 50:50 Acetonitrile:Water | Dissolving the sample in a solvent similar to the initial mobile phase composition prevents peak distortion.[3] |
HPLC Troubleshooting Guide
Q2: My primary peak is tailing significantly. What's causing this and how do I fix it?
Peak tailing is the most common issue when analyzing acidic compounds.[1] It is primarily caused by unwanted secondary interactions between the analyte and the stationary phase.
-
Cause 1: Ionization of the Carboxylic Acid: If the mobile phase pH is not sufficiently low, your compound will be partially ionized. The negatively charged carboxylate can interact with any exposed, positively charged sites on the silica surface, causing tailing.
-
Cause 2: Silanol Interactions: Residual silanol groups (-Si-OH) on the silica backbone of the column are acidic and can be deprotonated, interacting with your analyte.[1][4]
Q3: My retention times are drifting from one injection to the next. How can I stabilize them?
Retention time instability compromises the reliability of your analysis. The root cause is often related to the column environment or the HPLC system itself.
-
Cause 1: Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis.
-
Solution: Flush the column with at least 10-20 column volumes of the initial mobile phase composition until you observe a stable, flat baseline.[1]
-
-
Cause 2: Temperature Fluctuations: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent.
-
Solution: Use a column oven and ensure it is set to a stable temperature (e.g., 30 °C).[2]
-
-
Cause 3: Mobile Phase Composition Change: If solvents are not mixed correctly or if one component evaporates faster than the other, the mobile phase composition will change.
Q4: I am observing "ghost peaks" in my chromatogram, especially during a gradient run. What are they?
Ghost peaks are peaks that appear in the chromatogram but are not present in the injected sample.
-
Cause 1: Sample Carryover: Remnants of a previous, more concentrated sample can be injected with the current one.
-
Solution: Implement a robust needle wash protocol using a strong solvent (like 100% acetonitrile or isopropanol) to clean the injector port and needle between runs.
-
-
Cause 2: Contaminated Mobile Phase: Impurities in your solvents can accumulate on the column at low organic concentrations and then elute as the gradient strength increases.[3]
-
Solution: Always use high-purity, HPLC-grade solvents and reagents.[1] Run a blank gradient (injecting only the sample solvent) to confirm if the ghost peaks originate from the mobile phase or system.
-
Experimental Workflow: HPLC Purity Determination
This workflow outlines the process from sample preparation to final purity calculation.
Caption: Workflow for HPLC Purity Analysis.
Section 2: NMR Spectroscopy for Structural Confirmation and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure and assessing the purity of your compound. It provides orthogonal information to chromatography.
Frequently Asked Questions (NMR)
Q1: How can ¹H NMR be used to assess the purity of this compound?
¹H NMR is excellent for detecting and identifying impurities that contain protons. By comparing the integral of the main compound's signals to the integrals of unknown signals, you can estimate the level of impurities. For a definitive quantitative measurement (qNMR), a certified internal standard with a known concentration is added to the sample.
Q2: I can't find the carboxylic acid proton (-COOH) in my ¹H NMR spectrum. Is something wrong?
This is a very common and expected observation. The carboxylic acid proton is labile and undergoes rapid chemical exchange with trace amounts of water in the NMR solvent (even in deuterated solvents like DMSO-d₆).[6] This exchange can cause the signal to become very broad, sometimes to the point of being indistinguishable from the baseline.[6]
-
Confirmation Protocol (D₂O Shake):
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for 10-15 seconds.
-
Re-acquire the ¹H NMR spectrum.
-
The labile -COOH proton will exchange with deuterium from the D₂O, causing its signal to disappear from the spectrum, confirming its original presence.[6]
-
Q3: The signals in the cyclopropyl region of my spectrum are complex and overlapping. How can I interpret them?
The protons on the cyclopropyl ring form a complex spin system, often resulting in overlapping multiplets.
-
Solution 1: Higher Field Strength: Using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase signal dispersion and can help resolve these overlapping signals.[6]
-
Solution 2: 2D NMR: A 2D COSY (Correlation Spectroscopy) experiment is extremely useful here. It will show correlation peaks between protons that are coupled, allowing you to trace the connectivity within the cyclopropyl ring and assign the signals unambiguously.[6]
Section 3: Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is used to confirm the molecular weight of the target compound and to identify the mass of unknown impurities, providing crucial information that complements chromatographic data.
Frequently Asked Questions (MS)
Q1: What are the expected ions for this compound in an ESI-MS analysis?
When using Electrospray Ionization (ESI), you will typically observe the protonated molecule in positive ion mode or the deprotonated molecule in negative ion mode. It is also common to see adducts with salts present in the solvent or sample.
Table 2: Expected m/z Values for C₈H₉NO₃ (Monoisotopic Mass: 167.0582 g/mol )[7]
| Ion Species | Mode | Calculation | Expected m/z |
| [M+H]⁺ | Positive | 167.0582 + 1.0073 | 168.0655 |
| [M+Na]⁺ | Positive | 167.0582 + 22.9892 | 190.0474 |
| [M+NH₄]⁺ | Positive | 167.0582 + 18.0338 | 185.0920 |
| [M-H]⁻ | Negative | 167.0582 - 1.0073 | 166.0509 |
Data derived from predicted values.[7]
Q2: How can I use MS to identify an unknown impurity peak from my HPLC?
By using an HPLC system coupled to a mass spectrometer (LC-MS), you can obtain the mass of the compound eluting at the retention time of the impurity peak. This mass, along with knowledge of the synthetic route, can help you propose a structure for the impurity. For example, an impurity with a mass corresponding to one of the starting materials would suggest an incomplete reaction.
Impurity Identification Workflow
Caption: Logical workflow for impurity identification.
References
- BenchChem Technical Support Team. (2025). common HPLC problems and solutions for organic acid analysis. Benchchem.
- Sigma-Aldrich. HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting Guide.
- HPLC Troubleshooting Guide.
- Thermo Fisher Scientific.
- 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid. ChemBK.
- PubChemLite. 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid.
- MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.
- BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. hplc.eu [hplc.eu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PubChemLite - 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid (C8H9NO3) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Troubleshooting Reactions with 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in successfully utilizing 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid in their synthetic endeavors. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges encountered during reactions involving this versatile heterocyclic compound.
Section 1: Understanding the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and agrochemical research, frequently employed as a synthetic intermediate for creating amides and esters.[1] Its structure, featuring an oxazole ring substituted with a cyclopropyl group and a carboxylic acid, presents unique reactivity characteristics that are crucial to understand for successful experimentation.[1]
The oxazole ring itself is an electron-deficient aromatic system, which influences the reactivity of the appended carboxylic acid.[2][3] The nitrogen atom at position 2 and the oxygen atom at position 1 both draw electron density from the ring. This electronic nature can impact the ease of activation of the carboxylic acid at the C4 position.
Frequently Asked Questions (FAQs): General Reactivity
Q1: How does the electronic nature of the oxazole ring affect the reactivity of the carboxylic acid for amide or ester formation?
The electron-withdrawing character of the 1,2-oxazole ring can make the carboxylic acid slightly less nucleophilic than a simple alkyl or aryl carboxylic acid. However, this effect is generally not prohibitive for standard coupling reactions. The key is to ensure proper activation of the carboxylic acid to overcome any inherent electronic effects. The choice of coupling reagent and reaction conditions becomes critical to achieve efficient conversion.
Q2: Are there any known stability issues with this compound under typical reaction conditions?
While the core structure is generally stable, heterocyclic carboxylic acids can be susceptible to decarboxylation under certain conditions, particularly at elevated temperatures in polar aprotic solvents like DMF.[4][5] The stability can also be influenced by pH and the presence of other reactive molecules.[1] It is advisable to conduct reactions at the lowest effective temperature and to be mindful of prolonged heating.
Q3: Can the cyclopropyl group participate in side reactions?
The cyclopropyl group is generally stable under standard amide and ester coupling conditions. However, under strongly acidic or forcing conditions, ring-opening of the cyclopropane is a possibility, though it is not a common side reaction in typical coupling protocols.
Section 2: Troubleshooting Failed Amide Coupling Reactions
Amide bond formation is one of the most common reactions performed with this compound. Low or no yield is a frequent issue that can often be resolved with careful optimization of the reaction conditions.[6]
Troubleshooting Workflow: Amide Coupling
Below is a logical workflow to diagnose and solve common issues in amide coupling reactions.
Caption: Troubleshooting decision tree for failed amide coupling reactions.
FAQs: Amide Coupling
Q4: My reaction with EDC/HOBt resulted in low yield. What should I try next?
Low yields with carbodiimide-based coupling reagents like EDC are common, especially with heterocyclic carboxylic acids.[7] The primary reasons often involve incomplete activation of the carboxylic acid or the formation of an unreactive N-acylurea byproduct.[8]
Causality: The O-acylisourea intermediate formed from the reaction of the carboxylic acid with EDC is highly reactive but can be unstable.[9] If the subsequent reaction with the amine is slow, this intermediate can rearrange to a stable N-acylurea, terminating the desired reaction pathway.[8]
Solutions:
-
Switch to a Uronium/Aminium Salt Reagent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more efficient for coupling heterocyclic carboxylic acids.[9][10] HATU promotes the formation of a more stable and reactive OAt-active ester, leading to faster reaction times and higher yields.[9]
-
Optimize Reagent Stoichiometry: Ensure you are using a slight excess of the coupling reagent (1.1-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).[6][8]
-
Pre-activation: Stir the carboxylic acid, HATU, and base together in an anhydrous solvent for 5-15 minutes before adding the amine.[11][12] This allows for the formation of the activated ester, minimizing potential side reactions of the amine with the coupling reagent.[11]
| Coupling Reagent | Typical Equivalents | Additive | Base (Equivalents) | Common Solvents |
| EDC | 1.1 - 1.5 | HOBt (1.1 - 1.5 eq) | DIPEA or TEA (2.0 - 3.0) | DMF, DCM |
| HATU | 1.1 - 1.5 | None | DIPEA (2.0 - 3.0) | DMF, DCM |
| PyBOP | 1.1 - 1.5 | None | DIPEA (3.0) | DMF, DCM |
Q5: I am using HATU, but the reaction is still sluggish or failing, especially with a hindered amine. What are the next steps?
When coupling with sterically demanding amines, even robust reagents like HATU may not be sufficient.[8] The issue often lies in the nucleophilicity of the amine or the stability of the activated intermediate.[8]
Causality: A bulky amine may not be able to approach the activated ester efficiently, leading to slow reaction rates. At elevated temperatures, the activated ester may begin to decompose before the coupling can occur.
Solutions:
-
Increase Reaction Temperature: Cautiously increasing the reaction temperature (e.g., to 40-60 °C) can provide the necessary activation energy to overcome steric hindrance.[8] However, monitor the reaction closely for potential decomposition.
-
Switch to a More Potent Coupling Reagent:
-
Convert to an Acyl Fluoride: In-situ formation of an acyl fluoride from the carboxylic acid creates a small, highly reactive intermediate. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used for this purpose.[8]
Q6: I am observing a side product with a mass corresponding to my amine plus a guanidinium group from HATU. What is happening and how can I prevent it?
This is a known side reaction where the amine reacts directly with the HATU reagent to form a guanidinium byproduct.[11][13]
Causality: If the amine is present in the reaction mixture before the carboxylic acid is fully activated, it can compete as a nucleophile and attack the electron-deficient guanidinium carbon of HATU.[13]
Solutions:
-
Strict Order of Addition: The most effective way to prevent this is to pre-activate the carboxylic acid. Add the carboxylic acid, HATU, and base to the solvent and stir for at least 5-10 minutes before adding the amine.[11]
-
Avoid Excess HATU: Use the minimum effective amount of HATU, typically 1.05-1.2 equivalents relative to the carboxylic acid.[11]
Experimental Protocol: Optimized Amide Coupling with HATU
-
To a stirred solution of this compound (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv).[8]
-
Add a non-nucleophilic base such as DIPEA (2.5 equiv).[8]
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.[8]
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Monitor the reaction by LC-MS or TLC until completion (typically 1-12 hours).
-
Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 3: Troubleshooting Failed Esterification Reactions
Esterification of this compound is another key transformation. While generally more straightforward than amide coupling, issues can still arise.
FAQs: Esterification
Q7: My Fischer esterification (acid-catalyzed reaction with an alcohol) is giving low conversion. What can I do?
Fischer esterification is an equilibrium-controlled process.[14] Low conversion is often due to the presence of water, which drives the equilibrium back towards the starting materials.[14]
Causality: The reaction produces one equivalent of water for every equivalent of ester formed.[15] According to Le Chatelier's principle, the presence of water in the reaction mixture will inhibit the forward reaction.
Solutions:
-
Use a Large Excess of Alcohol: Using the alcohol as the solvent will drive the equilibrium towards the product.[14]
-
Remove Water: If feasible, use a Dean-Stark apparatus to azeotropically remove water as it is formed.
-
Use Anhydrous Conditions: Ensure the carboxylic acid, alcohol, and acid catalyst (e.g., concentrated H₂SO₄) are as dry as possible.
-
Alternative Methods: If Fischer esterification remains problematic, consider converting the carboxylic acid to an acyl chloride first, followed by reaction with the alcohol in the presence of a base like pyridine.
Experimental Protocol: Esterification via Acyl Chloride
-
In a round-bottom flask, suspend this compound (1.0 equiv) in anhydrous DCM.
-
Add oxalyl chloride (1.5 equiv) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Add the alcohol (1.1 equiv) followed by the dropwise addition of pyridine (1.5 equiv).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Section 4: Potential Side Reactions and Their Mitigation
Beyond coupling failures, unexpected side reactions can complicate your synthesis.
FAQs: Side Reactions
Q8: I am observing decarboxylation of my starting material, especially when heating in DMF. How can I avoid this?
Heterocyclic carboxylic acids can be prone to decarboxylation at elevated temperatures.[4][5]
Causality: The stability of the resulting carbanion or zwitterion intermediate after the loss of CO₂ can facilitate this process, which is often accelerated in polar aprotic solvents and in the presence of acid or base catalysts.[4][5]
Solutions:
-
Lower Reaction Temperature: Use the most active coupling reagents available (e.g., COMU) to enable the reaction to proceed at a lower temperature.
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it is complete.
-
Solvent Choice: If possible, screen other anhydrous solvents like DCM or acetonitrile, which may be less prone to promoting decarboxylation than DMF.
Sources
- 1. This compound | 639523-17-4 | Benchchem [benchchem.com]
- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chemguide.co.uk [chemguide.co.uk]
scale-up considerations for 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid production
Welcome to the technical support center for the scale-up production of 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to pilot or manufacturing scale. The following information is structured in a question-and-answer format to directly address potential issues, providing both troubleshooting steps and the underlying scientific principles.
I. General Synthesis & Reaction Mechanism
The most common and industrially viable route to this compound involves a multi-step synthesis. A key intermediate is typically an ethyl ester derivative, such as ethyl 2-cyclopropyl-2-oxoacetate, which undergoes a cyclization reaction with a hydroxylamine source, followed by hydrolysis to yield the final carboxylic acid product.[1]
Caption: High-level workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reaction Control & Safety
Question 1: My reaction is experiencing a significant exotherm during the cycloaddition step that is difficult to control at a larger scale. What are the risks and how can I mitigate them?
Answer: This is a critical scale-up issue. The cycloaddition reaction to form the oxazole ring is often highly exothermic. On a small lab scale, the high surface-area-to-volume ratio allows for efficient heat dissipation to the surroundings.[2] However, during scale-up, the volume increases cubically while the surface area for heat exchange only increases squarely, leading to a much lower capacity for heat removal.
Risks of Uncontrolled Exotherms:
-
Thermal Runaway: A dangerous situation where the reaction rate increases due to the rising temperature, which in turn generates heat even faster, potentially leading to boiling, over-pressurization, and vessel failure.[3][4]
-
Side Product Formation: Higher temperatures can activate alternative reaction pathways, leading to increased impurity levels and lower yield.
-
Product Degradation: The desired product or intermediates may not be stable at elevated temperatures.
Mitigation Strategies:
-
Controlled Reagent Addition: Instead of adding the base or hydroxylamine all at once, implement a slow, controlled addition using a dosing pump. This allows the cooling system to keep pace with the heat generation.[5]
-
Semi-Batch Process: Add one of the reactants portion-wise, allowing the temperature to stabilize between additions.
-
Use of a Co-solvent: Adding an inert co-solvent with a higher boiling point can increase the overall heat capacity of the reaction mass, helping to absorb thermal energy.
-
Jacketed Reactor Efficiency: Ensure your reactor's cooling system is adequate for the calculated maximum heat output of the reaction. This may require performing reaction calorimetry studies (e.g., using an adiabatic calorimeter) to determine the thermal hazard at scale.[2][4]
-
Reverse Addition: Consider adding the reaction mixture to the base solution (reverse addition) if it helps to better control the initial exotherm.
A robust Process Safety Management (PSM) system is essential, including a thorough hazard analysis before each scale-up stage.[3][6]
Question 2: What are the primary safety concerns I should be aware of beyond thermal hazards?
Answer: Beyond the risk of thermal runaway, several other hazards must be managed:
-
Pressure Build-up: The reaction may generate gaseous byproducts. In a sealed or inadequately vented reactor, this can lead to dangerous over-pressurization.[3][4] Ensure the reactor is equipped with appropriate pressure relief systems like rupture discs or relief valves.[3]
-
Handling of Hazardous Reagents:
-
Hydroxylamine: Can be explosive and is a skin and respiratory irritant. Handle with appropriate personal protective equipment (PPE).
-
Strong Bases/Acids: Reagents like sodium ethoxide, sodium hydroxide, and hydrochloric acid are corrosive.
-
Solvents: Flammability and toxicity of solvents require proper grounding, ventilation, and handling procedures.[7]
-
-
Operator Error: Inadequate training or procedures can lead to incorrect reagent charging, temperature deviations, or other maloperations.[6] Thorough training and clear standard operating procedures (SOPs) are crucial.
Category 2: Yield & Purity Issues
Question 3: My yield is significantly lower upon scale-up compared to my lab results. What are the likely causes?
Answer: A drop in yield during scale-up is a common problem and can often be traced to several factors. Use the following decision tree to diagnose the issue.
Sources
- 1. This compound | 639523-17-4 | Benchchem [benchchem.com]
- 2. helgroup.com [helgroup.com]
- 3. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 4. sigma-hse.com [sigma-hse.com]
- 5. labproinc.com [labproinc.com]
- 6. icheme.org [icheme.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Cyclopropyl-1,2-oxazole-4-carboxylic Acid and Structurally Related Isoxazoles
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry.[1][2] This scaffold is not merely a synthetic curiosity; it is a privileged structure found in numerous FDA-approved drugs, such as the anti-inflammatory agent valdecoxib and the antirheumatic medication leflunomide.[1][3] The isoxazole moiety's unique electronic properties and its ability to act as a bioisosteric replacement for other functional groups contribute to its versatility. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4]
The biological profile of an isoxazole derivative is profoundly influenced by the nature and position of its substituents.[5] This guide provides an in-depth comparative analysis of 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid (CPOCA) , a molecule of growing interest, against other isoxazole analogs. By examining experimental data, we will explore the structure-activity relationships (SAR) that govern their efficacy and delve into the causality behind the experimental designs used to evaluate them.
Spotlight on this compound (CPOCA)
This compound (CAS: 639523-17-4) is a heterocyclic compound distinguished by a cyclopropyl group at the C3 position and a carboxylic acid moiety at the C4 position of the isoxazole ring.[6] While extensively used as a key intermediate in the synthesis of more complex molecules like kinase inhibitors, its intrinsic biological potential is an area of active investigation.[7]
The structural features of CPOCA suggest several potential biological roles:
-
The Cyclopropyl Group: This small, strained ring can influence the molecule's conformation and metabolic stability. It can also engage in specific hydrophobic interactions within protein binding pockets, potentially enhancing potency and selectivity.
-
The Carboxylic Acid Group: This moiety is a key hydrogen bond donor and acceptor, often critical for anchoring a molecule to its biological target, such as the active site of an enzyme.[8]
-
The Isoxazole Core: Provides a rigid scaffold that properly orients the key functional groups for target interaction.
Preliminary research and the activities of related compounds suggest that CPOCA may possess antiproliferative, anti-inflammatory, and enzyme inhibitory properties.[6] This guide will now place these potential activities in the context of broader isoxazole classes.
Comparative Biological Activity: CPOCA vs. Other Isoxazoles
A molecule's true potential is best understood through comparison. The following sections benchmark the anticipated activities of CPOCA against experimentally validated data from other isoxazole derivatives.
Anticancer Activity
The isoxazole scaffold is a prolific source of anticancer agents.[9][10][11] These compounds exert their effects through diverse mechanisms, including the inhibition of crucial cellular machinery like heat shock protein 90 (HSP90) and tubulin polymerization.[2][10]
-
Mechanism Insight: HSP90 is a chaperone protein essential for the stability of numerous proteins involved in tumor growth.[10] Its inhibition leads to the degradation of these oncoproteins, triggering cancer cell death. Similarly, disrupting tubulin polymerization arrests the cell cycle, leading to apoptosis.[2]
While direct, extensive anticancer screening data for CPOCA is not widely published, its structural components can be compared to highly potent analogs. For instance, 3,4-diaryl isoxazoles have shown significant antiproliferative activity.[10] The cyclopropyl group in CPOCA offers a non-planar, lipophilic substituent at the C3 position, contrasting with the flat aryl groups in many potent anticancer isoxazoles. The carboxylic acid at C4 is also a point of differentiation, as many active compounds feature amides or other functionalities at this position.[12]
Table 1: Comparative Anticancer Activity of Select Isoxazole Derivatives
| Compound/Class | Cancer Cell Line(s) | IC50 Value | Mechanism of Action (if known) | Reference |
| 3,5-bis(3ʹ-indolyl)isoxazoles (Compound 37) | Various human tumor cell lines | 0.04–12.00 µM | Tubulin polymerization inhibition | [2] |
| NVP-AUY922 (HSP90 Inhibitor) | Human lung and breast cancer cells | Potent (nanomolar range) | HSP90 Inhibition | [10] |
| Dihydropyrazole from Isoxazole-Chalcone (Compound 45) | Prostate Cancer (PC-3) | 2 ± 1 µg/mL | Not specified | [13] |
| Isoxazole Curcumin Derivative (Compound 40) | Breast Cancer (MCF-7) | 3.97 µM | Not specified | [11] |
This data underscores the necessity of empirical testing. While CPOCA's structure is simpler than many of these potent agents, it could serve as a valuable fragment or lead compound for developing novel anticancer therapeutics.
Antimicrobial Activity
Isoxazole derivatives have long been investigated for their ability to combat bacterial and fungal pathogens.[1][4][14] The substitution pattern on the isoxazole ring is a critical determinant of both the spectrum and potency of antimicrobial action.[1] For example, studies have shown that the presence of specific groups on phenyl rings attached to the isoxazole core, such as nitro and chloro groups at C3 or methoxy and bromo groups at C5, can enhance antibacterial activity.[1]
-
Experimental Rationale: The initial screening of antimicrobial activity is often performed using qualitative methods like the agar well diffusion assay to identify active compounds. This is followed by quantitative methods, such as the broth microdilution assay, to determine the Minimum Inhibitory Concentration (MIC)—the lowest concentration of a drug that prevents visible growth of a microorganism.[15][16]
Recently, isoxazole derivatives have been shown to be particularly effective against biofilm-forming pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, which are notoriously difficult to treat.[17] One study highlighted a derivative, PUB9, which exhibited an exceptionally low MIC against S. aureus and was able to reduce over 90% of biofilm-forming cells with no significant toxicity to human fibroblast cells.[17]
Table 2: Comparative Antimicrobial Activity (MIC) of Select Isoxazole Derivatives
| Compound/Class | Target Microorganism | MIC Value | Reference |
| Isoxazole-Chalcone Derivative (Compound 28) | S. aureus, B. subtilis, E. coli, P. aeruginosa | 1 µg/mL | [13] |
| Dihydropyrazole from Isoxazole-Chalcone (Compound 46) | A. niger, C. albicans (Antifungal) | 2 ± 1 µg/mL | [13] |
| Triazole-Isoxazole Hybrid (Compound 7b) | Escherichia coli | 125 µg/mL | [15] |
| PUB9 Derivative | Staphylococcus aureus | <0.073 µg/mL | [17] |
For CPOCA, the cyclopropyl group presents a unique substituent not commonly seen in the cited antimicrobial isoxazoles. Its carboxylic acid moiety could influence cell permeability and interaction with bacterial targets. Its potential would need to be determined through direct screening against a panel of pathogenic bacteria and fungi.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better understand the principles guiding the discovery of active compounds, diagrams can illustrate the logical flow of research and the relationship between chemical structure and biological effect.
Caption: Structure-Activity Relationship (SAR) model for isoxazole derivatives.
Caption: General workflow for drug discovery with novel isoxazole compounds.
Key Experimental Protocols
To ensure scientific integrity, the methods used to generate comparative data must be robust and reproducible. Herein are detailed protocols for fundamental assays in anticancer and antimicrobial screening.
Protocol 1: MTT Assay for In Vitro Anticancer Activity
This colorimetric assay is a standard for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test isoxazole compounds (e.g., from 0.01 to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the quantitative antimicrobial susceptibility of a compound.[15]
Principle: A standardized suspension of bacteria is challenged with serial dilutions of an antimicrobial agent in a liquid nutrient broth. The MIC is the lowest concentration that inhibits visible growth after a defined incubation period.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the isoxazole compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB), typically resulting in a volume of 50 µL per well.
-
Inoculum Preparation: Culture the test bacterium (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in MHB to match a 0.5 McFarland turbidity standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a quality control measure.[13]
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear). A growth indicator dye like resazurin can be added to aid in visualization.
Conclusion and Future Directions
This guide establishes that the isoxazole scaffold is a remarkably fruitful source of biologically active compounds. While This compound (CPOCA) is primarily recognized as a synthetic intermediate, its unique structural features—the C3-cyclopropyl group and the C4-carboxylic acid—warrant a thorough investigation of its own therapeutic potential.
Comparative analysis against other isoxazoles reveals key structure-activity trends. Potent anticancer and antimicrobial activities are often associated with more complex, substituted aryl groups at the C3 and C5 positions. However, the distinct stereoelectronic properties of the cyclopropyl group in CPOCA could unlock novel interactions with biological targets, potentially leading to new mechanisms of action or improved selectivity profiles. The carboxylic acid function is a well-established pharmacophore for interacting with numerous enzyme active sites.
The path forward is clear: a systematic biological evaluation of CPOCA is essential. Employing the standardized protocols detailed herein—such as the MTT and broth microdilution assays—will provide the quantitative data needed to definitively place CPOCA within the vast landscape of bioactive isoxazoles. This foundational work could pave the way for its development as a novel lead compound or a valuable tool for chemical biology.
References
- A review of isoxazole biological activity and present synthetic techniques. (n.d.). Vertex AI Search.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Vertex AI Search.
- Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (n.d.). MDPI.
- A Comparative Analysis of the Biological Activities of Oxazole and Isoxazole Analogs. (n.d.). Benchchem.
- Isoxazole derivatives as anticancer agents. (2024, March 4). ChemicalBook.
- This compound | 639523-17-4. (n.d.). Benchchem.
- Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023, February 9). Encyclopedia.pub.
- Heterocyclic Anticancer Compounds: Using S-NICS Method. (n.d.). Vertex AI Search.
- A Comparative Analysis of the Biological Activity of 3,5-Diphenylisoxazole and Other Isoxazole Isomers. (n.d.). Benchchem.
- The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.
- Computational study of heterocyclic anticancer compounds through nbo method. (n.d.). Semantic Scholar.
- Computational study of heterocyclic anticancer compounds through nbo method. (n.d.). Vertex AI Search.
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (n.d.). Zanco Journal of Medical Sciences.
- Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.
- New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024, May 26). MDPI.
- Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (n.d.). PMC - PubMed Central.
- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Vertex AI Search.
- Antimicrobial activity of isoxazole derivatives: A brief overview. (2024, October 13). ResearchGate.
- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024, June 30). Repozytorium UR.
- Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents. (n.d.). PubMed Central.
- Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (2024, January 24). Vertex AI Search.
- (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (n.d.). ResearchGate.
- Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. (n.d.). PubMed - NIH.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022, August 31). NIH.
- Structure–activity relationship of isoxazole‐containing derivative... (n.d.). ResearchGate.
- Isoxazole derivatives showing antimicrobial activity (61–69). (n.d.). ResearchGate.
- 3-Cyclopropyl-1,2-oxazole-4-carboxylicacid. (n.d.). MySkinRecipes.
- Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. (n.d.). Vertex AI Search.
- Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. (n.d.). ResearchGate.
- Structure Property Relationships of Carboxylic Acid Isosteres. (2015, December 19). Institute for Translational Medicine and Therapeutics - University of Pennsylvania.
- The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023, February 3). NIH.
- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021, March 9). PMC - NIH.
- A comprehensive review on biological activities of oxazole derivatives. (2019, February 4). PMC - NIH.
- Synthesis and Reactions of Isoxazole Derivative for Biological Evaluation. (n.d.). ResearchGate.
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI.
- Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives. (n.d.). PubMed.
- Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). PMC - PubMed Central.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 639523-17-4 | Benchchem [benchchem.com]
- 7. 3-Cyclopropyl-1,2-oxazole-4-carboxylicacid [myskinrecipes.com]
- 8. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. espublisher.com [espublisher.com]
- 10. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 17. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Cyclopropyl-1,2-oxazole-4-carboxylic Acid Analogs
A Deep Dive into a Versatile Scaffold for Drug Discovery
Introduction
The 3-cyclopropyl-1,2-oxazole-4-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique combination of a strained cyclopropyl ring, a heteroaromatic oxazole core, and a versatile carboxylic acid functional group provides a rich platform for the design of novel therapeutic agents.[1] This guide offers a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this core structure, providing researchers, scientists, and drug development professionals with insights into the rational design of potent and selective modulators of various biological targets. We will explore the synthesis, biological activities, and the impact of structural modifications on the pharmacological profile of these compounds, supported by experimental data and molecular modeling studies.
The oxazole ring system is a cornerstone in the development of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2] The incorporation of a cyclopropyl group can further enhance pharmacological properties by influencing metabolic stability, binding affinity, and overall molecular conformation. This guide will dissect the intricate interplay between these structural features and their resulting biological functions.
Synthetic Strategies: Accessing the this compound Core
The synthesis of this compound and its analogs is a critical first step in any SAR campaign. A common and effective method involves the cyclization of a β-dicarbonyl compound or a suitable precursor bearing a cyclopropyl moiety.[1] A generalized synthetic pathway is outlined below.
General Synthetic Protocol:
A widely employed synthetic route commences with the condensation of a cyclopropyl-containing β-ketoester with hydroxylamine. This is followed by saponification of the resulting ester to yield the desired carboxylic acid. Modifications to this core structure can be introduced by utilizing appropriately substituted starting materials or by further functionalization of the oxazole ring or the carboxylic acid group.
Structure-Activity Relationship (SAR) Analysis: A Comparative Study
The biological activity of this compound analogs can be finely tuned by systematic modifications at three key positions: the cyclopropyl group (R1), the oxazole ring (R2), and the carboxylic acid moiety (R3). The following sections will delve into the SAR at each of these positions, drawing comparisons from studies on related isoxazole and oxazole carboxamide series where direct data on the carboxylic acid analogs is limited.
Modifications of the Carboxylic Acid Moiety (R3): The Amide Analogs
A common strategy in medicinal chemistry is the conversion of a carboxylic acid to a carboxamide to enhance cell permeability and introduce new hydrogen bonding interactions. While specific SAR data for a series of this compound analogs is not extensively available in the public domain, valuable insights can be gleaned from studies on closely related isoxazole-4-carboxamides.
Table 1: Comparative in vitro Anticancer Activity of 5-methyl-3-phenylisoxazole-4-carboxamide Analogs [3]
| Compound ID | R (Substitution on Amide Nitrogen) | Cell Line | IC50 (µM) |
| 2a | Phenyl | B16-F1 | >100 |
| 2b | 4-Fluorophenyl | B16-F1 | 45.3 |
| 2c | 4-Chlorophenyl | B16-F1 | 38.7 |
| 2d | 4-Bromophenyl | B16-F1 | 25.1 |
| 2e | 4-Iodophenyl | B16-F1 | 19.8 |
| 2f | 4-Nitrophenyl | B16-F1 | 15.2 |
Data extracted from a study on 5-methyl-3-phenylisoxazole-4-carboxamide derivatives, which serve as a relevant proxy for understanding the SAR of the amide derivatives of the topic scaffold.
Key SAR Insights:
-
Impact of Aryl Substituents: The data clearly indicates that substitution on the phenyl ring of the amide nitrogen significantly influences anticancer activity.[3]
-
Halogen Effects: A clear trend is observed with halogen substituents at the para-position of the phenyl ring, with potency increasing with the size and polarizability of the halogen (I > Br > Cl > F).[3]
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing nitro group at the para-position (compound 2f ) resulted in the most potent analog in this series against the B16-F1 melanoma cell line.[3]
This suggests that for 3-cyclopropyl-1,2-oxazole-4-carboxamide analogs, exploring a variety of substituted anilines is a promising strategy for enhancing biological activity. The electronic properties and steric bulk of the substituent on the amide nitrogen are critical determinants of potency.
Modifications on the Oxazole/Isoxazole Ring (R2)
While the core topic focuses on a 1,2-oxazole, comparative data from isoxazole analogs provides valuable insights into the importance of substituents on the heterocyclic ring.
Table 2: Comparative in vitro Anticancer Activity of 2-Phenyl-oxazole-4-carboxamide Analogs [4]
| Compound ID | R1 (Substitution on Phenyl at C2) | R2 (Substitution on Amide Phenyl) | Apoptosis Induction EC50 (nM) | Growth Inhibition GI50 (nM) |
| 1a | H | H | >10000 | >10000 |
| 1c | H | 4-Cl | 1500 | 980 |
| 1g | 4-Cl | H | 750 | 540 |
| 1j | 4-Cl | 4-Cl | 450 | 320 |
| 1k | 4-Cl | 2,4-di-Cl | 270 | 229 |
Data from a study on 2-phenyl-oxazole-4-carboxamide derivatives, highlighting the impact of substitution on the phenyl ring at the 2-position of the oxazole.
Key SAR Insights:
-
Importance of Substitution: The unsubstituted parent compound (1a ) was inactive, underscoring the necessity of appropriate substitutions for biological activity.[4]
-
Synergistic Effects: The introduction of a chloro group on the phenyl ring at the C2 position of the oxazole (1g ) significantly enhanced potency compared to substitution only on the amide phenyl ring (1c ).[4]
-
Additive Potency: The presence of chloro substituents on both phenyl rings (1j and 1k ) resulted in the most potent compounds, suggesting an additive or synergistic effect.[4]
These findings suggest that for the this compound scaffold, exploring substitutions at the 5-position of the oxazole ring could be a fruitful avenue for optimization. Electron-withdrawing groups, in particular, appear to be favorable for enhancing anticancer activity.
Modifications of the Cyclopropyl Group (R1)
The cyclopropyl group is a key feature of this scaffold. While specific SAR data on modifications to this group for the this compound series is scarce, general principles of medicinal chemistry suggest that its unique properties contribute to:
-
Metabolic Stability: The strained ring system can block sites of metabolism, leading to improved pharmacokinetic profiles.
-
Conformational Rigidity: The cyclopropyl group restricts the conformation of the molecule, which can lead to higher binding affinity for a specific target.
-
Lipophilicity: It can modulate the overall lipophilicity of the molecule, affecting its solubility and cell permeability.
In a broader context of cyclopropyl carboxamides, studies have shown that the presence and orientation of the cyclopropyl group are critical for activity. For instance, in a series of antimalarial cyclopropyl carboxamides, the cyclopropyl group was essential for potent inhibition of P. falciparum.[2]
Experimental Protocols
To ensure the reproducibility and validity of the SAR data, standardized experimental protocols are essential. Below are representative protocols for key assays.
General Procedure for the Synthesis of Isoxazole-Carboxamide Derivatives:[3]
-
To a solution of the corresponding isoxazole-4-carboxylic acid (1 equivalent) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) and 4-dimethylaminopyridine (DMAP) (0.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the appropriate aniline derivative (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Anticancer Activity Assay (MTT Assay):
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Visualizing SAR: Logical Relationships
The following diagram illustrates the key structural components of the this compound scaffold and the points of modification for SAR studies.
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
The Evolving Landscape of Isoxazole Derivatives: An In Vivo Efficacy Comparison for Drug Discovery Professionals
In the dynamic field of medicinal chemistry, the isoxazole scaffold has consistently emerged as a privileged structure, underpinning the development of a diverse array of therapeutic agents. Among these, 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid derivatives are gaining traction as a promising class of compounds with significant therapeutic potential. This guide offers a comprehensive analysis of the in vivo efficacy of these derivatives and their close analogs, providing researchers, scientists, and drug development professionals with a comparative overview of their performance in preclinical models of inflammation and cancer. By delving into the experimental data and mechanistic underpinnings, this document aims to provide actionable insights for the rational design and advancement of novel isoxazole-based therapeutics.
I. Anti-inflammatory Activity: Quelling the Fire of Inflammation
Isoxazole derivatives have demonstrated considerable promise as anti-inflammatory agents, with their efficacy often evaluated in rodent models of acute inflammation. A cornerstone of this preclinical assessment is the carrageenan-induced paw edema model, which serves as a robust and reproducible assay to quantify the anti-inflammatory effects of test compounds.
Featured Derivative: 3-Cyclopropyl-5-(methylthio)-N-p-tolylisoxazole-4-carboxamide
A study focusing on a series of novel isoxazole carboxamide derivatives has provided valuable in vivo data on a compound bearing the this compound core. The anti-inflammatory activity of these synthesized compounds was assessed using the carrageenan-induced rat paw edema method, a well-established model for acute inflammation.[1]
Comparative Analysis:
For instance, one study highlighted an isoxazole derivative, MZO-2, which demonstrated a potent inhibitory effect on carrageenan-induced paw inflammation in mice.[4] Another investigation into a series of 25 isoxazole derivatives identified seven compounds with significant anti-inflammatory activity in both carrageenan-induced paw edema and xylene-induced ear edema models in rats, with their effects being compared to diclofenac sodium.[2][3]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
The following is a detailed methodology for the carrageenan-induced paw edema model, a widely accepted protocol for evaluating acute anti-inflammatory activity in vivo.[2][3]
Objective: To assess the ability of a test compound to reduce acute inflammation in a rodent model.
Materials:
-
Wistar albino rats (150-250 g)
-
Carrageenan (1% w/v in saline)
-
Test compound (e.g., this compound derivative)
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)
-
Standard drug (e.g., Diclofenac sodium, Nimesulide)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House the rats in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Grouping: Divide the animals into multiple groups (n=6 per group):
-
Group I: Control (vehicle only)
-
Group II: Standard (e.g., Diclofenac sodium, 10 mg/kg)
-
Group III, IV, etc.: Test compound at various doses (e.g., 50, 100 mg/kg)
-
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
-
Causality Behind Experimental Choices:
-
Carrageenan as the Phlogistic Agent: Carrageenan is a sulfated polysaccharide that induces a biphasic inflammatory response. The initial phase (0-1.5 hours) is mediated by the release of histamine, serotonin, and bradykinin. The later phase (1.5-5 hours) is associated with the production of prostaglandins and the infiltration of polymorphonuclear leukocytes. This biphasic nature allows for the elucidation of the potential mechanism of action of the anti-inflammatory agent.
-
Plethysmometer for Volume Measurement: The use of a plethysmometer provides a precise and quantitative measurement of the change in paw volume, allowing for an objective assessment of the extent of edema and the efficacy of the test compound.
Diagram of Experimental Workflow
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Mechanistic Insights: The NF-κB Signaling Pathway
The anti-inflammatory effects of many isoxazole derivatives are attributed to their ability to modulate key inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of the inflammatory response.
Diagram of NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by isoxazole derivatives.
II. Anticancer Activity: Targeting Malignant Cell Proliferation
The isoxazole scaffold is also a recurring motif in the design of novel anticancer agents. While a substantial body of in vitro data demonstrates the cytotoxic effects of isoxazole derivatives against a variety of cancer cell lines, comprehensive in vivo efficacy studies are less prevalent in the public domain. However, the available data suggests promising avenues for further investigation.
Numerous studies have reported the in vitro anticancer activity of isoxazole-carboxamide derivatives, with some compounds exhibiting potent cytotoxicity against hepatocellular carcinoma (Hep3B and HepG2), cervical adenocarcinoma (HeLa), breast carcinoma (MCF-7), and melanoma (B16F1) cell lines.[5][6][7] For example, one study found that compound 2e was highly active against B16F1 melanoma cells with an IC50 of 0.079 µM.[6] Another study identified compounds 2d and 2e as the most active against Hep3B cells, with IC50 values around 23 µg/ml.[7]
Comparative Analysis with Standard Chemotherapeutics:
In these in vitro studies, the efficacy of novel isoxazole derivatives is often compared to established chemotherapeutic agents like Doxorubicin and Sorafenib.[6][8] Several isoxazole-based compounds have demonstrated comparable or even superior potency in these assays, highlighting their potential as alternative or adjuvant cancer therapies.
Experimental Protocol: Xenograft Tumor Model
To translate promising in vitro findings into a preclinical setting, the xenograft tumor model is a critical next step for evaluating the in vivo anticancer efficacy of novel compounds.
Objective: To determine the ability of a test compound to inhibit tumor growth in an immunodeficient mouse model.
Materials:
-
Immunodeficient mice (e.g., nude mice, SCID mice)
-
Human cancer cell line (e.g., HepG2, MCF-7)
-
Matrigel (optional)
-
Test compound
-
Vehicle
-
Standard chemotherapeutic agent (e.g., Doxorubicin)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under appropriate conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in 100-200 µL of saline or media, sometimes mixed with Matrigel) into the flank of each immunodeficient mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping and Treatment: Randomize the mice into treatment groups:
-
Group I: Vehicle control
-
Group II: Standard drug
-
Group III, IV, etc.: Test compound at various doses
-
-
Drug Administration: Administer the treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily, twice weekly).
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: Continue the study for a defined period or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group.
Causality Behind Experimental Choices:
-
Immunodeficient Mice: The use of mice with compromised immune systems is essential to prevent the rejection of the human tumor xenograft.
-
Subcutaneous Implantation: This is the most common and technically straightforward method for establishing solid tumors in mice, allowing for easy monitoring of tumor growth.
-
Tumor Volume Measurement: Regular and accurate measurement of tumor volume provides a quantitative assessment of the compound's ability to inhibit tumor progression.
Diagram of Xenograft Model Workflow
Caption: Workflow for an in vivo anticancer xenograft study.
III. Concluding Remarks and Future Directions
The collective evidence from preclinical studies strongly supports the therapeutic potential of this compound derivatives and their analogs. In the realm of inflammation, these compounds have demonstrated significant in vivo efficacy, often comparable to established NSAIDs. Their mechanism of action, at least in part, involves the modulation of the critical NF-κB signaling pathway.
In oncology, while the in vivo data is more nascent, the potent in vitro cytotoxicity against a range of cancer cell lines is highly encouraging. The logical next step is the rigorous evaluation of the most promising candidates in xenograft and other preclinical cancer models to establish their in vivo efficacy and safety profiles.
As drug development professionals, the rational design of future derivatives should focus on optimizing the pharmacokinetic and pharmacodynamic properties to enhance in vivo potency and minimize off-target effects. Further exploration of their mechanisms of action will also be crucial in identifying the most relevant patient populations for future clinical trials. The this compound scaffold represents a fertile ground for the discovery of next-generation therapeutics, and the insights provided in this guide aim to facilitate and accelerate these vital research endeavors.
IV. References
-
Gollapalli Naga Raju, et al. (2016). Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Der Pharmacia Lettre, 8(3):135-142. Link
-
Mączyński, M., et al. (2016). Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. Pharmacological Reports, 68(5), 1031-1037. Link
-
BenchChem. (2025). Unveiling the In Vivo Mechanisms of Isoxazole Derivatives: A Comparative Guide. BenchChem. Link
-
Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223. Link
-
European International Journal of Science and Technology. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology, 5(3). Link
-
Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Drug Delivery, 29(1), 2098-2114. Link
-
An-Najah Staff. (2021). Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah National University. Link
-
Abdel-Aziz, M., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 116, 105333. Link
-
Al-Ostath, A., et al. (2019). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. BMC Chemistry, 13(1), 11. Link
-
Gollapalli Naga Raju, et al. (2016). Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Der Pharmacia Lettre, 8(3):135-142. Link
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. eijst.org.uk [eijst.org.uk]
- 4. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of 3-Cyclopropyl-1,2-oxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the strategic synthesis of novel heterocyclic scaffolds is of paramount importance. Among these, 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid stands out as a valuable building block, finding application as a key intermediate in the development of kinase inhibitors and antiviral agents.[1] Its unique structural arrangement, featuring a constrained cyclopropyl group appended to a versatile isoxazole carboxylic acid core, offers a distinct three-dimensional profile for probing biological targets.
This guide provides a comprehensive validation and comparison of two primary synthetic routes for the preparation of this compound. As senior application scientists, our objective is to move beyond a mere recitation of procedural steps. Instead, we aim to deliver an in-depth analysis grounded in mechanistic principles and practical considerations, empowering researchers to make informed decisions for their specific research and development needs. We will dissect each route, evaluating them on key performance indicators such as overall yield, scalability, and adherence to the principles of green chemistry.
Route 1: The Classical Approach via β-Diketone Intermediate and Cyclocondensation
This well-established route hinges on the initial construction of a cyclopropyl-containing β-diketone, which then undergoes a classical cyclocondensation reaction with hydroxylamine to form the isoxazole ring. The final step involves the hydrolysis of the resulting ester to afford the target carboxylic acid. This strategy offers a robust and often high-yielding pathway to the desired product.
Mechanistic Rationale
The core of this synthesis lies in the Claisen condensation to form the β-diketone, followed by the Paal-Knorr-type synthesis of the isoxazole. The initial condensation between a cyclopropyl ketone and an oxalate ester generates a 1,3-dicarbonyl compound. This intermediate is then reacted with hydroxylamine. The nucleophilic nitrogen of hydroxylamine attacks one of the carbonyl groups, followed by an intramolecular condensation and dehydration to furnish the stable aromatic isoxazole ring. The final saponification is a standard ester hydrolysis to yield the carboxylic acid.
Experimental Workflow
Below is a detailed, three-step protocol for the synthesis of this compound via the β-diketone intermediate.
Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate
-
To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 eq) in absolute ethanol, add cyclopropyl methyl ketone (1.0 eq) and diethyl oxalate (1.0 eq) at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield ethyl 4-cyclopropyl-2,4-dioxobutanoate.
Step 2: Synthesis of Ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate
-
Dissolve ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.1 eq) to the solution and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate.
Step 3: Synthesis of this compound
-
To a solution of ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate (1.0 eq) in a 2:1 mixture of ethanol and water, add sodium hydroxide (2.0 eq).
-
Stir the reaction mixture at room temperature for 3 hours or until TLC analysis indicates complete consumption of the starting material.
-
Remove the ethanol under reduced pressure and dilute the aqueous residue with water.
-
Acidify the aqueous solution to pH 2-3 with 1M hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound as a white solid.
Visualizing the Workflow: Route 1
Caption: Workflow for the synthesis of this compound via the cyclocondensation route.
Route 2: The Elegant [3+2] Cycloaddition Strategy
A more convergent and modern approach to the synthesis of isoxazoles is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition.[1][2] This powerful reaction involves the concerted addition of a 1,3-dipole, in this case, a nitrile oxide, to a dipolarophile, such as an alkyne. This method often provides high regioselectivity and can be a more atom-economical process.
Mechanistic Rationale
The key transformation in this route is the 1,3-dipolar cycloaddition of cyclopropanecarbonitrile oxide with an alkyne bearing a carboxylate group or a precursor. The nitrile oxide can be generated in situ from the corresponding oxime by oxidation or from a hydroximoyl chloride by dehydrohalogenation. The concerted [3+2] cycloaddition proceeds through a five-membered transition state to directly afford the 3-cyclopropyl-1,2-oxazole-4-carboxylate ester, which is then hydrolyzed to the final product. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.
Experimental Workflow
The following is a proposed two-step protocol for the synthesis of this compound via a [3+2] cycloaddition.
Step 1: Synthesis of Ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate via [3+2] Cycloaddition
-
To a solution of cyclopropanecarboxaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane, add N-chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of pyridine at 0 °C.
-
Stir the mixture at room temperature for 1 hour to generate the hydroximoyl chloride intermediate.
-
Add ethyl propiolate (1.0 eq) to the reaction mixture, followed by the slow addition of triethylamine (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
This step is identical to Step 3 in Route 1. Dissolve the ethyl ester (1.0 eq) in a 2:1 mixture of ethanol and water, add sodium hydroxide (2.0 eq), and stir at room temperature.
-
Work up the reaction as previously described to isolate this compound.
Visualizing the Workflow: Route 2
Caption: Workflow for the synthesis of this compound via the [3+2] cycloaddition route.
Comparative Analysis: A Head-to-Head Evaluation
To provide a clear and objective comparison, the two synthetic routes are evaluated based on several key performance indicators.
| Parameter | Route 1: Cyclocondensation | Route 2: [3+2] Cycloaddition |
| Overall Yield | Generally good to high, but can be variable depending on the efficiency of the Claisen condensation. | Typically moderate to good, with the potential for high yields under optimized conditions. |
| Number of Steps | Three distinct chemical transformations. | Two primary chemical transformations. |
| Scalability | The Claisen condensation can sometimes be challenging to scale up due to the use of strong bases and potential side reactions. | Generally more amenable to scale-up, with in situ generation of the reactive intermediate being advantageous. |
| Reagent Availability & Cost | Starting materials are generally inexpensive and readily available. | Reagents are also commercially available, though some specialized reagents like NCS might be more costly. |
| Reaction Conditions | Requires a strong base (sodium ethoxide) and elevated temperatures for cyclization. | Milder reaction conditions are often employed, though the handling of potentially unstable nitrile oxides requires care. |
| Green Chemistry Principles | Can generate significant salt waste from the condensation and neutralization steps. | Can be more atom-economical, but the use of chlorinated reagents (NCS) is a drawback. |
| Predictability & Robustness | A well-established and predictable route for isoxazole synthesis. | Highly reliable for the formation of the isoxazole ring, with well-understood regioselectivity. |
In-Depth Discussion and Recommendation
Route 1: The Workhorse Method
The classical cyclocondensation route is a testament to the robustness of fundamental organic reactions. Its primary advantage lies in its predictability and the widespread availability of the starting materials. For laboratories equipped to handle strong bases and perform multi-step syntheses, this route provides a reliable means of obtaining the target compound. However, the scalability of the initial Claisen condensation can be a concern, and the overall process is less atom-economical compared to the cycloaddition approach. The generation of significant aqueous waste during workup is another factor to consider from an environmental perspective.
Route 2: The Modern, Convergent Approach
The [3+2] cycloaddition route represents a more elegant and convergent strategy. By constructing the core isoxazole ring in a single, highly efficient step, it often leads to a shorter overall synthesis. The in situ generation of the reactive nitrile oxide minimizes the need to isolate potentially unstable intermediates, a significant advantage for both safety and efficiency, particularly on a larger scale. While the use of N-chlorosuccinimide is a minor drawback from a green chemistry standpoint, the milder reaction conditions and improved atom economy make this route highly attractive.
Our Recommendation
For most research and development applications, Route 2, the [3+2] cycloaddition, is the recommended synthetic strategy. Its convergence, milder reaction conditions, and generally better scalability offer significant advantages over the classical cyclocondensation approach. While Route 1 remains a viable option, particularly for smaller-scale syntheses where the starting materials are readily on hand, the efficiency and elegance of the 1,3-dipolar cycloaddition make it the superior choice for the modern synthetic chemist. The final decision, as always, will depend on the specific constraints and priorities of the research team, including available equipment, budget, and desired scale of production.
References
- CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents.
-
MySkinRecipes. 3-Cyclopropyl-1,2-oxazole-4-carboxylicacid. Available at: [Link]
-
1,3-Dipolar cycloaddition - Wikipedia. Available at: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. Available at: [Link]
-
Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal. Available at: [Link]
-
Organic Syntheses Procedure. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available at: [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - Frontiers. Available at: [Link]
Sources
A Comparative Guide to the Cross-Reactivity Profiling of 3-Cyclopropyl-1,2-oxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Drug Discovery
The efficacy and safety of a therapeutic agent are intrinsically linked to its selectivity. While high potency against a primary target is desirable, off-target interactions can lead to unforeseen side effects and toxicities, ultimately derailing a promising drug candidate. Therefore, rigorous cross-reactivity profiling early in the drug discovery pipeline is not merely a regulatory requirement but a critical step in de-risking a program and ensuring the development of a safe and effective medicine.
3-Cyclopropyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that has emerged as a versatile synthetic intermediate, particularly in the development of kinase and viral inhibitors. Its structural motifs, the oxazole ring and the cyclopropyl group, are prevalent in a multitude of biologically active molecules. The oxazole scaffold is a key feature in numerous anticancer agents that target protein kinases and tubulin[1][2][3]. The cyclopropyl moiety is often incorporated into drug candidates to enhance metabolic stability, potency, and to reduce off-target effects[4][5]. Given this background, it is reasonable to hypothesize that this compound may exhibit activity against a range of biological targets, necessitating a thorough investigation of its selectivity.
This guide will provide a framework for the cross-reactivity profiling of this compound, offering a comparative analysis with established molecules and detailing the requisite experimental methodologies.
Hypothesized Primary Targets and Rationale
Based on the structural components of this compound, its primary biological targets are likely to be within the protein kinase superfamily and the tubulin protein family.
-
Protein Kinases: The oxazole ring is a common scaffold in numerous kinase inhibitors. For instance, derivatives of oxazole have been shown to inhibit Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and RAF kinases[1][3]. The dysregulation of these kinases is implicated in various cancers, making them attractive therapeutic targets.
-
Tubulin: The diaryl oxazole moiety is a known pharmacophore in compounds that inhibit tubulin polymerization by binding to the colchicine site[1][3]. Disruption of microtubule dynamics by these agents leads to cell cycle arrest and apoptosis, a validated strategy in cancer chemotherapy.
The following diagram illustrates the potential signaling pathways that could be modulated by this compound based on its structural alerts.
Caption: Hypothesized signaling pathways targeted by this compound.
Comparative Analysis with Alternative Compounds
To contextualize the potential cross-reactivity profile of this compound, we will compare it with three classes of compounds: an oxazole-containing HER2 inhibitor (Mubritinib), a selective VEGFR inhibitor (Tivozanib), and imidazo[2,1-b]oxazole-based RAF inhibitors.
Mubritinib: An Oxazole-Containing HER2 Inhibitor
Mubritinib (TAK-165) is a potent and selective inhibitor of the HER2/ErbB2 receptor tyrosine kinase, with an IC50 of 6 nM in the HER2-overexpressing BT-474 breast cancer cell line[6][7]. It demonstrates high selectivity, with over 4000-fold less activity against other tyrosine kinases such as EGFR, FGFR, PDGFR, Jak1, Src, and Blk[6]. More recent studies have also identified Mubritinib as an inhibitor of the mitochondrial electron transport chain complex I, highlighting the potential for unexpected off-target activities even with seemingly selective compounds[8][9].
Tivozanib: A Selective VEGFR Inhibitor
Tivozanib is an oral, potent, and selective inhibitor of VEGFR-1, -2, and -3 tyrosine kinases[10]. Its high selectivity is designed to minimize off-target toxicities. In vitro kinase screening has shown that at a concentration of 10 nM, tivozanib inhibits only 12 out of 129 kinases by more than 50%, including JAK-3, c-Kit, and CSF1R[11]. This contrasts with less selective TKIs, which often exhibit a broader range of off-target activities[12].
Imidazo[2,1-b]oxazole-Based RAF Inhibitors
A novel series of B-RAF kinase inhibitors incorporating an imidazo[2,1-b]oxazole scaffold has been developed. Several of these compounds exhibit potent inhibitory activity against V600E-B-RAF, with IC50 values in the nanomolar range (e.g., compound 11o with an IC50 of 34 nM)[13][14]. Their selectivity against other kinases, such as wild-type B-RAF and RAF1, has also been characterized, providing a valuable dataset for comparative analysis[13].
Diaryl Oxazole Tubulin Inhibitors
Several diaryl oxazole derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine site. For example, the diaryl oxazole PC-046 demonstrates growth inhibitory activity in various tumor cell lines and inhibits tubulin polymerization[3]. Another series of 1,3-oxazole sulfonamides also effectively binds to tubulin and induces microtubule depolymerization, with some compounds exhibiting IC50 values in the sub-micromolar range[15].
Comparative Data Summary
The following table summarizes the inhibitory activities of the selected comparator compounds.
| Compound Class | Primary Target(s) | IC50 (Primary Target) | Key Off-Targets/Selectivity Profile | Reference(s) |
| Mubritinib | HER2/ErbB2 | 6 nM | >4000-fold selective over EGFR, FGFR, PDGFR, Jak1, Src, Blk. Also inhibits mitochondrial complex I. | [6][7][8] |
| Tivozanib | VEGFR-1, -2, -3 | Picomolar concentrations | At 10 nM, inhibits 12/129 kinases >50% (including JAK-3, c-Kit, CSF1R). | [10][11] |
| Imidazo[2,1-b]oxazole-based RAF Inhibitors | V600E-B-RAF | 34 - 93 nM | Also inhibits wild-type B-RAF and RAF1 to varying degrees. | [13][14] |
| Diaryl Oxazole Tubulin Inhibitors | Tubulin | 0.22 - <0.08 µM | Binds to the colchicine site. | [3][15] |
Experimental Protocols for Cross-Reactivity Profiling
A comprehensive assessment of the cross-reactivity of this compound requires a multi-faceted approach, combining broad-panel screening with detailed mechanistic assays.
Large-Scale Kinase Profiling (Kinome Scanning)
A primary screen against a large panel of kinases is the most efficient way to identify potential off-target interactions. The KINOMEscan™ platform is a widely used competition binding assay for this purpose.
Caption: Workflow of the KINOMEscan competition binding assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create serial dilutions as required for the assay.
-
Assay Components: The assay consists of a DNA-tagged kinase, an immobilized ligand on a solid support (e.g., beads), and the test compound[16][17].
-
Competition Binding: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the test compound binds to the active site of the kinase, it will prevent the kinase from binding to the immobilized ligand[16][17].
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag[16][17]. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
-
Data Analysis: Results are typically expressed as "percent of control," where the control is DMSO. A low percentage indicates strong inhibition. For hits, a dissociation constant (Kd) is determined from an 11-point dose-response curve[16].
In Vitro Kinase Activity Assays
For kinases identified as potential hits in the primary screen, their functional inhibition should be confirmed using in vitro kinase activity assays. These assays measure the transfer of a phosphate group from ATP to a substrate.
Luminescence-Based Assay Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction mixture containing the purified kinase, a specific substrate peptide, and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[18].
-
-
Compound Incubation:
-
In a 96- or 384-well plate, add 2.5 µL of serially diluted this compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding[18].
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes[18].
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature[18].
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value[18].
-
Tubulin Polymerization Assay
To investigate the potential activity of this compound on microtubule dynamics, a tubulin polymerization assay can be performed.
Fluorescence-Based Assay Protocol:
-
Reaction Setup:
-
In a 96-well plate, assemble reactions on ice.
-
Prepare a reaction mixture containing purified tubulin (e.g., from porcine brain at 2 mg/mL) in an assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[19][20].
-
Add GTP to a final concentration of 1 mM and a polymerization enhancer such as 10% glycerol.
-
Include a fluorescent reporter (e.g., 6.3 µM DAPI) that binds to polymerized tubulin[19][20].
-
-
Compound Addition:
-
Add serial dilutions of this compound, a known tubulin polymerization inhibitor (e.g., nocodazole) as a negative control, and a known stabilizer (e.g., paclitaxel) as a positive control.
-
-
Polymerization Monitoring:
-
Transfer the plate to a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity every 30 seconds for 90 minutes to monitor the extent of tubulin polymerization[21].
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. Inhibition of polymerization will result in a lower fluorescence signal compared to the DMSO control.
-
Determine the IC50 value from a dose-response curve.
-
Cell-Based Assays
Cell-based assays are crucial for confirming the on-target and off-target effects of a compound in a more physiologically relevant context.
Cellular Phosphorylation Assay:
-
Cell Culture and Treatment:
-
Culture a cell line that expresses the kinase of interest (either endogenously or through transfection).
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 90 minutes)[22].
-
-
Cell Lysis:
-
Lyse the cells to extract the proteins.
-
-
Phosphorylation Quantification:
-
Quantify the phosphorylation of a known downstream substrate of the kinase using methods like ELISA or AlphaLISA, which utilize a target-specific antibody and a phospho-site-specific antibody[22].
-
-
Data Analysis:
-
A decrease in substrate phosphorylation indicates inhibition of the kinase by the test compound. Determine the IC50 value from a dose-response curve.
-
Cell Viability/Proliferation Assay:
-
Cell Seeding and Treatment:
-
Seed cancer cell lines known to be dependent on the hypothesized target kinases (e.g., HER2-positive BT-474 cells, VEGFR-dependent endothelial cells) in 96-well plates.
-
After allowing the cells to attach, treat them with serial dilutions of this compound for 72 hours.
-
-
Viability Assessment:
-
Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to a DMSO control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
In Vitro Safety Pharmacology Profiling
To assess the broader safety profile, this compound should be screened against a panel of targets known to be associated with adverse drug reactions. This typically includes receptors, ion channels, transporters, and enzymes. Commercial services offer standardized safety panels for this purpose[15][23].
Conclusion and Future Directions
The structural features of this compound suggest a potential for interactions with protein kinases and tubulin. A systematic and multi-tiered approach to cross-reactivity profiling is essential to delineate its selectivity and to identify any potential off-target liabilities. The comparative analysis with established inhibitors such as Mubritinib, Tivozanib, and various RAF and tubulin inhibitors provides a valuable benchmark for interpreting the experimental data.
The detailed protocols provided in this guide offer a robust framework for the comprehensive evaluation of this promising synthetic intermediate. The data generated from these studies will be instrumental in guiding its future development, enabling informed decisions on its potential as a selective and safe therapeutic agent. Further investigations should focus on elucidating the precise binding modes of this compound to its identified targets through structural biology studies and on evaluating its efficacy and safety in preclinical in vivo models.
References
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (2021). ACS Medicinal Chemistry Letters. [Link]
-
Tivozanib (Fotivda) National Drug Monograph June 2022. VA.gov. [Link]
-
Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. (2021). IRIS UniPA. [Link]
-
Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism. (2020). PLoS Pathogens. [Link]
-
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). Protocols.io. [Link]
-
Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. (2021). European Journal of Medicinal Chemistry Reports. [Link]
-
212904Orig1s000. (2021). accessdata.fda.gov. [Link]
-
Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors. (2019). Bioorganic Chemistry. [Link]
-
New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). Journal of the Iranian Chemical Society. [Link]
-
Current Status of Tivozanib in the Treatment of Patients With Advanced Renal Cell Carcinoma. (2023). Clinical Medicine Insights: Oncology. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (2021). ACS Medicinal Chemistry Letters. [Link]
-
Mubritinib. Grokipedia. [Link]
-
The Diaryl Oxazole PC-046 is a Tubulin-Binding Agent with Experimental Anti-Tumor Efficacy in Hematologic Cancers. (2014). Investigational New Drugs. [Link]
-
Tivozanib, a highly potent and selective inhibitor of VEGF receptor tyrosine kinases, for the treatment of metastatic renal cell carcinoma. (2020). Future Oncology. [Link]
-
Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. (2022). Molecules. [Link]
-
VX-680 KINOMEscan (LDG-1175: LDS-1178). LINCS Data Portal. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors. ResearchGate. [Link]
-
KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014). SLAS Discovery. [Link]
-
KINOMEscan Technology. Eurofins Discovery. [Link]
-
Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2012). Methods in Cell Biology. [Link]
-
Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. (2021). International Journal of Molecular Sciences. [Link]
-
Mubritinib Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia. ResearchGate. [Link]
-
DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]
-
Mubritinib. Wikipedia. [Link]
-
Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach. (2023). Molecules. [Link]
-
崔瑞廷, Tim 細胞影像分析工程師 KINOMEscan. Eurofins Discovery. [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014). The Open Biology Journal. [Link]
-
Selective VEGFR Inhibitors for Anticancer Therapeutics in Clinical Use and Clinical Trials. (2016). Current Topics in Medicinal Chemistry. [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society. [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2023). Pharmaceuticals. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2022). European Journal of Medicinal Chemistry. [Link]
-
Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. (2023). Molecules. [Link]
-
Discovery of highly selective CRAF inhibitors, 3-carboxamido-2H-indazole-6-arylamide: In silico FBLD design, synthesis and evaluation. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy. (2022). RSC Medicinal Chemistry. [Link]
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity [iris.unipa.it]
- 3. The Diaryl Oxazole PC-046 is a Tubulin-Binding Agent with Experimental Anti-Tumor Efficacy in Hematologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tivozanib, a highly potent and selective inhibitor of VEGF receptor tyrosine kinases, for the treatment of metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 17. chayon.co.kr [chayon.co.kr]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benthamopen.com [benthamopen.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro kinase assay [protocols.io]
A Comparative Analysis of 3-Cyclopropyl-1,2-oxazole-4-carboxylic Acid and its Regioisomers: A Guide for Researchers
In the landscape of medicinal chemistry, the isoxazole scaffold stands as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutics. This guide provides a comprehensive comparative analysis of 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid and its key regioisomers: 5-Cyclopropyl-1,2-oxazole-4-carboxylic acid and 3-Cyclopropyl-1,2-oxazole-5-carboxylic acid.
The precise arrangement of substituents on the isoxazole ring—a concept known as regiochemistry—can profoundly influence a molecule's physicochemical properties, metabolic stability, and ultimately, its biological activity. Understanding these nuances is paramount for researchers in drug discovery and development. This document will delve into the synthesis, structural characteristics, and biological implications of these closely related yet distinct chemical entities, supported by experimental data and established protocols.
Structural and Physicochemical Properties: A Tale of Three Isomers
The fundamental difference between this compound and its regioisomers lies in the positioning of the cyclopropyl and carboxylic acid moieties on the 1,2-oxazole (isoxazole) core. These seemingly minor structural shifts lead to tangible differences in their physical and chemical behavior.
| Property | This compound | 5-Cyclopropyl-1,2-oxazole-4-carboxylic acid | 3-Cyclopropyl-1,2-oxazole-5-carboxylic acid |
| CAS Number | 1082420-70-9[3] | 124845-04-1[4] | 870704-25-9[5] |
| Molecular Formula | C₇H₇NO₃ | C₇H₇NO₃ | C₇H₇NO₃ |
| Molecular Weight | 167.16 g/mol [3] | 153.14 g/mol [4] | ~167.16 g/mol |
| Appearance | Solid | Solid[4] | Not specified |
| Melting Point | Not specified | 161-165 °C[4] | Not specified |
| pKa | Estimated 3.5-4.5 | Estimated 3.5-4.5 | Estimated 3.0-4.0 |
| Predicted logP | ~1.5 | ~1.5 | ~1.5 |
Note: pKa and logP values are estimated based on the structures and general characteristics of similar compounds, as extensive experimental data is not publicly available.
The positioning of the electron-withdrawing carboxylic acid group and the electron-donating cyclopropyl group influences the electron density distribution within the isoxazole ring. This, in turn, can affect the acidity (pKa) of the carboxylic acid and the molecule's overall polarity and lipophilicity (logP). For instance, the proximity of the nitrogen atom in the isoxazole ring to the carboxylic acid in the 3- and 5-carboxylic acid isomers may slightly alter their acidity compared to the 4-carboxylic acid isomer.
Synthesis Strategies: The Art of Regiocontrol
The synthesis of these regioisomers hinges on the strategic selection of starting materials and reaction conditions to control the formation of the isoxazole ring. A common and effective method involves the cycloaddition of a nitrile oxide with an alkyne or the reaction of a β-dicarbonyl compound (or its equivalent) with hydroxylamine.
A generalized synthetic approach often involves the condensation of a β-ketoester bearing a cyclopropyl group with hydroxylamine. The regiochemical outcome of this reaction is dictated by the reaction conditions, particularly the pH.
Below is a representative synthetic workflow:
Caption: Generalized workflow for the synthesis of cyclopropyl-isoxazole carboxylic acids.
Experimental Protocol: Synthesis of 5-Cyclopropylisoxazole-4-carboxylic acid
This protocol is a representative example of how one of the regioisomers can be synthesized, adapted from general isoxazole synthesis methodologies.[6]
Materials:
-
Ethyl 2-(cyclopropanecarbonyl)-3-oxo-3-phenylpropanoate
-
Hydroxylamine hydrochloride
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Ring Formation: To a solution of ethyl 2-(cyclopropanecarbonyl)-3-oxo-3-phenylpropanoate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ethyl 5-cyclopropylisoxazole-4-carboxylate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 2M sodium hydroxide solution.
-
Stir the mixture at room temperature overnight.
-
Remove the ethanol under reduced pressure and wash the aqueous layer with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 5-cyclopropylisoxazole-4-carboxylic acid.
Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to the literature value.[4]
Spectroscopic Characterization: Distinguishing the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between these regioisomers. The chemical shifts of the protons and carbons in the isoxazole ring are sensitive to the positions of the substituents.
-
¹H NMR: The proton on the isoxazole ring will have a characteristic chemical shift depending on its position. For example, in the 4-carboxylic acid isomers, the C5-H (for the 3-cyclopropyl isomer) or the C3-H (for the 5-cyclopropyl isomer) will be observable. In the 5-carboxylic acid isomer, the C4-H will be present. The coupling patterns with the cyclopropyl protons can also provide structural information.
-
¹³C NMR: The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are distinct for each isomer and can be used for unambiguous identification.[7]
X-ray Crystallography: For definitive structural elucidation, single-crystal X-ray diffraction is the gold standard.[8] This technique provides the precise three-dimensional arrangement of atoms in the molecule, confirming the connectivity and stereochemistry.
Comparative Biological Activity
The isoxazole nucleus is associated with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][9] The specific activity of the cyclopropyl-isoxazole carboxylic acids is highly dependent on the isomeric form, as the spatial arrangement of the key functional groups dictates how the molecule interacts with its biological target.
For instance, derivatives of this compound have been investigated as enzyme inhibitors.[3] The carboxylic acid moiety often acts as a key binding group, forming hydrogen bonds or ionic interactions within the active site of an enzyme, while the cyclopropyl group can fit into a hydrophobic pocket.
In a different context, a derivative of 5-cyclopropyl-isoxazole was discovered to be a potent and selective Farnesoid X receptor (FXR) agonist, with applications in treating dyslipidemia.[10] This highlights how a change in the substitution pattern can lead to a completely different pharmacological profile.
| Isomer | Reported/Potential Biological Activity | Rationale |
| This compound | Enzyme Inhibition[3] | The 4-carboxylate may be optimally positioned to interact with active site residues. |
| 5-Cyclopropyl-1,2-oxazole-4-carboxylic acid | FXR Agonism (in derivatives)[10] | The 5-cyclopropyl-4-carboxylate arrangement appears favorable for binding to the FXR nuclear receptor. |
| 3-Cyclopropyl-1,2-oxazole-5-carboxylic acid | Potential Kinase Inhibition | The 3,5-substitution pattern is found in some kinase inhibitors, where the carboxylic acid can interact with the hinge region. |
Experimental Protocol: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a specified period (e.g., 15 minutes) to allow for compound-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a plate reader.
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percentage of inhibition versus the compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for an in vitro enzyme inhibition assay.
Conclusion
This guide has illuminated the critical importance of regiochemistry in the study of this compound and its isomers. While sharing the same molecular formula, these compounds exhibit distinct physicochemical properties, require specific synthetic strategies for their preparation, and possess different pharmacological profiles. For researchers in the field, a thorough understanding of these differences is not merely academic but a crucial aspect of designing effective and selective therapeutic agents. The provided protocols offer a starting point for the practical synthesis and evaluation of these promising heterocyclic compounds.
References
- Benchchem. This compound | 639523-17-4.
- MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
- ResearchGate. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid.
- Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
- National Institutes of Health. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
- Sigma-Aldrich. 5-Cyclopropylisoxazole-4-carboxylic acid 95 124845-04-1.
- Biosynth. 3-Cyclopropyl-1,2-oxazole-5-carboxylic acid | 870704-25-9 | VJB70425.
- ResearchGate. Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking | Request PDF.
- National Institutes of Health. The synthetic and therapeutic expedition of isoxazole and its analogs.
- Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
- National Institutes of Health. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
- PubMed. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia.
- A review of isoxazole biological activity and present synthetic techniques. (2024).
- SYNTHESIS, IMMUNOSUPPRESSIVE PROPERTIES, MECHANISM OF ACTION AND X-RAY ANALYSIS OF A NEW CLASS OF ISOXAZOLE DERIVATIVES.
Sources
- 1. ijpca.org [ijpca.org]
- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 3. This compound | 639523-17-4 | Benchchem [benchchem.com]
- 4. 5-环丙基异噁唑-4-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. biosynth.com [biosynth.com]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid Against Known DHODH Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, the quest for novel enzyme inhibitors with improved potency, selectivity, and pharmacokinetic profiles is relentless. This guide provides a comprehensive framework for the evaluation of 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid, a heterocyclic compound of interest[1], against established clinical and preclinical inhibitors of Dihydroorotate Dehydrogenase (DHODH). Our objective is to present a scientifically rigorous, side-by-side comparison, grounded in validated experimental protocols, to ascertain the compound's potential as a therapeutic agent.
The Strategic Target: Dihydroorotate Dehydrogenase (DHODH)
DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway.[2] Located on the inner mitochondrial membrane, it catalyzes the fourth and rate-limiting step: the oxidation of dihydroorotate to orotate.[3][4] This pathway is fundamental for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are essential building blocks for DNA and RNA.[5][6]
Rapidly proliferating cells, such as activated lymphocytes in autoimmune diseases and cancer cells, have a high demand for pyrimidines and are exceptionally dependent on the de novo synthesis pathway.[4][7] This dependency creates a therapeutic window: inhibiting DHODH can selectively starve these pathological cells of essential metabolites, leading to cell cycle arrest and apoptosis, with lesser effect on quiescent cells that can rely on pyrimidine salvage pathways.[8][9] Consequently, DHODH has emerged as a validated and highly attractive target for the treatment of autoimmune disorders, various cancers, and even viral infections.[3][10][11]
Caption: The de novo pyrimidine biosynthesis pathway highlighting DHODH inhibition.
The Benchmarks: Established DHODH Inhibitors
To accurately gauge the potential of a new chemical entity, it must be compared against well-characterized compounds. For DHODH, the following inhibitors serve as industry-standard benchmarks.
-
Leflunomide (and its active metabolite, Teriflunomide): Leflunomide is a prodrug that is rapidly converted in vivo to Teriflunomide.[12] These immunomodulatory drugs are approved for the treatment of rheumatoid arthritis and multiple sclerosis.[10][13] They function as selective and reversible inhibitors of human DHODH.[14][15]
-
Brequinar: A potent and selective DHODH inhibitor that has been extensively investigated as an anticancer, immunosuppressant, and antiviral agent.[16][17] Though it has not achieved regulatory approval for these indications, its high potency makes it an excellent benchmark for in vitro studies.[9]
| Compound | Target | Mechanism of Action | Reported IC₅₀ (Human DHODH) | Clinical Status |
| Teriflunomide | DHODH | Reversible, non-competitive inhibitor[18] | ~179 nM (Kᵢ)[12] | Approved for Multiple Sclerosis[15] |
| Leflunomide | DHODH (via Teriflunomide) | Prodrug, pyrimidine synthesis inhibitor[8] | N/A (Metabolized to Teriflunomide) | Approved for Rheumatoid Arthritis[10] |
| Brequinar | DHODH | Potent and selective inhibitor | ~5.2 - 20 nM[16] | Investigational[17] |
| This compound | DHODH (Hypothesized) | To be determined | To be determined | Preclinical |
A Validated Workflow for Comparative Benchmarking
A robust evaluation relies on a multi-tiered experimental approach, moving from direct enzyme inhibition to cellular effects and finally to on-target confirmation within a biological system. This self-validating workflow ensures that observed cellular activity is directly attributable to the inhibition of the intended target.
Caption: A multi-protocol workflow for inhibitor characterization.
Experimental Protocols: Step-by-Step Methodologies
Protocol 1: In Vitro DHODH Enzyme Inhibition Assay (IC₅₀ Determination)
Rationale: This primary assay directly measures the compound's ability to inhibit the catalytic activity of isolated human DHODH. It is the definitive test of potency against the target enzyme.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO), the substrate
-
Coenzyme Q10 (Ubiquinone), the electron acceptor
-
2,6-dichloroindophenol (DCIP), a colorimetric indicator that is reduced by Coenzyme Q10
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 0.1% Triton X-100)
-
Test compounds (this compound, Teriflunomide, Brequinar) serially diluted in DMSO
-
96-well microplates
Procedure:
-
Compound Plating: In a 96-well plate, add 2 µL of serially diluted test compounds. Include wells with DMSO only as a vehicle control (0% inhibition) and a known potent inhibitor like Brequinar at a saturating concentration as a positive control (100% inhibition).[19]
-
Enzyme Addition: Add 178 µL of DHODH enzyme solution (pre-diluted in assay buffer) to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing DHO, Coenzyme Q10, and DCIP in assay buffer. Add 20 µL of this mix to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well. Normalize the data to the controls: % Inhibition = 100 * (1 - (V₀_compound - V₀_positive_control) / (V₀_vehicle_control - V₀_positive_control)). Plot % Inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Antiproliferative Assay (EC₅₀ Determination)
Rationale: This assay assesses the compound's ability to inhibit the growth of a human cell line that is highly dependent on de novo pyrimidine synthesis, such as the Jurkat T-lymphocyte line.[11] This provides a measure of cellular efficacy, which integrates factors like cell permeability and metabolic stability.
Materials:
-
Jurkat T-lymphoblastoma cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds serially diluted in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom, white-walled microplates
Procedure:
-
Cell Seeding: Seed Jurkat cells into the 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Addition: Add 1 µL of serially diluted test compounds to the appropriate wells. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Rescue Experiment (Validation): To confirm that the antiproliferative effect is due to pyrimidine starvation, run a parallel plate where the medium is supplemented with 100 µM uridine. If the compound's effect is on-target, uridine supplementation should rescue cell growth.[20]
-
Viability Measurement: After incubation, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control wells to calculate the percent inhibition of proliferation. Plot the results against the logarithm of compound concentration and fit the curve to determine the EC₅₀ value.
Protocol 3: Cellular Target Engagement Biomarker Assay
Rationale: To definitively link the antiproliferative activity to DHODH inhibition, we must demonstrate that the compound engages its target in cells. Inhibition of DHODH causes the accumulation of its direct substrate, dihydroorotate (DHO).[11] Measuring intracellular DHO levels serves as a direct biomarker of target engagement.
Materials:
-
Jurkat cells cultured as described above
-
Test compounds at relevant concentrations (e.g., 1x, 5x, and 10x their determined EC₅₀)
-
Methanol for metabolite extraction
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Cell Treatment: Culture Jurkat cells in larger formats (e.g., 6-well plates) and treat them with the test compounds and controls for 24 hours.
-
Metabolite Extraction: Harvest the cells, wash with ice-cold saline, and quench metabolism by adding ice-cold 80% methanol.
-
Sample Preparation: Lyse the cells, centrifuge to pellet debris, and collect the supernatant containing the intracellular metabolites.
-
LC-MS Analysis: Analyze the extracted metabolites using an LC-MS method optimized for the detection and quantification of dihydroorotate.
-
Data Analysis: Quantify the intracellular concentration of DHO. A dose-dependent increase in DHO levels following compound treatment provides strong evidence of DHODH inhibition in a cellular context.[11]
Synthesizing the Evidence: A Comparative Data Summary
The ultimate goal is to populate a comprehensive table that allows for a direct, objective comparison of this compound against the established benchmarks.
| Parameter | This compound | Teriflunomide | Brequinar |
| Enzymatic Potency (IC₅₀) | To be determined | ~179 nM (Kᵢ) | ~5-20 nM |
| Cellular Efficacy (EC₅₀) | To be determined | Literature Value | Literature Value |
| Uridine Rescue Effect | To be determined (Yes/No) | Yes | Yes |
| Target Engagement (DHO Fold ↑) | To be determined | Yes | Yes |
Conclusion
This guide outlines a rigorous, field-proven strategy for benchmarking the novel compound this compound. By hypothesizing its action against the high-value therapeutic target DHODH and comparing it directly to clinical-grade inhibitors like Teriflunomide and the potent tool compound Brequinar, researchers can generate a robust data package. The described workflow—moving from enzymatic potency to cellular efficacy and confirming on-target activity—provides a self-validating system essential for making informed decisions in the drug discovery and development process. The resulting data will unequivocally position this compound within the competitive landscape of DHODH inhibitors.
References
-
Wikipedia. Dihydroorotate dehydrogenase. [URL: https://en.wikipedia.org/wiki/Dihydroorotate_dehydrogenase][3]
-
Patsnap Synapse. (2024). What are DHODH inhibitors and how do they work? [URL: https://www.patsnap.com/synapse/articles/what-are-dhodh-inhibitors-and-how-do-they-work][5]
-
He, Z., et al. (2019). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. FEBS Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7164102/][21]
-
Santa Cruz Biotechnology. DHODH Inhibitors. [URL: https://www.scbt.com/browse/dhodh-inhibitors/_/N-1w3g0d0][14]
-
MedChemExpress. Brequinar (DUP785). [URL: https://www.medchemexpress.com/brequinar.html][16]
-
PubMed. (1995). Inhibition of Dihydroorotate Dehydrogenase by the Immunosuppressive Agent Leflunomide. [URL: https://pubmed.ncbi.nlm.nih.gov/7552438/][20]
-
R&D Systems. Teriflunomide. [URL: https://www.rndsystems.com/products/teriflunomide_5550][12]
-
Axon Medchem. Leflunomide | DHODH inhibitor. [URL: https://www.axonmedchem.com/product/3164][22]
-
R&D Systems. Brequinar sodium. [URL: https://www.rndsystems.com/products/brequinar-sodium_6900]
-
Wikipedia. Brequinar. [URL: https://en.wikipedia.org/wiki/Brequinar][17]
-
L Xiong, et al. (2022). A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. Viruses. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324707/][6]
-
MedchemExpress. Leflunomide (HWA486). [URL: https://www.medchemexpress.com/Leflunomide.html][8]
-
Patsnap Synapse. (2024). What is Teriflunomide used for? [URL: https://www.patsnap.com/synapse/articles/what-is-teriflunomide-used-for][15]
-
BenchChem. (2024). Leflunomide is a DHODH Enzyme Inhibitor for Autoimmune Diseases Research. [URL: https://www.benchchem.com/blog/leflunomide-is-a-dhodh-enzyme-inhibitor-for-autoimmune-diseases-research][13]
-
ResearchGate. (2000). Mode of action of leflunomide. A77 1726 inhibits dihydro-orotate... [URL: https://www.researchgate.net/figure/Mode-of-action-of-leflunomide-A77-1726-inhibits-dihydro-orotate-dehydrogenase-DHODH_fig1_12224760][23]
-
ACS Publications. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. [URL: https://pubs.acs.org/doi/10.1021/acsptsci.0c00124][24]
-
PubMed Central. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7737233/][25]
-
MedChemExpress. Dihydroorotate Dehydrogenase Inhibitors. [URL: https://www.medchemexpress.com/inhibitors/dhodh.html][26]
-
GoldBio. Teriflunomide. [URL: https://www.goldbio.com/product/11545/teriflunomide][7]
-
Semantic Scholar. (2013). Teriflunomide, an inhibitor of dihydroorotate dehydrogenase for the potential oral treatment of multiple sclerosis. [URL: https://www.semanticscholar.org/paper/Teriflunomide%2C-an-inhibitor-of-dihydroorotate-for-Langer-Kovarik/c527063d917855e90597282845a7201c7784f18d][27]
-
PubMed Central. (2019). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6688533/][4]
-
Patsnap Synapse. (2023). What are DHODH inhibitors and how do you quickly get the latest development progress? [URL: https://www.patsnap.com/synapse/articles/what-are-dhodh-inhibitors-and-how-do-you-quickly-get-the-latest-development-progress][10]
-
Proteopedia. Dihydroorotate dehydrogenase. [URL: https://proteopedia.org/wiki/index.php/Dihydroorotate_dehydrogenase][28]
-
Neurology.org. (2016). Teriflunomide Mechanism of Action: Linking Species' Sensitivities to Pregnancy Outcomes. [URL: https://www.neurology.org/doi/10.1212/WNL.0000000000002598][18]
-
PubMed. (2017). Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells. [URL: https://pubmed.ncbi.nlm.nih.gov/28196676/][29]
-
ASH Publications. (2018). DHODH Inhibitors in the Treatment of Acute Myeloid Leukemia: Defining the Mechanism of Action and the Basis of the Metabolic Therapeutic Window. [URL: https://ashpublications.org/blood/article/132/Supplement%201/23/2455/DHODH-Inhibitors-in-the-Treatment-of-Acute][30]
-
BenchChem. This compound. [URL: https://www.benchchem.com/product/b1152345][1]
- CORE. (1999). Structures of human dihydroorotate dehydrogenase in complex with antiproliferative agents. [URL: https://core.ac.uk/display/82337775]
-
BenchChem. A Comparative Analysis of DHODH Inhibitors: DHODH-IN-11 and Brequinar. [URL: https://www.benchchem.com/product/B1187428-dhodh-in-11-comparative-guide][9]
- Creative Biostructure. Structural Research of Dihydroorotate Dehydrogenases (DHODH). [URL: https://www.creative-biostructure.
-
ResearchGate. (2025). The Role of DHODH in Cellular Metabolism and Disease Therapeutics. [URL: https://www.researchgate.net/publication/388481309_The_Role_of_DHODH_in_Cellular_Metabolism_and_Disease_Therapeutics][2]
-
PubMed Central. (2023). Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10333036/][11]
-
BenchChem. Erythrinin C as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor. [URL: https://www.benchchem.com/product/B1190412-erythrinin-c-comparative-guide][19]
Sources
- 1. This compound | 639523-17-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 11. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. immune-system-research.com [immune-system-research.com]
- 14. scbt.com [scbt.com]
- 15. What is Teriflunomide used for? [synapse.patsnap.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Brequinar - Wikipedia [en.wikipedia.org]
- 18. neurology.org [neurology.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 22. axonmedchem.com [axonmedchem.com]
- 23. researchgate.net [researchgate.net]
- 24. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. medchemexpress.com [medchemexpress.com]
- 27. semanticscholar.org [semanticscholar.org]
- 28. Dihydroorotate dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
- 29. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ashpublications.org [ashpublications.org]
Safety Operating Guide
Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of 3-Cyclopropyl-1,2-oxazole-4-carboxylic Acid
The core principle of this guide is to treat 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid as a hazardous waste, warranting a high degree of care and adherence to stringent disposal protocols. This proactive stance is necessitated by the potential hazards inferred from its constituent functional groups: the carboxylic acid and the oxazole ring. Carboxylic acids can be corrosive, while heterocyclic compounds may present their own unique toxicological profiles.[1][2][3]
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on the SDS for similar compounds such as Oxazole-4-carboxylic acid and Cyclopropanecarboxylic acid, we can anticipate the following:
-
Skin and Eye Irritation: Direct contact may cause irritation or burns.[1][2][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4][5]
-
Corrosivity: As a carboxylic acid, it has the potential to be corrosive.[1][2]
Therefore, the following minimum PPE is mandatory when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.
-
Body Protection: A lab coat is essential to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
Part 2: Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6][7][8] Given the carboxylic acid functional group, this compound should be presumed to be corrosive.
Actionable Step-by-Step Protocol for Waste Segregation:
-
Designate as Hazardous Waste: All waste containing this compound, including pure compound, solutions, and contaminated materials, must be designated as hazardous waste.
-
Segregate at the Source: Do not mix this waste with non-hazardous waste. It should be collected in a dedicated, properly labeled hazardous waste container at the point of generation.
-
Incompatible Materials: Avoid mixing this waste with bases, strong oxidizing agents, or other reactive chemicals to prevent potentially violent reactions.[4][9]
Experimental Workflow: Waste Disposal Decision Matrix
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Part 3: Container Management and Labeling
The integrity of the waste containment system is crucial for preventing leaks and ensuring the safety of all personnel.
Container Selection:
-
Choose a container made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE).
-
Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[10][11]
Labeling Requirements:
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The appropriate hazard pictograms (e.g., corrosive)
-
The date of accumulation
Part 4: Storage and Final Disposal
Proper storage of hazardous waste is regulated by both the EPA and the Occupational Safety and Health Administration (OSHA).
Storage Procedures:
-
Satellite Accumulation Area (SAA): The labeled waste container should be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: The waste container must be placed in a secondary containment system, such as a chemical-resistant tub or tray, to contain any potential leaks or spills.[9]
-
Regular Inspections: The SAA and the waste container should be inspected weekly for any signs of leakage or deterioration.
Final Disposal:
-
Engage a Certified Waste Vendor: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.
-
Documentation: Maintain a detailed record of the waste generated and its disposal, in accordance with your institution's policies and regulatory requirements.
| Parameter | Guideline | Primary Rationale |
| Waste Classification | Hazardous Waste (Presumed Corrosive) | The presence of a carboxylic acid functional group suggests potential corrosivity. |
| Personal Protective Equipment (PPE) | Chemical safety goggles, compatible gloves, lab coat | To prevent skin and eye contact, which may cause irritation or burns. |
| Container Type | High-Density Polyethylene (HDPE) or other compatible material | To ensure the integrity of the container and prevent leaks due to chemical incompatibility. |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment | To comply with EPA and OSHA regulations and to contain any potential spills. |
| Disposal Method | Via a licensed hazardous waste disposal vendor | To ensure the waste is transported, treated, and disposed of in an environmentally sound and legally compliant manner. |
Important Note: This guide provides a framework for the proper disposal of this compound based on available data for similar compounds and general regulatory standards. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.
References
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency. Retrieved from [Link]
-
What Are the 4 EPA Hazardous Waste Characteristics? (2023, April 13). Choice MedWaste. Retrieved from [Link]
-
Four Characteristics of Hazardous Waste. (2025, November 26). MLI Environmental. Retrieved from [Link]
-
Hazardous Waste Characteristics: A User-Friendly Reference Document. (2009, October). U.S. Environmental Protection Agency. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
-
Guidelines for Segregating and Combining Chemical Wastes into Containers. (2019, November 25). University of Pennsylvania EHRS. Retrieved from [Link]
-
Hazardous Waste Characteristics. (2025, September 8). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. (2021, December 6). Goa University. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]
-
OSHA Compliance For Laboratories. US Bio-Clean. Retrieved from [Link]
-
Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). West Liberty University. Retrieved from [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. Retrieved from [Link]
-
OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices. Needle.Tube. Retrieved from [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. Retrieved from [Link]
-
The OSHA Laboratory Standard. (2020, April 1). Lab Manager. Retrieved from [Link]
Sources
- 1. westliberty.edu [westliberty.edu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. oxazole-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. epa.gov [epa.gov]
- 7. choicemedwaste.com [choicemedwaste.com]
- 8. mlienvironmental.com [mlienvironmental.com]
- 9. vumc.org [vumc.org]
- 10. danielshealth.com [danielshealth.com]
- 11. usbioclean.com [usbioclean.com]
A-to-Z Guide on Handling 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid: From Personal Safety to Disposal
For researchers, scientists, and professionals in drug development, the meticulous and safe handling of novel chemical compounds is the bedrock of innovation and personal safety. This guide provides essential, immediate safety and logistical information for handling 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid (CAS: 1082420-70-9), a heterocyclic compound utilized in pharmaceutical and agrochemical research.[1] As complete toxicological data for this specific compound is not available, this protocol is grounded in the principles of prudent laboratory practice and an analysis of its constituent functional groups—a carboxylic acid and an oxazole ring—to ensure a comprehensive safety margin.
Hazard Identification and Risk Assessment: Understanding the 'Why'
Before handling any chemical, a thorough risk assessment is paramount.[2] The structure of this compound contains two key functional groups that inform our safety protocol:
-
Carboxylic Acid Moiety: Carboxylic acids are known corrosives.[3] Analogous compounds like Cyclopropanecarboxylic acid are classified as causing severe skin burns and eye damage.[4][5][6] Therefore, we must assume this compound poses a significant risk of irritation and chemical burns upon contact with skin, eyes, and mucous membranes.[5][6]
-
Oxazole Ring: Oxazole derivatives can cause skin, eye, and respiratory irritation.[7] The heterocyclic nature of the ring system means its metabolic pathways and long-term toxicological effects are not fully understood without specific studies.
Given these factors, the primary hazards we must mitigate are corrosivity, irritation, and unknown systemic effects . All handling procedures should assume the compound is hazardous and aim to prevent any direct contact, inhalation, or ingestion.[2][8]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is the most critical step in preventing exposure.[9] The level of PPE required depends on the specific procedure being performed.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields, a standard lab coat, nitrile gloves, and closed-toe shoes.[10][11] | For handling small quantities (milligram scale) in a well-ventilated chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, a face shield, a chemical-resistant apron over a lab coat, and double nitrile gloves.[11] | When transferring solutions, heating, vortexing, sonicating, or weighing out larger quantities where dust or aerosols may be generated. |
| Emergency Situations (Spills) | Full-face respirator with organic vapor/acid gas cartridges, a chemical-resistant suit, and heavy-duty chemical-resistant gloves.[11] | For responding to any uncontrolled release or significant spill of the compound. |
Causality Behind PPE Choices:
-
Eye Protection: Safety glasses are the minimum requirement. However, chemical splash goggles are mandated for any task with a splash risk because they form a seal around the eyes, offering superior protection from liquids and dust.[9]
-
Gloves: Nitrile gloves are recommended for their general resistance to acids and organic compounds.[12] Double-gloving provides an extra layer of protection and is a best practice when handling potentially hazardous research chemicals. Gloves should be inspected for tears before use and changed every 30-60 minutes or immediately upon known contact with the chemical.[2]
-
Protective Clothing: A lab coat protects the skin and personal clothing from minor spills.[10] A chemical-resistant apron is necessary for larger-scale work to prevent corrosive liquids from soaking through.[13]
-
Respiratory Protection: All work with the solid compound or its volatile solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7] If a fume hood is not available or in the event of a large spill, a respirator is required.[9]
Safe Handling and Operational Workflow
A systematic approach to handling minimizes risk at every stage. The following workflow provides a self-validating system for safe management from receipt to disposal.
Caption: Stepwise workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Always review this guide and any available safety data for analogous compounds before starting work.[12]
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are immediately accessible.[14]
-
Assemble all necessary equipment, including spatulas, glassware, solvents, and waste containers, before bringing the chemical into the hood.
-
-
Handling:
-
Don the appropriate PPE as outlined in the table above.[12]
-
When weighing the solid, use anti-static weigh paper or a weigh boat to prevent dispersal of dust.
-
When preparing solutions, always add the solid acid to the solvent slowly. Never add solvent to the bulk solid. If diluting a concentrated acid solution, always add the acid to water.[10][12]
-
Keep the container tightly closed when not in use.[7]
-
-
Post-Handling & Decontamination:
-
Upon completion of the experiment, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Collect all waste as described in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield/goggles, then lab coat.
-
Wash hands thoroughly with soap and water after removing PPE.[2]
-
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][6]
-
Skin Contact: Remove contaminated clothing immediately.[4] Flush the affected skin with large amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
-
Minor Spill (in fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Collect the contaminated material into a sealed, labeled hazardous waste container. Decontaminate the area.
-
Major Spill: Evacuate the laboratory and alert personnel in the vicinity. Contact your institution's Environmental Health and Safety (EHS) office immediately.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Place contaminated solids (e.g., weigh paper, gloves, absorbent material) into a clearly labeled, sealed hazardous waste container.[15]
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and decontamination rinsates, in a dedicated, sealed, and clearly labeled hazardous waste container.[16]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and volume.[16]
-
Storage and Disposal: Store waste containers in a designated satellite accumulation area. Do not mix incompatible waste streams.[17] Disposal must be handled through your institution's certified hazardous waste management program.[18] Never dispose of this chemical down the drain or in regular trash.[18]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
-
Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). West Liberty University. Available at: [Link]
-
Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). Available at: [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Laboratories - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. Available at: [Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). Available at: [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). Available at: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University. Available at: [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. U.S. Department of Health and Human Services. Available at: [Link]
-
OSHA Laboratory Standard. Prudent Practices for Handling Hazardous Chemicals in Laboratories. National Academies Press (US). Available at: [Link]
-
Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]
-
OSHA Laboratory Standard. Compliancy Group. Available at: [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. Available at: [Link]
Sources
- 1. This compound | 639523-17-4 | Benchchem [benchchem.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. westliberty.edu [westliberty.edu]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. osha.gov [osha.gov]
- 10. csub.edu [csub.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 17. danielshealth.com [danielshealth.com]
- 18. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
